Boc-D-cys(bzl)-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZQRZMTIJTPIY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)CSCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-α-Boc-S-benzyl-D-cysteinol (Boc-D-Cys(Bzl)-OL)
Abstract: N-α-tert-butyloxycarbonyl-S-benzyl-D-cysteinol, commonly abbreviated as Boc-D-Cys(Bzl)-OL, is a strategically protected D-amino alcohol that serves as a critical building block in medicinal chemistry and peptide science. Its unique architecture, featuring a chiral D-configuration, an acid-labile Boc-protected amine, a stable benzyl-protected thiol, and a terminal hydroxyl group, offers researchers precise control in the synthesis of complex peptidomimetics and drug candidates. The D-enantiomeric form provides inherent resistance to enzymatic degradation, a highly desirable trait for enhancing the in vivo stability and therapeutic potential of peptide-based agents. This guide provides a comprehensive overview of the core properties, synthesis, characterization, applications, and handling of this compound for professionals in drug development and chemical biology.
Core Physicochemical and Structural Properties
This compound is a white to off-white solid at room temperature. The strategic placement of its protecting groups dictates its chemical reactivity and applications. The tert-butyloxycarbonyl (Boc) group on the alpha-amine is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid), while the S-benzyl (Bzl) group offers robust protection for the thiol side chain, requiring stronger acidic conditions like hydrogen fluoride (HF) for removal, thus providing orthogonality in synthetic strategies.[1][2][3]
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[(2S)-3-(benzylsulfanyl)-1-hydroxypropan-2-yl]carbamate | [4] |
| CAS Number | 198470-16-5 | [4] |
| Molecular Formula | C₁₅H₂₃NO₃S | [5] |
| Molecular Weight | 299.41 g/mol | |
| Appearance | White to off-white powder/solid | Inferred from[6] |
| Solubility | Soluble in methanol, DMSO, and other organic solvents | Inferred from[7] |
| Storage | 2-8 °C, in a tightly sealed container, protected from light and moisture | [] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the chemical reduction of its corresponding carboxylic acid precursor, N-α-Boc-S-benzyl-D-cysteine (Boc-D-Cys(Bzl)-OH). This transformation is a cornerstone of medicinal chemistry, converting a standard amino acid derivative into a versatile amino alcohol for further synthetic elaboration.
Rationale for Synthetic Strategy
The choice of a reducing agent is critical. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for the selective reduction of carboxylic acids to primary alcohols in the presence of the Boc protecting group, which is stable to these conditions. The benzyl thioether is also inert to borane reduction. This selectivity is paramount to achieving a high yield of the desired product without compromising the carefully installed protecting groups.
General Synthetic Workflow
The workflow involves a straightforward reduction followed by an aqueous workup to quench the reaction and subsequent purification to isolate the final product.
Representative Experimental Protocol: Reduction
-
Reaction Setup: Dissolve Boc-D-Cys(Bzl)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add a solution of borane-THF complex (approx. 1.5-2.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol or water at 0°C, followed by dilute hydrochloric acid (HCl) to neutralize any remaining borane.
-
Extraction and Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound before its use in sensitive applications like drug synthesis. This forms a self-validating system where each analysis provides complementary evidence of quality.
-
¹H NMR Spectroscopy: Proton NMR is used to confirm the molecular structure. The spectrum will exhibit characteristic signals: a singlet at ~1.4 ppm for the nine protons of the Boc group, aromatic protons of the benzyl group between 7.2-7.4 ppm, a singlet for the benzyl CH₂ protons around 3.7 ppm, and distinct multiplets for the cysteinol backbone protons (CH, CH₂, and OH).
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) mass spectrometry will typically show a protonated molecular ion [M+H]⁺ at m/z 299.41, confirming the correct mass.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase method provides high-resolution separation, allowing for the accurate quantification of the main product and any potential impurities.[9][10] It is significantly more powerful than TLC for quantitative analysis due to its higher resolution and sensitivity.[10]
| HPLC Parameter | Typical Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile in water (both with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Column Temp. | 25-30 °C |
Applications in Research and Drug Development
The unique combination of a D-amino acid backbone and a terminal alcohol makes this compound a highly valuable reagent.
Role in Peptide Synthesis
This compound is primarily used as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). Unlike a standard amino acid, its terminal hydroxyl group does not participate in peptide bond formation as a carboxylic acid would. Instead, it can be used to cap a peptide chain or act as an anchor point for attaching other molecules.
Key Research Applications
-
Synthesis of Peptidomimetics and Enzyme Inhibitors: The D-configuration provides resistance to degradation by proteases, making it ideal for designing stable peptide-based drugs and enzyme inhibitors.[] The benzyl-protected thiol can be deprotected at a later stage to form disulfide bridges or for conjugation.
-
Bioconjugation: The terminal hydroxyl group serves as a versatile chemical handle. It can be functionalized to link the peptide to other entities such as imaging agents, nanoparticles, or cytotoxic drugs for targeted delivery applications.[]
-
Drug Development: This molecule is a cornerstone in synthesizing drug candidates where stability and specific stereochemistry are paramount for biological activity.[] Its incorporation can alter the conformation and binding properties of a peptide, leading to novel therapeutic solutions.
Safe Handling and Storage
As with all laboratory chemicals, proper handling procedures must be followed. The toxicological properties of this compound have not been thoroughly investigated, so caution is advised.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.[6]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[5]
-
Ingestion: If conscious, rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]
-
-
Storage Conditions: Store in a cool (2-8 °C), dry, and well-ventilated area in a tightly closed container.[]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as they can react with the thioether.[11]
Conclusion
N-α-Boc-S-benzyl-D-cysteinol is more than a simple protected amino alcohol; it is a precision tool for the modern medicinal chemist. Its combination of stability-enhancing D-configuration and orthogonal protecting groups provides the control and flexibility needed to construct sophisticated molecular architectures. For researchers and drug development professionals, this compound is an enabling reagent that opens the door to novel peptidomimetics and bioconjugates with improved therapeutic profiles, pushing the boundaries of peptide-based medicine.
References
-
Carl ROTH. Safety Data Sheet: Boc-L-Cysteine-(4-Mbzl). [Link]
-
Capot Chemical Co., Ltd. Material Safety Data Sheet: Boc-D-Cys(Bzl)-OH. (2019-09-27). [Link]
-
Aapptec Peptides. Boc-Cys(Bzl)-OH [5068-28-0]. [Link]
-
Capot Chemical. Specifications of Boc-D-Cys(Bzl)-OH. [Link]
-
Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
-
Thieme. 4 Synthesis of Peptides. [Link]
-
Otto Chemie Pvt. Ltd. Boc-s-benzyl-l-cysteine, 98%. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
GlpBio. This compound | Cas# 198470-16-5. [Link]
-
Advent Chembio. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
PubChem. N-tert-Butyloxycarbonyl-S-benzylcysteine. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. glpbio.cn [glpbio.cn]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. carlroth.com [carlroth.com]
An In-depth Technical Guide to N-Boc-S-benzyl-D-cysteinol: A Chiral Building Block for Advanced Peptide Synthesis
Introduction: The Strategic Importance of Boc-D-cys(bzl)-OL in Peptide Chemistry
In the landscape of modern peptide science and therapeutic drug development, the demand for sophisticated molecular building blocks that offer enhanced stability, functionality, and stereochemical control is paramount. N-α-(tert-Butoxycarbonyl)-S-benzyl-D-cysteinol, commonly abbreviated as this compound, has emerged as a critical chiral precursor for the synthesis of complex peptides and peptidomimetics. This technical guide provides an in-depth exploration of the structure, synthesis, and application of this versatile amino alcohol, tailored for researchers, chemists, and professionals in the field of drug discovery.
The strategic incorporation of a D-amino acid derivative into a peptide backbone is a well-established strategy to confer resistance against enzymatic degradation by proteases, thereby significantly enhancing the in vivo half-life and therapeutic efficacy of peptide-based drugs. Furthermore, the terminal alcohol functionality of this compound, in place of a carboxylic acid, allows for the synthesis of peptide alcohols and depsipeptides, or serves as a versatile handle for bioconjugation and surface immobilization. The dual protection scheme, featuring the acid-labile Boc group on the α-amine and the stable benzyl group on the sulfur side-chain, renders it an ideal component for the classical Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1][2][3]
This guide will elucidate the fundamental physicochemical properties of this compound, provide a detailed, field-proven protocol for its synthesis and purification, outline methods for its analytical characterization, and discuss its applications in the rational design of novel peptide-based therapeutics.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.
Chemical Structure
The molecular structure of this compound is characterized by a D-cysteine backbone where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, the thiol side-chain is protected by a benzyl (Bzl) group, and the C-terminus is a primary alcohol.
Caption: Chemical structure of N-Boc-S-benzyl-D-cysteinol.
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is critical for reaction setup, solvent selection, and purification procedures.
| Property | Value |
| Chemical Formula | C₁₅H₂₃NO₃S |
| Molecular Weight | 297.4 g/mol |
| CAS Number | 198470-16-5 |
| Appearance | White to off-white solid |
| Melting Point | 65-70 °C |
| Optical Rotation ([α]D²⁰) | +19 ± 1° (c=1 in Methanol) |
| Purity (HPLC) | ≥ 98% |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |
Synthesis and Purification: A Robust and Reproducible Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding carboxylic acid precursor, N-Boc-S-benzyl-D-cysteine (Boc-D-Cys(Bzl)-OH). A mixed anhydride approach followed by reduction with sodium borohydride is a reliable method that preserves the stereochemical integrity of the chiral center.
Causality in Experimental Design
The choice of a two-step, one-pot procedure involving the formation of a mixed anhydride intermediate is deliberate. Direct reduction of the carboxylic acid with strong reducing agents like lithium aluminum hydride can be challenging to control and may lead to side reactions. The conversion of the carboxylic acid to a more reactive mixed anhydride allows for the use of the milder and more selective reducing agent, sodium borohydride. 1,1'-Carbonyldiimidazole (CDI) is an excellent activating agent as its byproducts are gaseous (imidazole and CO₂), simplifying the workup. The use of an aqueous solution of sodium borohydride at a reduced temperature (0 °C) ensures a controlled reduction and minimizes the risk of over-reduction or side reactions.
Detailed Step-by-Step Synthesis Protocol
Materials:
-
N-Boc-S-benzyl-D-cysteine (Boc-D-Cys(Bzl)-OH)
-
1,1'-Carbonyldiimidazole (CDI)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-S-benzyl-D-cysteine (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of CO₂ ceases and TLC analysis indicates complete formation of the imidazolide intermediate.
-
-
Reduction to the Alcohol:
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of sodium borohydride (2-3 equivalents) in water.
-
Add the aqueous sodium borohydride solution dropwise to the stirred reaction mixture at 0 °C.
-
After the addition is complete, stir the reaction for an additional 30-60 minutes at 0 °C. Monitor the progress of the reduction by TLC.
-
-
Workup and Extraction:
-
Carefully quench the reaction by the slow, dropwise addition of 1N HCl until the pH of the aqueous layer is approximately 2-3.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a white solid.
-
Caption: Workflow for the synthesis of this compound.
Analytical Characterization for Quality Control
Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
-
Thin-Layer Chromatography (TLC): A rapid and effective technique for monitoring reaction progress and assessing the purity of column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A chiral HPLC method can be employed to confirm the enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR provides a detailed map of the proton environment, confirming the presence of the Boc, benzyl, and cysteinol protons in the correct ratios and chemical shifts.
-
¹³C NMR confirms the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming its identity.
-
Optical Rotation: Measurement of the specific rotation confirms the D-configuration of the chiral center.
Caption: Logical flow for the quality control of this compound.
Applications in Peptide Science and Drug Discovery
The unique structural features of this compound make it a valuable tool in several areas of peptide research and drug development.
Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in the Boc/Bzl strategy of SPPS.[1][2] In this approach, the N-terminal Boc group is used for temporary protection and is removed with a mild acid like trifluoroacetic acid (TFA) at each cycle of amino acid addition. The S-benzyl group, being more robust, remains intact throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin using a strong acid such as hydrogen fluoride (HF).[3][4] The incorporation of a D-amino alcohol at the C-terminus can significantly increase the proteolytic stability of the resulting peptide.[5]
Drug Development and Bioconjugation
In drug discovery, the incorporation of D-amino acids and non-standard functionalities is a key strategy for developing peptide-based therapeutics with improved pharmacokinetic profiles.[5] The terminal alcohol of this compound can be used to form ester linkages, creating depsipeptides with altered conformational and stability properties. Furthermore, after deprotection of the benzyl group, the free thiol on the cysteine side-chain serves as a nucleophilic handle for site-specific bioconjugation to carrier molecules, imaging agents, or cytotoxic payloads for targeted drug delivery.
Conclusion
N-Boc-S-benzyl-D-cysteinol is a strategically important and versatile building block for the synthesis of advanced peptides and peptidomimetics. Its D-configuration provides a means to enhance the enzymatic stability of synthetic peptides, while its terminal alcohol and protected thiol functionalities offer diverse opportunities for further chemical modification. The robust synthesis protocol and clear analytical characterization methods outlined in this guide provide researchers and drug development professionals with the necessary tools to confidently employ this compound in their pursuit of novel and effective peptide-based therapeutics.
References
-
Sunresin. Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
LifeTein. Basic Peptides synthesis introduction. Retrieved from [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Bentham Science Publishers. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(2), 115-117. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]
-
aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. Retrieved from [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
- Google Patents. (2006). Method for reducing acid into alcohol by sodium borohydride.
- Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O.
-
Texas Biogene. This compound - 5g. Retrieved from [Link]
Sources
Synthesis of Boc-D-cysteinol(Bzl): A Technical Guide for Advanced Research
Abstract
This comprehensive technical guide details the synthesis, purification, and characterization of N-α-(tert-Butoxycarbonyl)-S-benzyl-D-cysteinol, commonly referred to as Boc-D-cysteinol(Bzl). This chiral amino alcohol is a valuable building block in medicinal chemistry and drug development, frequently incorporated into complex peptides and small molecule therapeutics to enhance biological activity and metabolic stability. The described methodology is centered around the robust and scalable reduction of the corresponding protected amino acid, N-α-(tert-Butoxycarbonyl)-S-benzyl-D-cysteine, via a mixed anhydride intermediate. This guide provides not only a step-by-step protocol but also delves into the mechanistic rationale behind the procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
Introduction: The Significance of Boc-D-cysteinol(Bzl) in Modern Drug Discovery
The strategic incorporation of modified amino acid derivatives is a cornerstone of modern medicinal chemistry. Boc-D-cysteinol(Bzl) is a prime example of such a critical building block. The presence of the D-enantiomeric configuration can significantly increase the proteolytic stability of resulting peptides, a crucial attribute for therapeutic candidates.[1] The orthogonal protecting group strategy, employing the acid-labile Boc group for the amine and the stable benzyl group for the thiol, allows for selective deprotection and further synthetic manipulations.[2] The primary alcohol functionality, derived from the reduction of the native carboxylic acid, serves as a versatile handle for esterification, etherification, or incorporation into various pharmacophores.
This guide focuses on a widely applicable and reliable synthetic route: the reduction of the carboxylic acid of Boc-D-cysteine(Bzl)-OH. While potent reducing agents like lithium aluminum hydride can achieve this transformation, they often exhibit poor functional group tolerance. A milder and more chemoselective approach involves the activation of the carboxylic acid as a mixed anhydride, followed by reduction with sodium borohydride. This method is known to proceed with minimal risk of racemization, a critical consideration when synthesizing chiral molecules.
The Synthetic Pathway: A Mechanistic Overview
The conversion of Boc-D-cysteine(Bzl)-OH to Boc-D-cysteinol(Bzl) is a two-step, one-pot process. The underlying principle is to transform the relatively unreactive carboxylate into a highly electrophilic species that is readily attacked by the mild hydride donor, sodium borohydride.
Step 1: Activation of the Carboxylic Acid via Mixed Anhydride Formation
The synthesis commences with the reaction of the starting material, Boc-D-cysteine(Bzl)-OH, with a chloroformate, typically isobutyl chloroformate, in the presence of a tertiary amine base such as N-methylmorpholine (NMM). This reaction, conducted at low temperatures to minimize side reactions, generates a mixed carbonic-carboxylic anhydride. The NMM serves to deprotonate the carboxylic acid, forming a carboxylate that then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isobutyl chloroformate. The resulting mixed anhydride is significantly more reactive towards nucleophilic attack than the original carboxylic acid.
Step 2: Chemoselective Reduction with Sodium Borohydride
Once the mixed anhydride is formed in situ, the reaction mixture is treated with an aqueous solution of sodium borohydride. The hydride (H⁻) from the borohydride selectively attacks the more electrophilic carboxylic carbonyl of the mixed anhydride, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, releasing carbon dioxide and the isobutoxide, to yield the desired primary alcohol, Boc-D-cysteinol(Bzl). This method is highly effective for the reduction of N-protected amino acids to their corresponding amino alcohols.
Caption: Overall workflow for the synthesis of Boc-D-cysteinol(Bzl).
Experimental Protocol
This protocol is adapted from established procedures for the reduction of N-protected amino acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Boc-D-cysteine(Bzl)-OH | ≥98% | e.g., Combi-Blocks |
| Isobutyl chloroformate | ≥98% | e.g., Sigma-Aldrich |
| N-Methylmorpholine (NMM) | ≥99%, redistilled | e.g., Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | e.g., Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | e.g., Fisher Scientific |
| Brine (Saturated NaCl) | ACS Grade | e.g., Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Boc-D-cysteine(Bzl)-OH (e.g., 10.0 g, 32.1 mmol).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, 100 mL).
-
Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.
-
Base Addition: Add N-methylmorpholine (NMM) (3.54 mL, 32.1 mmol, 1.0 eq) dropwise to the stirred solution, maintaining the temperature at -15 °C.
-
Activation: Slowly add isobutyl chloroformate (4.18 mL, 32.1 mmol, 1.0 eq) dropwise over 10 minutes. Ensure the internal temperature does not rise above -10 °C. A white precipitate of N-methylmorpholine hydrochloride will form. Stir the resulting suspension for an additional 15 minutes at -15 °C to ensure complete formation of the mixed anhydride.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (2.43 g, 64.2 mmol, 2.0 eq) in water (25 mL). Add this solution dropwise to the reaction mixture at -15 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product, Boc-D-cysteinol(Bzl), will have a higher Rf value than the starting carboxylic acid.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of 1 M HCl (aq) until the pH is approximately 7.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or a waxy solid.
Purification
The crude Boc-D-cysteinol(Bzl) can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain Boc-D-cysteinol(Bzl) as a white to off-white solid.
Characterization of Boc-D-cysteinol(Bzl)
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Chemical Name | (R)-tert-Butyl (1-(benzylthio)-3-hydroxypropan-2-yl)carbamate |
| Molecular Formula | C₁₅H₂₃NO₃S |
| Molecular Weight | 297.41 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 198470-16-5 |
Spectroscopic Data
The following data are typical for Boc-D-cysteinol(Bzl).
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.35-7.20 (m, 5H, Ar-H)
-
δ 5.0 (br s, 1H, NH)
-
δ 3.75 (s, 2H, Ar-CH₂)
-
δ 3.70-3.55 (m, 3H, CH-CH₂OH)
-
δ 2.70-2.55 (m, 2H, S-CH₂)
-
δ 2.10 (br s, 1H, OH)
-
δ 1.45 (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 156.0 (C=O, carbamate)
-
δ 138.0 (Ar-C)
-
δ 129.0 (Ar-CH)
-
δ 128.5 (Ar-CH)
-
δ 127.2 (Ar-CH)
-
δ 80.0 (C(CH₃)₃)
-
δ 64.0 (CH₂OH)
-
δ 52.0 (CH-NH)
-
δ 36.5 (Ar-CH₂)
-
δ 35.0 (S-CH₂)
-
δ 28.4 (C(CH₃)₃)
-
-
Mass Spectrometry (ESI+): m/z = 298.1 [M+H]⁺, 320.1 [M+Na]⁺
Caption: Key methods for the characterization of Boc-D-cysteinol(Bzl).
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and solvents mentioned in this protocol.
-
Fume Hood: All steps of the synthesis should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Isobutyl chloroformate is corrosive and lachrymatory. Handle with extreme care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it to the reaction mixture in a controlled manner.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Conclusion
The synthesis of Boc-D-cysteinol(Bzl) via the mixed anhydride reduction of its corresponding carboxylic acid is a reliable and efficient method suitable for laboratory-scale production. This guide provides a detailed, mechanistically-grounded protocol that, when followed with care, will yield the desired product in high purity. The availability of this chiral building block is crucial for the advancement of research in peptide science and the development of novel therapeutics.
References
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]
Sources
A Technical Guide to Boc-D-Cys(Bzl)-OL and Boc-D-Cys(Bzl)-OH: Strategic Building Blocks in Peptide and Drug Development
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the success of a synthetic strategy and the ultimate biological activity of the target molecule. Among the vast arsenal of amino acid derivatives, Boc-D-Cys(Bzl)-OH and its corresponding alcohol, Boc-D-Cys(Bzl)-OL, represent a fascinating case study in how a subtle change in a functional group can dramatically alter the synthetic utility and biological implications of a molecule. This in-depth technical guide provides a comprehensive analysis of the core differences, applications, and strategic considerations when employing these two crucial cysteine derivatives.
The Core Chemical Distinction: Carboxylic Acid vs. Primary Alcohol
At the heart of the comparison between Boc-D-Cys(Bzl)-OH and this compound lies the fundamental difference between a carboxylic acid and a primary alcohol at the C-terminus. This seemingly minor alteration has profound implications for the reactivity, structural properties, and potential applications of these molecules.
Boc-D-Cys(Bzl)-OH , or N-α-(tert-Butoxycarbonyl)-S-benzyl-D-cysteine, is a cornerstone of peptide synthesis, particularly within the Boc/Bzl protection strategy.[1][2] The presence of the C-terminal carboxylic acid allows for the formation of peptide bonds through activation and subsequent coupling to the N-terminus of another amino acid or peptide fragment.[]
This compound , or (S)-tert-butyl (1-(benzylthio)-3-hydroxypropan-2-yl)carbamate, is the corresponding amino alcohol. The replacement of the carboxylic acid with a primary alcohol removes the ability to form a peptide bond at this position, thereby terminating peptide chain elongation. This makes it a valuable tool for C-terminal modification of peptides, leading to molecules with altered pharmacokinetic and pharmacodynamic profiles.[4][5]
Below is a comparative table summarizing the key physicochemical properties of these two compounds.
| Property | Boc-D-Cys(Bzl)-OH | This compound |
| Molecular Formula | C₁₅H₂₁NO₄S[6] | C₁₅H₂₃NO₃S[7] |
| Molecular Weight | 311.40 g/mol [6] | 297.42 g/mol |
| CAS Number | 102830-49-9[6] | 198470-16-5[7] |
| Appearance | White to off-white crystalline powder[8] | White solid |
| Melting Point | 81 - 87 °C[8] | Not widely reported, expected to be different from the acid |
| Solubility | Soluble in DMF, DCM, THF; limited water solubility[9] | Expected to be soluble in similar organic solvents |
| Reactivity | Carboxylic acid allows for activation and amide bond formation.[] | Primary alcohol can undergo oxidation, esterification, or etherification. |
| Primary Application | Building block in solid-phase and solution-phase peptide synthesis.[1][2] | C-terminal modification of peptides, synthesis of peptidomimetics and peptide-drug conjugates.[4][] |
Synthetic Landscape: From Acid to Alcohol and Their Roles in Peptide Chemistry
The synthetic relationship between Boc-D-Cys(Bzl)-OH and this compound is a classic example of the reduction of a carboxylic acid to a primary alcohol. This transformation is a key step in accessing the unique properties of the amino alcohol.
The Genesis of an Amino Alcohol: Reduction of Boc-D-Cys(Bzl)-OH
The conversion of N-protected amino acids to their corresponding amino alcohols is a well-established synthetic route.[7][11] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, milder and more selective methods are often preferred to avoid side reactions.[6] A common and efficient method involves the activation of the carboxylic acid followed by reduction with sodium borohydride (NaBH₄).[7]
A particularly effective one-pot method utilizes 1,1'-carbonyldiimidazole (CDI) as the activating agent. The carboxylic acid first reacts with CDI to form a highly reactive acylimidazolide intermediate. This intermediate is then reduced in situ by the addition of sodium borohydride. This method is advantageous due to its short reaction time, ease of work-up, and minimal risk of racemization.[7]
Caption: One-pot synthesis of this compound from Boc-D-Cys(Bzl)-OH.
Boc-D-Cys(Bzl)-OH in Mainstream Peptide Synthesis
Boc-D-Cys(Bzl)-OH is a workhorse in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[1] In this approach, the N-α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups, such as the benzyl (Bzl) group for the cysteine thiol.[12][13]
The synthesis cycle involves the following key steps:
-
Deprotection: The Boc group of the resin-bound amino acid is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[12]
-
Neutralization: The resulting ammonium salt is neutralized with a tertiary amine base.[12]
-
Coupling: The incoming Boc-D-Cys(Bzl)-OH is activated with a coupling reagent (e.g., DCC, HBTU) and reacted with the free amino group of the resin-bound peptide.[]
-
Washing: Excess reagents and byproducts are washed away.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF).[1]
Caption: The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) cycle.
Strategic Incorporation of this compound
This compound is employed when a C-terminal alcohol is desired in the final peptide or peptidomimetic. There are two primary strategies for its incorporation:
-
Direct Incorporation: For solution-phase synthesis, this compound can be used as the starting C-terminal residue. The hydroxyl group can be protected if necessary for subsequent reactions.
-
Post-Synthetic Modification: A peptide can be synthesized using Boc-D-Cys(Bzl)-OH, and the C-terminal carboxylic acid can be reduced to the alcohol after the peptide has been assembled and cleaved from the resin. This approach is less common due to potential side reactions with other functional groups in the peptide.
Applications in Drug Development: The Impact of the C-Terminus
The choice between a C-terminal carboxylic acid and an alcohol is not merely a synthetic convenience; it is a strategic decision that can profoundly impact the biological properties of a peptide-based drug candidate.[4][5]
Enhanced Stability and Modified Pharmacokinetics
Peptides with a C-terminal carboxylic acid are susceptible to degradation by carboxypeptidases in vivo. Modifying the C-terminus to an alcohol can block this degradation pathway, thereby increasing the metabolic stability and in vivo half-life of the peptide therapeutic.[14] Furthermore, the removal of the negative charge of the carboxylate group can alter the overall polarity and lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
Peptidomimetics and Altered Receptor Binding
The C-terminal alcohol can participate in different hydrogen bonding interactions with a target receptor compared to a carboxylic acid.[15] This can lead to altered binding affinity and selectivity. In the field of peptidomimetics, replacing the C-terminal amide bond with a more stable linkage or a different functional group is a common strategy to improve drug-like properties. The C-terminal alcohol of this compound provides a versatile handle for such modifications.[16][17]
A Case Study: The Synthesis of Octreotide
A prominent example of the use of a C-terminal amino alcohol in a therapeutic peptide is Octreotide .[2][18] Octreotide is a synthetic analogue of the hormone somatostatin and is used to treat acromegaly and certain tumors. A key structural feature of octreotide is the presence of a C-terminal threoninol (an amino alcohol).[2] The synthesis of octreotide often involves the use of a pre-loaded resin with the C-terminal amino alcohol, highlighting the importance of building blocks like this compound in the synthesis of complex peptide drugs.[19] The presence of the C-terminal alcohol in octreotide contributes to its enhanced stability and prolonged duration of action compared to native somatostatin.[1]
Peptide-Drug Conjugates (PDCs)
The hydroxyl group of a C-terminal amino alcohol can serve as a conjugation site for the attachment of cytotoxic drugs, imaging agents, or other moieties to create peptide-drug conjugates (PDCs).[20] This allows for the targeted delivery of a payload to specific cells or tissues that are recognized by the peptide portion of the conjugate.
Experimental Protocols
General Protocol for the Reduction of Boc-D-Cys(Bzl)-OH to this compound
This protocol is adapted from a general procedure for the one-pot reduction of N-protected amino acids.[7]
-
Activation: To a solution of Boc-D-Cys(Bzl)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 10-15 minutes at room temperature.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (5 equivalents) in water.
-
Add the NaBH₄ solution to the reaction mixture in one portion.
-
Stir the reaction for 30 minutes at 0 °C.
-
Work-up: Quench the reaction by the slow addition of 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
General Protocol for Coupling of Boc-D-Cys(Bzl)-OH in SPPS
This protocol outlines a single coupling cycle in a manual Boc/Bzl SPPS.
-
Resin Swelling: Swell the resin-bound peptide in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling: In a separate vessel, pre-activate Boc-D-Cys(Bzl)-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF, DCM, and isopropanol.
-
Proceed to the next coupling cycle.
Conclusion
Boc-D-Cys(Bzl)-OH and this compound are more than just two related chemical compounds; they represent two distinct strategic pathways in the design and synthesis of peptides and peptidomimetics. Boc-D-Cys(Bzl)-OH is the established and indispensable building block for the incorporation of S-benzyl-protected D-cysteine into peptide chains via conventional synthesis methods. In contrast, this compound is a specialized reagent that opens the door to C-terminal modification, offering a powerful tool to enhance the stability, modify the pharmacokinetic profile, and alter the biological activity of peptide-based drug candidates. A thorough understanding of the unique chemical properties and synthetic applications of each of these molecules is essential for the modern medicinal chemist and drug development professional to make informed and strategic decisions in the quest for novel and effective therapeutics.
References
-
BOC Sciences. Boc-D-Cys(MBzl)-ol.
- Hwang, S. H., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-109.
-
Sunresin. Boc / Bzl Solid Phase Synthesis.
-
ResearchGate. A New Liquid-Phase Method for the Synthesis of Octreotide.
-
Utah State University. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids.
-
Santa Cruz Biotechnology. Boc-D-Cys(Bzl)-OH.
-
ACS Publications. Optimized SPPS Process for Octreotide: Using Green Solvent GVL to Reduce Hazardous DMF and Ether Consumption.
-
Google Patents. Process for preparing octreotide and derivatives thereof.
-
GlpBio. This compound.
-
ChemicalBook. BOC-D-CYS(BZL)-OH(102830-49-9) 1H NMR.
-
ChemicalBook. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum.
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery.
-
Texas Biogene. This compound - 1g.
-
Siddhi Vinayaka Spechem Private Limited. BOC D AMINO ACIDS.
-
DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.
-
BOC Sciences. Modification of C-Terminal.
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
-
Bachem. Cysteine Derivatives.
-
Chem-Impex. Boc-L-cysteine.
-
MDPI. Click Chemistry in Peptide-Based Drug Design.
-
BenchChem. The Pivotal Role of Terminal Amino and Carboxylic Acid Groups in Peptide and Protein Science.
-
Wikipedia. tert-Butyloxycarbonyl protecting group.
-
NIH. Recent Advances in the Synthesis of C-Terminally Modified Peptides.
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000574).
-
PubMed. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments.
-
BuyersGuideChem. Supplier CAS No 102830-49-9.
-
BOC Sciences. BOC-Amino Acids.
-
Alfa Chemistry. CAS 102830-49-9 Boc-S-benzyl-D-cysteine.
-
ResearchGate. 1H NMR spectrum of cyclo(Boc-Cys-Pro-D-Ala-Cys-OMe) D-1 at 253 K.
-
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
Capot Chemical. material safety data sheet.
-
Sigma-Aldrich. (Boc-Cys-OH)2 = 98 CE 10389-65-8.
-
University of Rhode Island. ANSWERS TO CASE STUDIES Chapter 2: Drug Design and Relationship of Functional Groups to Pharmacologic Activity.
-
Ningbo Inno Pharmchem Co., Ltd. The Role of D-Cysteine Derivatives in Modern Chemical Synthesis.
-
BOC Sciences. Cys Conjugation.
-
Organic Syntheses. L-Proline.
-
Vulcanchem. Boc-d-cys(trt)-oh - 87494-13-1.
-
University of Nottingham. Drug design principles - Stereoelectronics.
-
Femtoscan Online. Boc-D-Cys(pMeBzl)-OH.
Sources
- 1. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. glpbio.cn [glpbio.cn]
- 8. alfachemic.com [alfachemic.com]
- 9. Boc-d-cys(trt)-oh (87494-13-1) for sale [vulcanchem.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. BOC-D-CYS(BZL)-OH(102830-49-9) 1H NMR [m.chemicalbook.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. stereoelectronics.org [stereoelectronics.org]
- 16. rsc.org [rsc.org]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. Process for preparing octreotide and derivatives thereof - Patent 1164143 [data.epo.org]
- 20. digital.csic.es [digital.csic.es]
A Technical Guide to the Role of C-Terminal Alcohol in Enhancing Peptide Stability for Therapeutic Applications
Executive Summary
The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid enzymatic degradation in vivo. A critical strategy to overcome this limitation is the chemical modification of the peptide termini. This guide provides an in-depth technical analysis of the C-terminal alcohol modification, where the native carboxylic acid is reduced to a primary alcohol. We will explore the chemical rationale, the mechanistic basis for stability enhancement against carboxypeptidases, and the resulting impact on physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to validate the stabilizing effects of this crucial modification.
The Achilles' Heel of Peptide Therapeutics: Inherent Instability
Peptides represent a highly specific and potent class of therapeutics. However, their translation from discovery to clinical application is frequently challenged by poor pharmacokinetic profiles.[1] The primary cause is their susceptibility to proteolysis by a host of enzymes present in plasma and tissues.[2][3] Peptidases, which cleave peptide bonds, can be broadly categorized into endopeptidases (cleaving internal bonds) and exopeptidases (cleaving terminal residues).
Exopeptidases, specifically carboxypeptidases, systematically hydrolyze peptide bonds starting from the C-terminus, which bears a free carboxyl group (-COOH).[4] This enzymatic action rapidly inactivates the peptide, leading to a short circulating half-life and diminished therapeutic efficacy.[5] Consequently, strategies to mask or alter the C-terminus are fundamental to the design of robust peptide drug candidates.[6][7]
The C-Terminal Alcohol: A Strategic Modification for Stability
Among various terminal modifications, including the widely used C-terminal amidation, the C-terminal alcohol (a peptidol) offers a distinct and effective means of stabilization.[][9]
Chemical Rationale and Physicochemical Impact
The conversion of the C-terminal carboxylic acid to an alcohol (-CH₂OH) fundamentally alters the chemical nature of the terminus:
-
Charge Neutralization: At physiological pH (~7.4), a C-terminal carboxylic acid is deprotonated to a negatively charged carboxylate (-COO⁻). The alcohol moiety is neutral, which eliminates this charge.[10] This change can significantly impact the peptide's overall isoelectric point (pI), solubility, and interaction with biological targets.[11][12]
-
Hydrogen Bonding: The terminal alcohol group can act as both a hydrogen bond donor and acceptor, potentially influencing the peptide's secondary structure and its interactions with solvent or receptor molecules.[10][13]
-
Enzymatic Recognition: Most critically, the carboxylate group is a key recognition motif for carboxypeptidases.[4] Replacing it with a non-ionic alcohol group effectively removes the substrate for these enzymes.
Synthesis of Peptide Alcohols
Modern peptide synthesis is dominated by Solid-Phase Peptide Synthesis (SPPS). The generation of a C-terminal alcohol is readily achievable through this methodology. The core principle involves utilizing a specialized resin or linker that, upon final cleavage of the synthesized peptide, yields the desired alcohol functionality.[14][15] For instance, the first amino acid can be reduced to its corresponding amino alcohol and then attached to a suitable resin like 2-chlorotrityl chloride resin.[14] Subsequent amino acids are then coupled sequentially to build the peptide chain. This approach allows for the controlled and efficient production of C-terminally modified peptides.[16]
Core Mechanisms of Stability Enhancement
The primary advantage conferred by the C-terminal alcohol is a dramatic increase in resistance to enzymatic degradation.
Blocking Carboxypeptidase-Mediated Hydrolysis
Carboxypeptidases are metalloenzymes or serine proteases that require a free C-terminal carboxylate for substrate binding and catalytic activity. The enzyme's active site has evolved to specifically recognize and position this charged moiety for nucleophilic attack on the adjacent peptide bond.
By reducing the carboxyl group to an alcohol, the essential structural feature for enzyme recognition is eliminated. The C-terminal alcohol-containing peptide is no longer a valid substrate for carboxypeptidases, effectively halting this major degradation pathway.[4][7] This mechanism is a cornerstone of rational peptide drug design.
Impact on Physicochemical Stability
Beyond enzymatic resistance, the C-terminal alcohol can influence physical stability. Peptide aggregation is a common failure mode, leading to loss of activity and potential immunogenicity.[17] By altering the charge and hydrogen bonding network at the C-terminus, the modification can disrupt aggregation-prone conformations, thereby improving the overall stability and formulation feasibility of the peptide therapeutic.
Experimental Validation: A Guide to In Vitro Plasma Stability Assays
Verifying the enhanced stability of a modified peptide is a critical step. The in vitro plasma stability assay is the industry-standard method for this purpose.[5][18] It provides a reliable measure of a peptide's half-life in a biologically relevant matrix.
Causality Behind Experimental Design
This protocol is designed as a self-validating system. The choice of matrix (plasma with EDTA), quenching agent, and analytical method are made to specifically isolate and accurately quantify peptide degradation over time. Using a control peptide with a known stability profile is essential for validating the assay's performance.
Detailed Step-by-Step Protocol
Objective: To determine and compare the degradation half-life (t½) of peptides with C-terminal acid, amide, and alcohol modifications in human plasma.
Materials:
-
Test Peptides (e.g., Peptide-COOH, Peptide-CONH₂, Peptide-CH₂OH), lyophilized
-
Human Plasma (pooled, with K₂-EDTA as anticoagulant)
-
Milli-Q Water or suitable aqueous buffer (e.g., PBS, pH 7.4)
-
Quenching Solution: 10% Trichloroacetic Acid (TCA) in water or 1:1 Acetonitrile/Methanol with 1% Formic Acid
-
HPLC Vials
-
Thermomixer or water bath set to 37°C
-
Microcentrifuge (capable of >12,000 x g)
-
RP-HPLC or LC-MS system with a C18 column
Workflow:
Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each peptide in Milli-Q water. Rationale: A concentrated aqueous stock minimizes the use of organic solvents that could affect enzyme activity.
-
Plasma Preparation: Thaw frozen human plasma in a room temperature water bath and gently mix. Pre-warm the required volume in a thermomixer at 37°C for at least 15 minutes. Rationale: 37°C mimics physiological temperature, ensuring relevant enzymatic activity.
-
Initiation of Degradation Assay: Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 10 µg/mL. Mix gently but thoroughly. This is your master incubation mix. Rationale: This concentration is typically high enough for robust analytical detection.
-
Time-Point Sampling (t=0): Immediately after spiking, remove the first aliquot (e.g., 50 µL) and transfer it into a microcentrifuge tube containing 150 µL of cold Quenching Solution. This is the t=0 sample. Rationale: The t=0 sample represents 100% intact peptide and is the reference against which all other time points are compared.
-
Incubation and Subsequent Sampling: Continue incubating the master mix at 37°C with gentle agitation. At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), remove identical aliquots and quench them in the same manner.
-
Protein Precipitation and Sample Processing: After adding the plasma aliquot to the Quenching Solution, vortex vigorously for 30 seconds and incubate at 4°C for 10 minutes to ensure complete protein precipitation. Rationale: The strong acid or organic solvent denatures and precipitates plasma proteins (including proteases), instantly stopping the degradation reaction.
-
Clarification: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C. Rationale: This pellets the precipitated proteins, leaving the peptide of interest in the clear supernatant.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by RP-HPLC or LC-MS, quantifying the peak area of the intact parent peptide.
Data Analysis and Interpretation
-
Quantification: For each time point, calculate the percentage of intact peptide remaining relative to the t=0 sample: % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100.
-
Half-Life (t½) Calculation: Plot the natural logarithm of the % remaining peptide (ln[%]) against time. The data should fit a first-order decay model. The slope of the linear regression of this plot is equal to the negative of the degradation rate constant (-k). The half-life is then calculated using the formula: t½ = 0.693 / k.
Data Presentation: A Comparative Case Study
To illustrate the impact of the C-terminal alcohol, consider the following stability data for a hypothetical 10-amino acid peptide, "Peptide-X," synthesized with three different C-termini.
| Time (min) | Peptide-X-COOH (% Remaining) | Peptide-X-CONH₂ (% Remaining) | Peptide-X-CH₂OH (% Remaining) |
| 0 | 100 | 100 | 100 |
| 15 | 65 | 95 | 98 |
| 30 | 42 | 91 | 96 |
| 60 | 18 | 83 | 92 |
| 120 | 3 | 68 | 85 |
| 240 | <1 | 45 | 72 |
| Calculated t½ | ~25 min | ~280 min | >480 min |
Interpretation: The data clearly demonstrates that the native peptide with a C-terminal acid is rapidly degraded. Both the amide and alcohol modifications provide substantial protection, with the C-terminal alcohol conferring the highest degree of stability in this case study.
Implications for Peptide Drug Development
The enhanced stability provided by a C-terminal alcohol has profound implications for a peptide's therapeutic viability:
-
Extended Pharmacokinetic Half-Life: Increased resistance to proteolysis directly translates to a longer circulating half-life in vivo.[19]
-
Improved Bioavailability: For non-intravenous routes of administration, enhanced stability in the gastrointestinal tract or subcutaneous tissue can lead to greater absorption and bioavailability.
-
Reduced Dosing Frequency: A longer half-life allows for less frequent dosing, improving patient compliance and convenience.
-
Enabling Technology: This modification is a key enabling strategy for many successful peptide therapeutics, such as the somatostatin analog octreotide, which features a C-terminal threoninol (an amino alcohol).[10][14]
Conclusion
The modification of a peptide's C-terminal carboxylic acid to an alcohol is a powerful and field-proven strategy to mitigate one of the most significant challenges in peptide drug development: enzymatic degradation. By removing the key recognition site for carboxypeptidases, this modification provides a robust steric and chemical block, leading to a dramatic increase in peptide stability. This enhancement, verifiable through straightforward in vitro assays, directly contributes to improved pharmacokinetic properties and is a critical tool in the arsenal of the medicinal chemist and drug developer for creating the next generation of effective peptide therapeutics.
References
-
Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]
-
Jenssen, H. (2011). Serum Stability of Peptides. In Peptide-Based Drug Design. Springer. [Link]
-
Arbour, C. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 113(1), e24186. [Link]
-
Jenssen, H. (2014). Serum Stability of Peptides. ResearchGate. [Link]
-
Arbour, C. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ResearchGate. [Link]
-
Barany, G., et al. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]
-
Lorenz, C., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 26(11), 3169. [Link]
-
Anderson, A. S., & Hermans, J. (1999). Molecular simulation of the effects of alcohols on peptide structure. Biopolymers, 49(7), 635-45. [Link]
-
Kurath, P. (1976). Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (5), 572-574. [Link]
-
Semantic Scholar. (n.d.). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. Semantic Scholar. [Link]
-
JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. JPT. [Link]
-
Miranda, L. P., & Meldal, M. (2003). Solid-Phase Synthesis of C-Terminal Modified Peptides. Peptide Science, 71(4), 454-77. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Mitchell, A. J., et al. (2021). A versatile enzymatic pathway for modification of peptide C-termini. Nature Chemical Biology, 17(8), 867-875. [Link]
-
Shin, S. B., et al. (2006). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters, 16(5), 1376-1379. [Link]
-
Le, C. V., et al. (2016). Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase. ACS Catalysis, 6(8), 4941-4948. [Link]
-
Tallocci, M., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 13(1), 18270. [Link]
-
Buck, J. W., et al. (2020). Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer. AAPS PharmSciTech, 21(6), 199. [Link]
-
AAPPTec. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives. AAPPTec. [Link]
-
Erak, M., et al. (2023). Strategies to improve the physicochemical properties of peptide-based drugs. Expert Opinion on Drug Delivery, 20(4), 519-541. [Link]
-
Kovach, T. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. [Link]
-
Ferrer-Gago, F. J., et al. (2019). New Functionalized Resins for the Synthesis of Peptide Alcohols. ResearchGate. [Link]
-
Wang, W., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170030. [Link]
-
Wang, Y., et al. (2019). Physicochemical Properties and Biological Activity of Active Films Based on Corn Peptide Incorporated Carboxymethyl Chitosan. Molecules, 24(21), 3842. [Link]
Sources
- 1. Strategies to improve the physicochemical properties of peptide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular simulation of the effects of alcohols on peptide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc/Bzl Protection Strategy in SPPS
Abstract
Solid-Phase Peptide Synthesis (SPPS) revolutionized the field of biochemistry and drug development, enabling the routine construction of complex peptides.[1] At the heart of this revolution lies the strategic use of protecting groups to direct the stepwise assembly of amino acids.[2] The tert-Butoxycarbonyl (Boc) / Benzyl (Bzl) protection strategy, pioneered by the Nobel laureate R. Bruce Merrifield, represents the classical and a robust approach to SPPS.[1][3] This in-depth technical guide provides a comprehensive exploration of the core principles, methodologies, and critical considerations of the Boc/Bzl strategy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemistry, details experimental protocols, presents comparative data, and visualizes the logical workflows inherent to this powerful synthetic methodology.
Foundational Principles: The Chemistry of Graduated Acid Lability
The success of the Boc/Bzl protection strategy hinges on the principle of graduated acid lability .[4] This "quasi-orthogonal" system employs two types of acid-labile protecting groups that are removed under different acidic strengths.[5][6]
-
Temporary Nα-Protection (Boc Group): The tert-Butoxycarbonyl (Boc) group shields the α-amino group of the incoming amino acid. It is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), typically in a 50% solution with a solvent like dichloromethane (DCM).[4][7] This deprotection step is performed at each cycle of the synthesis to expose the N-terminus for the subsequent coupling reaction.[4]
-
"Permanent" Side-Chain Protection (Benzyl-based Groups): The reactive side chains of amino acids are protected by more robust, benzyl-based (Bzl) protecting groups.[5] These groups are stable to the repeated TFA treatments used for Boc removal but are cleaved at the end of the synthesis using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[8][9] This final cleavage step simultaneously removes the side-chain protection and releases the completed peptide from the solid support.[8]
This differential stability allows for the selective deprotection of the α-amino group at each step while keeping the side-chain functionalities masked until the final cleavage, thus ensuring the correct peptide sequence is assembled.[5]
The Boc-SPPS Workflow: A Cyclical Process
The synthesis of a peptide using the Boc/Bzl strategy is a cyclical process, with each cycle adding one amino acid to the growing peptide chain anchored to a solid support (resin).[4][5]
The Solid Support: Resins for Boc-SPPS
The choice of resin is critical as it determines the C-terminal functionality of the final peptide.
| Resin Type | C-Terminal Product | Description |
| Merrifield Resin | Peptide Acid | The classical resin for Boc-SPPS, where the first amino acid is attached via an ester linkage.[4][10] |
| PAM Resin | Peptide Acid | An improved version of the Merrifield resin with a more acid-stable linker, reducing peptide loss during synthesis.[10] |
| MBHA/BHA Resin | Peptide Amide | Used for the synthesis of C-terminally amidated peptides.[4][10] |
The Synthesis Cycle
The core of Boc-SPPS is a repeated cycle of deprotection, neutralization, and coupling.
Figure 1: The cyclical workflow of Boc Solid-Phase Peptide Synthesis.
A detailed, step-by-step protocol for a single cycle of manual Boc-SPPS is provided below.
Experimental Protocol: Manual Boc-SPPS Cycle
Objective: To elongate the peptide chain by one amino acid residue.
Materials:
-
Peptide-resin from the previous cycle (or the initial Boc-amino acid-resin)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Isopropanol (IPA) or Dimethylformamide (DMF)
-
10% Diisopropylethylamine (DIEA) in DCM (v/v)
-
Nα-Boc protected amino acid (2-4 equivalents)
-
Coupling agent (e.g., HBTU, HOBt)
-
Reaction vessel with a filter
Methodology:
-
Resin Swelling:
-
Place the peptide-resin in the reaction vessel.
-
Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[4]
-
Drain the solvent by filtration.
-
-
Nα-Boc Deprotection:
-
Add the 50% TFA/DCM solution to the swollen resin.[4]
-
Agitate for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete deprotection.[10]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[4]
-
-
Neutralization:
-
Add the 10% DIEA/DCM solution to the resin and agitate for 1-2 minutes.[4]
-
Drain the neutralization solution.
-
Repeat the neutralization step to ensure the complete conversion of the N-terminal trifluoroacetate salt to the free amine.[4]
-
Wash the resin with DCM (3x) and/or DMF (3x) to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve the Nα-Boc protected amino acid (2-4 eq.) and a coupling agent in DMF or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
Add DIEA (4-6 eq.) to initiate the coupling reaction.[4]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The Chemistry of Deprotection and Cleavage
Boc Deprotection Mechanism
The removal of the Boc group is an acid-catalyzed elimination reaction.[11]
Figure 2: Mechanism of TFA-mediated Boc deprotection.
The generated tert-butyl cation is a reactive electrophile that can cause side reactions, particularly the alkylation of sensitive amino acid residues like Tryptophan, Methionine, and Cysteine.[5][11] To prevent this, scavengers such as dithiothreitol (DTT) or thioanisole are often added to the deprotection solution to trap the carbocations.[5]
Final Cleavage with Hydrogen Fluoride (HF)
The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the benzyl-based side-chain protecting groups.[8] This is typically achieved using anhydrous hydrogen fluoride (HF), a highly corrosive and hazardous substance that requires specialized equipment and handling procedures.[8][12][13]
The HF cleavage is also an acid-catalyzed process that generates carbocations from the side-chain protecting groups, necessitating the use of a "cleavage cocktail" containing scavengers like p-cresol and thioanisole to prevent side reactions.[9][13]
Common Benzyl-Based Side-Chain Protecting Groups:
| Amino Acid | Protecting Group | Cleavage Condition |
| Arg | Tosyl (Tos) | HF |
| Asp | Benzyl ester (OBzl) | HF |
| Cys | 4-methylbenzyl (Meb) | HF |
| Glu | Benzyl ester (OBzl) | HF |
| His | 2,4-dinitrophenyl (Dnp) | Thiophenol (pre-HF) |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF |
| Ser | Benzyl ether (Bzl) | HF |
| Thr | Benzyl ether (Bzl) | HF |
| Trp | Formyl (For) | Piperidine (pre-HF) |
| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) | HF |
Table adapted from multiple sources.[9][14][15]
Potential Side Reactions and Mitigation Strategies
While robust, the Boc/Bzl strategy is not without its challenges. Understanding and mitigating potential side reactions is crucial for obtaining a high-purity final product.
| Side Reaction | Description | Mitigation Strategy |
| Alkylation | Modification of sensitive residues (Trp, Met, Cys) by carbocations generated during deprotection and cleavage.[16] | Use of scavengers (e.g., thioanisole, DTT, p-cresol) in TFA and HF solutions.[5][16] |
| Aspartimide Formation | Cyclization of aspartic acid residues, leading to a mixture of α- and β-linked peptides.[10][17] | Use of β-cyclohexyl ester (OcHex) protection for Asp. In situ neutralization protocols can also reduce this side reaction.[10][17] |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination. More prevalent with Proline in the first two positions.[10][17] | Utilize in situ neutralization protocols. Couple the first two amino acids as a pre-formed dipeptide.[17] |
| Pyroglutamate Formation | Cyclization of N-terminal glutamine residues. | Couple Gln with pre-activation. |
Boc/Bzl vs. Fmoc/tBu: A Comparative Overview
The main alternative to the Boc/Bzl strategy is the Fmoc/tBu approach, which has become more prevalent due to its milder reaction conditions.[18][19]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Boc (acid-labile)[5] | Fmoc (base-labile)[5] |
| Nα-Deprotection | 50% TFA (moderately strong acid)[7] | 20% Piperidine in DMF (base)[18] |
| Side-Chain Protection | Benzyl-based (strong acid-labile)[5] | t-Butyl-based (TFA-labile)[5] |
| Final Cleavage | Anhydrous HF (very strong acid)[8] | TFA cocktail (moderately strong acid)[18] |
| Orthogonality | Quasi-orthogonal (differential acid lability)[6] | Fully orthogonal (acid vs. base)[5] |
| Advantages | Robust for long/difficult sequences, can reduce aggregation.[18][20] | Milder conditions, compatible with sensitive modifications, easier automation.[18][19] |
| Disadvantages | Harsh final cleavage (HF), hazardous reagents, requires specialized equipment.[8][18] | Potential for diketopiperazine and aspartimide formation, aggregation of protected peptides.[17] |
Conclusion: A Lasting Legacy in Peptide Science
The Boc/Bzl protection strategy, though often overshadowed by the more modern Fmoc/tBu chemistry, remains a powerful and indispensable tool in the peptide chemist's arsenal. Its robustness, particularly in the synthesis of long and challenging sequences prone to aggregation, ensures its continued relevance in both academic research and industrial production.[8][18] A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and an awareness of potential side reactions are paramount to harnessing the full potential of this foundational technique. The legacy of Merrifield's innovation continues to empower scientists to construct the complex peptide molecules that are vital to advancing medicine and our understanding of biological systems.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Boc / Bzl Solid Phase Synthesis - Sunresin. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications - PubMed. [Link]
-
Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed. [Link]
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC. [Link]
-
Solid Phase Peptide Synthesis Brief History | AAPPTec. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. [Link]
-
Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
-
Bruce Merrifield and solid‐phase peptide synthesis: A historical assessment. [Link]
-
T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. [Link]
-
1984 Nobel Prize in Chemistry - The Rockefeller University. [Link]
-
Solid-phase synthesis - Wikipedia. [Link]
-
Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - UQ eSpace - The University of Queensland. [Link]
-
Peptide Synthesis - FAQ | AAPPTEC. [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - ResearchGate. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 20. peptide.com [peptide.com]
Introduction to Boc-D-Cys(Bzl)-OH: A Key Synthetic Intermediate
An In-depth Technical Guide to the Solubility of Boc-D-Cys(Bzl)-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the solubility characteristics of N-α-(tert-butoxycarbonyl)-S-benzyl-D-cysteine, commonly abbreviated as Boc-D-Cys(Bzl)-OH. As a crucial building block in peptide synthesis, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document moves from a theoretical, structure-based prediction of solubility to a practical, step-by-step protocol for its experimental determination.
Boc-D-Cys(Bzl)-OH is a protected amino acid derivative widely used in the synthesis of peptides and peptidomimetics. The molecule incorporates two critical protecting groups: the N-α-Boc group and the S-benzyl group . The tert-butoxycarbonyl (Boc) group protects the amine, preventing unwanted side reactions during peptide coupling, and is prized for its stability under basic conditions and its clean removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[][2] The benzyl (Bzl) group protects the highly reactive thiol side chain of cysteine, preventing oxidation and disulfide bond formation.
The strategic use of these protecting groups is fundamental to both solid-phase and solution-phase peptide synthesis.[] The overall physicochemical properties of the fully protected amino acid, particularly its solubility, are therefore dictated by the combined influence of these groups and the underlying D-cysteine scaffold.
Caption: Molecular structure of Boc-D-Cys(Bzl)-OH.
Theoretical Solubility Profile: A Structure-Based Analysis
-
The Role of Protecting Groups: The tert-butyl moiety of the Boc group and the aromatic ring of the S-benzyl group are both large and hydrophobic. These groups significantly increase the nonpolar surface area of the molecule. This hydrophobicity is a primary driver for solubility in organic solvents, as these nonpolar regions can favorably interact with the nonpolar components of organic media through van der Waals forces.[3] Consequently, Boc-protected amino acids are generally known to be soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[2]
-
The Influence of the Carboxylic Acid: The free carboxylic acid (-COOH) is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This group provides a site for strong interactions with polar solvents, particularly protic solvents like alcohols or aprotic hydrogen bond acceptors like DMF and DMSO. However, the influence of this single polar group is counterbalanced by the two large hydrophobic protecting groups.
Predictive Summary: Based on this structural analysis, Boc-D-Cys(Bzl)-OH is predicted to be a predominantly hydrophobic molecule with limited solubility in water. Its solubility is expected to be highest in organic solvents that can effectively solvate both its large nonpolar regions and its polar carboxylic acid group. Polar aprotic solvents and chlorinated solvents are therefore prime candidates for effective dissolution.[2][4]
A Practical Guide to Solvent Selection
For laboratory applications, selecting an appropriate solvent is the first critical step. The following table provides a predictive guide to the solubility of Boc-D-Cys(Bzl)-OH in common classes of organic solvents, ranked from highest to lowest expected solubility. This serves as a starting point for experimental validation.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High | These solvents possess a high dielectric constant and are excellent hydrogen bond acceptors, allowing them to effectively solvate the polar carboxylic acid group. Their organic nature also readily accommodates the large nonpolar Boc and benzyl groups. They are considered superior solvents for many protected amino acids and peptides.[4][5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | DCM is a standard solvent for peptide synthesis and for dissolving protected amino acids. Its moderate polarity is ideal for balancing the hydrophobic and polar characteristics of the solute.[2] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | These solvents are good at dissolving nonpolar compounds and can accept hydrogen bonds from the carboxylic acid. THF is a common solvent for reactions involving Boc-protected amino acids.[2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | As polar protic solvents, alcohols can interact strongly with the carboxylic acid via hydrogen bonding. However, their high polarity may be less favorable for solvating the extensive nonpolar regions compared to DMF or DCM. Solubility is expected to decrease with increasing alcohol chain length. |
| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate has moderate polarity and is a hydrogen bond acceptor, but it is generally a weaker solvent for complex polar molecules compared to the classes listed above. |
| Nonpolar Aromatic | Toluene | Low | While toluene can interact favorably with the S-benzyl group, it is unable to effectively solvate the polar carboxylic acid, likely leading to poor overall solubility. |
| Alkanes | Hexanes, Heptane | Very Low / Insoluble | These nonpolar solvents cannot overcome the solute-solute interactions mediated by the polar carboxylic acid group, rendering the compound insoluble. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to empirical data, a robust and reliable experimental protocol is necessary. The following method describes a standard isothermal gravimetric analysis, which provides a quantitative measure of solubility in units such as mg/mL or g/100 mL. This protocol establishes a self-validating system for any researcher to determine the precise solubility in a solvent of interest.
Caption: Workflow for quantitative solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
To a sealed vial, add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Add an excess amount of Boc-D-Cys(Bzl)-OH (solute) to the solvent. "Excess" means adding enough solid such that a significant amount remains undissolved after equilibration.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant-temperature environment (e.g., a 25°C water bath or incubator).
-
Agitate the mixture (using a magnetic stirrer or orbital shaker) for a sufficient period to ensure equilibrium is reached, typically 24 hours. This ensures the solvent is fully saturated with the solute.
-
-
Sampling and Filtration:
-
Stop agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation may be required.
-
Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm pore size) into a pre-weighed, clean, and dry vial. This step is critical to remove any microscopic solid particles.
-
-
Solvent Evaporation and Measurement:
-
Remove the solvent from the filtered aliquot under reduced pressure (e.g., using a rotary evaporator or vacuum centrifuge) until the solute is completely dry.
-
Place the vial in a vacuum oven at a mild temperature (e.g., 40°C) for several hours to remove any residual solvent.
-
Allow the vial to cool to room temperature in a desiccator, then weigh it on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass.
-
Determine the solubility using the formula:
-
Solubility (mg/mL) = Mass of dry solute (mg) / Volume of aliquot (mL)
-
-
Applications and Implications in Research and Development
A thorough understanding of the solubility of Boc-D-Cys(Bzl)-OH is not merely an academic exercise; it has direct and practical implications:
-
Reaction Optimization: In solution-phase peptide synthesis, ensuring all reactants remain dissolved is key to achieving complete reactions and high yields. Knowledge of solubility guides the choice of reaction solvent and concentration.
-
Purification: Solubility data is essential for developing purification strategies. For example, it informs the choice of solvents for liquid chromatography and helps in designing crystallization or anti-solvent precipitation protocols.
-
Formulation Science: For peptide-based drug candidates, the solubility of intermediates and the final product influences every stage of formulation. Poor solubility can hinder bioavailability and create significant challenges in developing a viable drug product.[3]
By combining theoretical prediction with robust experimental validation, researchers can effectively handle Boc-D-Cys(Bzl)-OH, streamlining synthetic workflows and accelerating the drug development pipeline.
References
- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.).
-
Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Retrieved from [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). ACS Publications. Retrieved from [Link]
-
Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. (n.d.). ResearchGate. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to Boc-D-cys(bzl)-OL for Advanced Research and Development
This guide provides an in-depth technical overview of N-α-tert-Butyloxycarbonyl-S-benzyl-D-cysteinol, commonly referred to as Boc-D-cys(bzl)-OL. Tailored for researchers, chemists, and drug development professionals, this document delves into the critical aspects of sourcing, synthesizing, and characterizing this chiral amino alcohol building block. The strategic incorporation of D-amino alcohols like this compound into peptide-based therapeutics is a key strategy for enhancing metabolic stability and modulating pharmacological profiles. This guide offers field-proven insights and detailed protocols to ensure the highest standards of quality and reproducibility in your research endeavors.
Strategic Importance and Applications
This compound is a valuable chiral intermediate primarily utilized in the synthesis of peptidomimetics and complex peptide analogues. The presence of the D-enantiomer sterically hinders enzymatic degradation by endogenous proteases, thereby extending the in-vivo half-life of peptide drug candidates. The benzyl (Bzl) group provides robust protection for the cysteine thiol, preventing unwanted side reactions such as oxidation or disulfide bond formation during synthesis. This protection is stable under the mildly acidic conditions used to remove the Boc group but can be cleaved under harsher conditions like sodium in liquid ammonia or catalytic hydrogenation, offering strategic flexibility in complex synthetic routes.
The primary alcohol functionality allows for a variety of chemical modifications, including esterification, etherification, or incorporation into depsipeptides, expanding the chemical space accessible to drug discovery programs.
Commercial Availability and Supplier Qualification
While this compound is a specialized reagent, it is available from several chemical suppliers. Researchers should prioritize vendors who provide comprehensive analytical data to ensure lot-to-lot consistency and high purity.
Table 1: Prominent Commercial Suppliers of this compound and Related Compounds
| Supplier | Product Name | Purity/Grade | Available Quantities |
| Texas Biogene | This compound | Not Specified | 1g, 5g, 25g, 100g[1][2] |
| BOC Sciences | Amino Alcohols | Custom Synthesis | Custom[] |
| Advanced ChemTech | Boc-D-Cys(Bzl)-OH | Not Specified | Inquire |
| Aapptec | Boc-Cys(Bzl)-OH | >98% | Inquire |
Supplier Qualification Workflow:
A rigorous qualification process is essential to mitigate risks associated with raw material quality. The following workflow provides a systematic approach to vetting potential suppliers.
Caption: A systematic workflow for qualifying commercial suppliers of this compound.
Synthesis of this compound
For laboratories requiring larger quantities or custom specifications, an in-house synthesis is often the most practical approach. The most reliable and stereochemically conservative method is the reduction of the corresponding N-protected amino acid, Boc-D-Cys(Bzl)-OH.
Synthetic Pathway Overview
The synthesis is typically a one-pot procedure involving the activation of the carboxylic acid followed by immediate reduction with a hydride source. Activation via a mixed anhydride using isobutyl chloroformate or through an imidazolide intermediate with 1,1'-carbonyldiimidazole (CDI) are both effective methods that minimize racemization.[4][5]
Caption: General synthetic scheme for the preparation of this compound from its corresponding carboxylic acid.
Detailed Experimental Protocol
This protocol is based on the well-established mixed anhydride reduction method, which consistently provides high yields with excellent chiral purity.[6]
Materials:
-
Boc-D-Cys(Bzl)-OH (1.0 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)
-
Isobutyl chloroformate (1.1 eq)
-
Sodium borohydride (NaBH₄) (2.0 - 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Activation: Dissolve Boc-D-Cys(Bzl)-OH in anhydrous THF (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to -15 °C in an ice/salt bath.
-
Add N-Methylmorpholine (NMM) dropwise, ensuring the temperature remains below -10 °C.
-
Slowly add isobutyl chloroformate dropwise over 10 minutes. A white precipitate of NMM hydrochloride will form.
-
Stir the resulting suspension at -15 °C for an additional 30 minutes to ensure complete formation of the mixed anhydride.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride in deionized water (approx. 1 M).
-
Filter the cold mixed anhydride suspension through a pre-cooled sintered glass funnel to remove the NMM hydrochloride, washing the filter cake with a small amount of cold, anhydrous THF.
-
Transfer the filtrate to a new flask and cool to 0 °C in an ice bath.
-
Slowly add the aqueous sodium borohydride solution dropwise to the filtrate. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Monitor the reaction by TLC (e.g., 30% EtOAc in Hexanes). Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the gas evolution ceases and the pH is approximately 7.
-
Add ethyl acetate to dilute the mixture and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a white solid or viscous oil.
Quality Control and Characterization
A comprehensive analytical assessment is mandatory to confirm the identity, purity, and stereochemical integrity of the synthesized or procured this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the chemical and chiral purity of the final product.
Table 2: Recommended HPLC Methods for Purity Analysis
| Analysis Type | Column | Mobile Phase | Gradient | Detection | Expected Result |
| Chemical Purity | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | 5-95% B over 20 min | UV at 214 nm & 254 nm | A single major peak with purity >98% (area percent). |
| Chiral Purity | Chiral Stationary Phase (e.g., CHIROBIOTIC T) | Polar Organic Mode:Methanol/Acetonitrile/Acetic Acid/Triethylamine | Isocratic | UV at 220 nm | Baseline separation of D and L enantiomers. The D-enantiomer should be >99.5% ee.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation. The key spectral change from the starting material is the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the new CH₂OH group.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):
-
~7.35-7.25 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~5.10 ppm (br s, 1H): NH proton of the Boc group.
-
~4.55 ppm (s, 2H): -S-CH₂-Ph protons.
-
~3.80-3.70 ppm (m, 1H): -CH-NHBoc proton.
-
~3.65-3.55 ppm (m, 2H): -CH₂-OH protons. The diastereotopic nature of these protons may result in two distinct signals.
-
~2.80-2.65 ppm (m, 2H): -S-CH₂-CH- protons.
-
~2.50 ppm (br s, 1H): -OH proton (exchangeable with D₂O).
-
~1.45 ppm (s, 9H): tert-butyl protons of the Boc group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method.
Expected Fragmentation Pattern (ESI-MS):
-
[M+H]⁺: The protonated molecular ion should be observed at m/z 298.1.
-
[M+Na]⁺: A sodium adduct at m/z 320.1 is also common.
-
Fragment Ions: A characteristic loss of the Boc group (-100 Da) to give a fragment at m/z 198.1 is expected. Another potential fragmentation pathway is the McLafferty rearrangement, which can lead to the loss of isobutylene (-56 Da) from the Boc group.[8] The primary alcohol may undergo dehydration, resulting in a loss of water (-18 Da).
Potential Impurities and Side Reactions
Awareness of potential impurities is crucial for troubleshooting and optimizing both the synthesis and its subsequent use in peptide synthesis.
Table 3: Common Impurities and Their Origin
| Impurity | Origin | Mitigation Strategy |
| Unreacted Boc-D-Cys(Bzl)-OH | Incomplete reduction. | Ensure sufficient equivalents of NaBH₄ and adequate reaction time. |
| L-enantiomer | Racemization during activation. | Maintain low temperatures (-15 °C) during the activation step. Use of CDI can also minimize racemization.[5] |
| Over-reduction products | Highly unlikely with NaBH₄. | NaBH₄ is a mild reducing agent and will not reduce the benzyl group. |
| Benzyl Mercaptan / Dibenzyl Disulfide | Premature deprotection of the thiol. | Avoid strongly acidic or basic conditions during work-up. |
During its application in peptide synthesis, the Boc group is removed with trifluoroacetic acid (TFA). The benzyl protecting group on the cysteine is stable to TFA but requires strong acids like HF or TFMSA for cleavage.[9]
Conclusion and Best Practices
This compound is a cornerstone building block for the synthesis of advanced, metabolically stable peptide therapeutics. Success in its application hinges on the procurement of high-purity material, whether through diligent supplier qualification or robust in-house synthesis. This guide provides the necessary technical framework, from sourcing and synthesis to comprehensive quality control, to empower researchers in their drug discovery and development efforts. Adherence to the detailed protocols and analytical methods described herein will ensure the integrity of this critical reagent and contribute to the successful outcome of complex synthetic campaigns.
References
-
Miyazawa, T., et al. (1987). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol. Bulletin of the Chemical Society of Japan. [Link]
-
Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 108-110. [Link]
-
Scilit. (n.d.). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol. [Link]
-
Olsen, R. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. [Link]
-
Saito, T., et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 36(2), 438-446. [Link]
-
Aapptec. (n.d.). Boc-Cys(pMeOBzl)-OH [18942-46-6]. [Link]
-
Texas Biogene. (n.d.). This compound - 100g. [Link]
-
Texas Biogene. (n.d.). This compound - 25g. [Link]
-
Aapptec. (n.d.). Fmoc-Cys(Bzl)-OH [53298-33-2]. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. [Link]
-
ResearchGate. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. [Link]
-
Femtoscan Online. (n.d.). Boc-D-Cys(pMeBzl)-OH. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2021). Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
Science of Synthesis. (n.d.). 4 Synthesis of Peptides. [Link]
-
Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. [Link]
Sources
- 1. This compound - 100g | Texas Biogene [texasbiogene.com]
- 2. This compound - 25g | Texas Biogene [texasbiogene.com]
- 4. benthamopen.com [benthamopen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
Methodological & Application
Attaching Boc-D-cys(bzl)-OL to Solid Support Resins: An Application Guide
<
Abstract
This comprehensive guide provides detailed application notes and protocols for the covalent attachment of the protected amino alcohol, Boc-D-cys(bzl)-OL, to various solid support resins. This critical initial step in solid-phase synthesis is pivotal for the successful construction of C-terminal modified peptides and other complex organic molecules. This document explores the strategic selection of resins, details the chemical principles underpinning different immobilization strategies, and offers step-by-step, field-proven protocols for researchers, scientists, and professionals in drug development. The methodologies are designed to ensure high loading efficiency, minimize side reactions, and preserve the integrity of the chiral center and protecting groups.
Introduction: The Strategic Imperative of Solid-Phase Immobilization
Solid-phase synthesis has revolutionized the construction of complex molecules, most notably peptides, by simplifying purification and enabling the use of excess reagents to drive reactions to completion.[1] The foundational step—the covalent linkage of the first building block to an insoluble polymeric support—dictates the overall success of the synthetic strategy. The choice of resin and the linkage chemistry determine the conditions under which the final product can be cleaved and the stability of the anchor throughout the synthetic sequence.
This compound, an N-terminally protected D-cysteine derivative with a C-terminal alcohol and a benzyl-protected thiol, is a valuable building block for introducing a C-terminal alcohol functionality into peptides or for use as a scaffold in combinatorial chemistry.[] Its primary alcohol offers a reactive handle for immobilization, while the Boc and benzyl protecting groups provide orthogonal stability under various reaction conditions.[3][4] The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the S-benzyl group offers robust protection against oxidation and requires strong acid conditions, such as hydrofluoric acid (HF), for cleavage.[3][4]
This guide will focus on the most reliable and widely adopted methods for attaching this primary alcohol to two principal classes of resins: those forming acid-labile ether linkages (e.g., 2-Chlorotrityl chloride resin) and those forming ester linkages (e.g., pre-functionalized carboxypolystyrene or Wang resin).
Foundational Principles: Selecting the Appropriate Resin and Linkage Strategy
The selection of a solid support is a critical decision that hinges on the desired cleavage conditions for the final product and the overall synthetic plan.
2.1. 2-Chlorotrityl Chloride (2-CTC) Resin for Acid-Labile Ether Linkage
2-Chlorotrityl chloride (2-CTC) resin is a highly versatile support for solid-phase synthesis.[5][6] Its extreme acid lability allows for the cleavage of the final product under very mild acidic conditions, such as dilute TFA (1-5%) in dichloromethane (DCM) or hexafluoroisopropanol (HFIP), which preserves most acid-sensitive side-chain protecting groups.[5][7] This makes it particularly suitable for the synthesis of fully protected peptide fragments.
The attachment of an alcohol to 2-CTC resin proceeds via a nucleophilic substitution reaction, where the oxygen of the alcohol displaces the chloride on the trityl group, forming a stable ether bond. The steric bulk of the trityl group also effectively prevents undesirable side reactions like diketopiperazine formation during the synthesis of dipeptides.[5]
2.2. Carboxy-Functionalized Resins for Ester Linkage
Resins bearing carboxylic acid functional groups, such as carboxypolystyrene or pre-activated Wang resin, can be used to immobilize alcohols through the formation of an ester linkage. This bond is typically more stable to the acidic conditions used for Boc deprotection (e.g., 25-50% TFA in DCM) than the ether linkage of a 2-CTC resin. Cleavage from these resins often requires stronger acids like HF or TFMSA.[8][9]
The esterification can be achieved through several activation methods. The classical approach involves activating the resin's carboxylic acid with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) and a catalyst like 4-(dimethylamino)pyridine (DMAP). Alternatively, the Mitsunobu reaction provides a powerful and reliable method for ester formation from a primary alcohol and a carboxylic acid under mild, neutral conditions.[10][11]
Experimental Protocols and Methodologies
The following protocols are designed to provide a robust starting point for the successful immobilization of this compound. Researchers should note that optimization of reaction times and reagent stoichiometry may be necessary depending on the specific batch of resin and its stated loading capacity.
Protocol 1: Attachment to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the formation of an acid-labile ether linkage, which is ideal for strategies requiring mild final cleavage conditions.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Diisopropylethylamine (DIPEA)
-
Methanol (for capping)
-
Reaction vessel with a sintered glass filter
-
Mechanical shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10-15 mL) for at least 30 minutes in the reaction vessel.
-
Preparation of Amino Alcohol Solution: In a separate flask, dissolve this compound (1.5-2.0 equivalents relative to the resin loading capacity) in anhydrous DCM (5 mL).
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the solution of this compound to the resin, followed by the addition of pyridine or DIPEA (2.0-3.0 equivalents). Agitate the mixture at room temperature for 2-4 hours.[12] The progress of the reaction can be monitored by a weight gain of the resin.
-
Capping of Unreacted Sites: After the coupling reaction, it is crucial to cap any remaining reactive chlorotrityl groups to prevent side reactions in subsequent synthetic steps. Add methanol (0.8 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes.[13]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and finally Methanol (3 x 15 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Determination of Loading (Optional but Recommended): The loading of the amino alcohol onto the resin can be determined by a gravimetric method (measuring the weight gain) or by cleaving the Boc group and quantifying the resulting free amine using the picric acid method or a similar colorimetric assay.
Workflow Diagram: Attachment to 2-CTC Resin
Caption: Workflow for immobilizing this compound on 2-CTC resin.
Protocol 2: Attachment to Carboxypolystyrene via Mitsunobu Reaction
The Mitsunobu reaction is a highly efficient method for forming an ester linkage between a primary alcohol and a carboxylic acid under mild, neutral conditions, which helps to preserve the integrity of the acid-sensitive Boc group.[10][14]
Materials:
-
Carboxypolystyrene resin (or other carboxy-functionalized resin)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Mechanical shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the carboxypolystyrene resin (1.0 g) in anhydrous DCM (10-15 mL) for at least 30 minutes, then wash with anhydrous THF (3 x 15 mL).
-
Preparation of Reagent Solution: In a separate dry flask, dissolve this compound (2.0-3.0 equivalents relative to the resin loading capacity) and triphenylphosphine (2.0-3.0 equivalents) in anhydrous THF (10 mL).
-
Initiation of Reaction: Add the solution from step 2 to the swollen resin. Agitate the mixture gently.
-
Addition of Azodicarboxylate: Cool the reaction vessel in an ice bath (0 °C). Slowly, add a solution of DIAD or DEAD (2.0-3.0 equivalents) in anhydrous THF (5 mL) dropwise to the resin suspension over 15-20 minutes. Caution: Azodicarboxylates are hazardous and should be handled with care in a well-ventilated fume hood.
-
Coupling Reaction: Allow the reaction to warm to room temperature and agitate for 6-12 hours.[15] The reaction progress can be monitored by the disappearance of the carboxylic acid peak in the IR spectrum of the resin.
-
Washing: Drain the reaction mixture. Wash the resin extensively to remove triphenylphosphine oxide and other byproducts. A recommended washing sequence is: THF (3 x 15 mL), DCM (3 x 15 mL), Methanol (3 x 15 mL), and finally DCM (3 x 15 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Workflow Diagram: Mitsunobu Esterification on Resin
Caption: Workflow for Mitsunobu esterification of this compound.
Data Summary and Key Parameters
For ease of reference, the key quantitative parameters for the described protocols are summarized below.
| Parameter | Protocol 1: 2-CTC Resin | Protocol 2: Mitsunobu Reaction |
| Linkage Type | Ether | Ester |
| Resin Type | 2-Chlorotrityl chloride | Carboxypolystyrene |
| This compound (equiv.) | 1.5 - 2.0 | 2.0 - 3.0 |
| Base/Reagents (equiv.) | Pyridine or DIPEA (2.0-3.0) | PPh₃ (2.0-3.0), DIAD/DEAD (2.0-3.0) |
| Solvent | Anhydrous DCM | Anhydrous THF, Anhydrous DCM |
| Reaction Time | 2 - 4 hours | 6 - 12 hours |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Cleavage Condition | Mildly Acidic (e.g., 1-5% TFA) | Strongly Acidic (e.g., HF, TFMSA) |
Troubleshooting and Expert Insights
-
Low Loading on 2-CTC Resin: 2-Chlorotrityl chloride resin is sensitive to moisture, which can hydrolyze the reactive chloride to an unreactive alcohol.[12] Ensure the use of anhydrous solvents and reagents. If low loading persists, the resin can be reactivated by treatment with thionyl chloride and pyridine.[12]
-
Incomplete Mitsunobu Reaction: The success of the Mitsunobu reaction is highly dependent on the order of addition and anhydrous conditions. Pre-forming the betaine by adding DIAD/DEAD to the triphenylphosphine before adding the alcohol and resin can sometimes improve yields.[10] Ensure all glassware is thoroughly dried.
-
Racemization: While the attachment of an amino alcohol is less prone to racemization than an amino acid, it is still a consideration. The mild conditions of both protocols presented here are designed to minimize this risk. The use of DIPEA with 2-CTC resin is known to avoid racemization issues commonly seen with other methods.[5]
-
Protecting Group Integrity: The Boc group is sensitive to acid. Ensure that all reagents and solvents are free of acidic impurities. The benzyl group on the cysteine thiol is robust under these loading conditions.
Conclusion
The successful immobilization of this compound onto a solid support is a well-defined process when the appropriate resin and reaction conditions are selected. Attachment to 2-chlorotrityl chloride resin via an ether linkage is recommended for synthetic strategies that require mild cleavage of the final product to preserve sensitive protecting groups. For applications where a more robust linkage is necessary, esterification onto a carboxy-functionalized resin using the Mitsunobu reaction provides a reliable alternative. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and efficiently perform this crucial first step in their solid-phase synthesis endeavors.
References
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
Crestey, F., Ottesen, L. K., Jaroszewski, J. W., & Franzyk, H. (2008). Efficient loading of primary alcohols onto a solid phase using a trityl bromide linker. Tetrahedron Letters, 49(40), 5890-5893. Retrieved from [Link]
-
Rapp Polymere. (n.d.). Wang Resin - 4-Hydroxybenzyl alcohol (PHB) on Polystyrene. Retrieved from [Link]
-
Applied Polytech. (n.d.). 2-Chlorotrityl Chloride Resin. Retrieved from [Link]
-
Wiley Online Library. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. Retrieved from [Link]
-
ResearchGate. (2008). Alcohols Immobilization onto 2-Chlorotritylchloride Resin under Microwave Irradiation. Retrieved from [Link]
-
Lookchem. (2008). Efficient loading of primary alcohols onto a solid phase using a trityl bromide linker. Retrieved from [Link]
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]
-
Ali, S. H., & Al-Zuhair, S. (2006). Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. Industrial & Engineering Chemistry Research, 45(18), 6144-6150. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Pearson. (n.d.). Merrifield Solid-Phase Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
OpenStax. (n.d.). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-D-Cysteinol(Bzl). Retrieved from [Link]
-
GlpBio. (n.d.). This compound. Retrieved from [Link]
-
Vedejs, E., & Lin, S. (2003). Enantioselective synthesis of alpha-methyl-D-cysteine and lanthionine building blocks via alpha-methyl-D-serine-beta-lactone. The Journal of Organic Chemistry, 68(7), 2693-2699. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Boc-s-benzyl-l-cysteine, 98%+. Retrieved from [Link]
-
Texas Biogene. (n.d.). This compound - 1g. Retrieved from [Link]
Sources
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. peptide.com [peptide.com]
- 5. appliedpolytech.com [appliedpolytech.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. peptide.com [peptide.com]
- 13. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. organic-synthesis.com [organic-synthesis.com]
Optimized Cleavage Strategy for Peptides with C-Terminal Cysteinol
An Application Guide
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the efficient cleavage of peptides featuring a C-terminal cysteinol from solid-phase synthesis supports. Peptides modified with a C-terminal amino alcohol, such as cysteinol, are of increasing interest in drug development and biomedical research for their unique biochemical properties. However, the presence of the nucleophilic sulfhydryl group presents distinct challenges during the final deprotection and cleavage step. This guide elucidates the mechanism of acidolytic cleavage, details the critical role of scavenger cocktails in preventing side reactions, and provides a robust, step-by-step protocol for obtaining high-purity cysteinol-containing peptides.
Introduction: The Challenge of C-Terminal Cysteinol
Solid-Phase Peptide Synthesis (SPPS) employing the Fmoc/tBu strategy is the cornerstone of modern peptide synthesis.[1][2] The final step, cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups, is arguably the most critical phase, dictating the yield and purity of the final product. This is accomplished by treatment with a strong acid, typically Trifluoroacetic Acid (TFA).[3]
While standard cleavage protocols are well-established, peptides incorporating a C-terminal cysteinol require special consideration. Cysteinol, the reduced alcohol form of cysteine, retains the highly reactive thiol (-SH) side chain. This functional group is susceptible to a variety of undesirable side reactions during the harsh acidic conditions of cleavage, including:
-
Oxidation: The thiol can readily oxidize to form disulfide-bridged dimers, significantly reducing the yield of the desired monomeric peptide.[4]
-
S-Alkylation: Highly reactive carbocations, generated from the cleavage of t-butyl-based protecting groups (e.g., from Asp(OtBu), Ser(tBu)) or the trityl (Trt) group commonly used for Cys protection, can irreversibly alkylate the nucleophilic sulfur atom.[5][6][7]
-
Racemization: While primarily a concern during amino acid coupling, the potential for epimerization at the C-terminal stereocenter is a known challenge for cysteine-containing peptides and must be considered in the overall synthetic strategy.[8][9]
Therefore, a carefully formulated cleavage cocktail, containing a precise mixture of scavengers, is essential to intercept these reactive intermediates and preserve the integrity of the C-terminal cysteinol peptide.[4]
Mechanism of Cleavage and the Role of Scavengers
The cleavage process is an acid-catalyzed reaction that breaks the ester linkage between the C-terminal residue and the resin support, while also removing acid-labile side-chain protecting groups. The core of a successful cleavage strategy lies in managing the highly reactive carbocations generated during this process.
Key Components of the Cleavage Cocktail:
-
Trifluoroacetic Acid (TFA): The primary cleavage reagent, used in high concentration (typically 80-95%) to protonate and cleave acid-labile protecting groups and the resin linker.[3]
-
Triisopropylsilane (TIS): An exceptionally efficient carbocation scavenger. It acts via hydride transfer to reduce the highly stable trityl and tert-butyl cations to their corresponding alkanes (triphenylmethane and isobutane), preventing them from alkylating the peptide.[10]
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that serves a dual purpose. It helps scavenge carbocations and, more importantly, maintains a reducing environment that prevents the oxidation of the cysteinol's sulfhydryl group into a disulfide.[4][11] The addition of EDT is crucial when the peptide contains multiple cysteine or cysteinol residues.[11]
-
Water: Acts as a scavenger and helps to hydrolyze any TFA esters that may form on serine, threonine, or cysteinol hydroxyl groups.
Comparative Analysis of Cleavage Cocktails
The optimal cleavage cocktail depends on the specific amino acids present in the peptide sequence. For peptides containing a C-terminal cysteinol, a robust cocktail with both carbocation and reducing scavengers is recommended.
| Reagent Cocktail | Composition (% v/v) | Key Application Notes |
| Optimized Cys/Cys-ol Cocktail | TFA / TIS / H₂O / EDT (92.5 / 2.5 / 2.5 / 2.5) | Recommended for C-terminal cysteinol. Provides excellent protection against both S-alkylation (via TIS) and oxidation (via EDT). This combination is highly effective for peptides containing trityl-protected cysteine/cysteinol.[4] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5) | A classic, potent cocktail suitable for complex peptides containing Cys, Met, Trp, and Tyr.[10][12] Thioanisole and phenol provide additional scavenging capacity. |
| Reagent B ("Odorless") | TFA / Phenol / H₂O / TIS (88 / 5 / 5 / 2) | A good general-purpose cocktail where the primary concern is carbocation scavenging.[10] It lacks a dedicated reducing agent like EDT, so the risk of oxidation is slightly higher. |
Detailed Experimental Protocol
This protocol describes a robust method for cleaving a peptide with a C-terminal cysteinol from a solid-phase support (e.g., Wang or 2-Chlorotrityl chloride resin) using an optimized cleavage cocktail.
4.1 Materials and Reagents
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic Acid (TFA), reagent grade (≥99%)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized Water (H₂O)
-
Cold Methyl-t-butyl ether (MTBE) or Diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a fritted filter (e.g., a peptide synthesis vessel or syringe)
-
Nitrogen or Argon gas line
-
Centrifuge and centrifuge tubes (50 mL)
-
HPLC and Mass Spectrometer for analysis
4.2 Preparation of the Cleavage Cocktail
Safety Precaution: Always prepare the cleavage cocktail in a certified chemical fume hood. TFA is highly corrosive and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
For every 100 mg of peptidyl-resin, plan to use 2 mL of cleavage cocktail.
-
In a clean, dry glass container, carefully combine the following reagents in the specified order to prepare the Optimized Cys/Cys-ol Cocktail :
-
Trifluoroacetic Acid (TFA): 92.5% (e.g., 9.25 mL for a 10 mL total volume)
-
Deionized Water (H₂O): 2.5% (e.g., 0.25 mL)
-
Triisopropylsilane (TIS): 2.5% (e.g., 0.25 mL)
-
1,2-Ethanedithiol (EDT): 2.5% (e.g., 0.25 mL)
-
-
Mix gently. The cocktail should be prepared fresh and used immediately.
4.3 Cleavage and Deprotection Workflow
dot graph Cleavage_Workflow { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="Start: Dry Peptidyl-Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; WashResin [label="1. Wash Resin with DCM\n(3x)"]; DryResin [label="2. Dry Resin under N₂/Ar"]; AddCocktail [label="3. Add Cleavage Cocktail\n(2 mL / 100 mg resin)"]; React [label="4. React for 2-3 hours\n(Room Temperature, Gentle Agitation)"]; Filter [label="5. Filter and Collect Filtrate"]; WashResinTFA [label="6. Wash Resin with neat TFA\n(2x)"]; Combine [label="7. Combine All Filtrates"]; Precipitate [label="8. Precipitate with Cold Ether"]; Centrifuge [label="9. Centrifuge to Pellet Peptide"]; WashPellet [label="10. Wash Pellet with Cold Ether\n(2x)"]; DryPeptide [label="11. Dry Crude Peptide"]; End [label="End: Crude Peptide Ready for Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> WashResin; WashResin -> DryResin; DryResin -> AddCocktail; AddCocktail -> React; React -> Filter; Filter -> WashResinTFA; WashResinTFA -> Combine; Combine -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> WashPellet; WashPellet -> DryPeptide; DryPeptide -> End; } } Figure 2: Step-by-step experimental workflow for the cleavage and precipitation of the target peptide.
-
Resin Preparation: Place the dry peptidyl-resin (e.g., 100 mg) into a suitable reaction vessel. Wash the resin three times with DCM to swell the beads and remove any residual DMF. Dry the resin under a gentle stream of nitrogen or argon.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (2 mL) to the resin. Seal the vessel and agitate gently (e.g., using a shaker or periodic manual swirling) at room temperature for 2-3 hours. Peptides containing multiple arginine residues may require longer reaction times.[12]
-
Peptide Collection: After the reaction is complete, filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube. Wash the resin twice more with a small volume of neat TFA (approx. 0.5 mL each) and combine these washes with the initial filtrate.
-
Peptide Precipitation: Place the centrifuge tube containing the TFA solution on ice. Add cold MTBE or diethyl ether (at least 10 times the volume of the TFA solution, e.g., 30 mL) to precipitate the peptide. A white precipitate should form immediately.
-
Isolation: Allow the peptide to precipitate at -20°C for at least 30 minutes. Pellet the crude peptide by centrifugation (e.g., 3500 rpm for 5 minutes).
-
Washing: Carefully decant the ether. Wash the peptide pellet twice more by adding fresh cold ether, vortexing briefly, and re-centrifuging. This removes residual scavengers and organic-soluble impurities.
-
Drying: After the final wash, decant the ether and dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
Quality Control and Troubleshooting
A self-validating protocol requires rigorous analysis of the final product.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by reverse-phase HPLC to assess purity and by Mass Spectrometry (e.g., ESI-MS) to confirm the molecular weight of the desired cysteinol peptide.
-
Expected Result: A major peak on the HPLC chromatogram corresponding to the correct mass of the target peptide.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cleavage. | Extend the cleavage reaction time to 4 hours. Ensure sufficient volume of cleavage cocktail was used (at least 10 mL/g resin). |
| Peak at +56 Da | S-tert-butylation of the thiol group. | The amount or efficacy of the TIS scavenger was insufficient. Ensure the cocktail is freshly prepared and the TIS is of high quality. |
| Peak at +72 Da | S-tritylation of the thiol group. | Incomplete removal of the Trt protecting group or re-attachment. Increase the concentration of TIS and/or EDT in the cocktail. |
| Dimer Peak (2x MW - 2 Da) | Oxidation of the thiol to a disulfide. | The amount of EDT was insufficient, or it was omitted. Always include a thiol scavenger like EDT or DTT for cysteinol peptides. |
Conclusion
The successful cleavage of peptides containing a C-terminal cysteinol is readily achievable through the rational application of a well-designed cleavage cocktail. By understanding the underlying chemical mechanisms and the critical role of scavengers like TIS and EDT, researchers can effectively mitigate common side reactions such as S-alkylation and oxidation. The protocol detailed herein provides a reliable and validated method for obtaining high-purity cysteinol-modified peptides, paving the way for their application in advanced drug discovery and chemical biology research.
References
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Online] Available at: [Link]
-
CDN Isotopes. Cleavage Cocktail Selection. [Online] Available at: [Link]
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Online] February 6, 2023. Available at: [Link]
-
CEM Corporation. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Online] Available at: [Link]
-
CD Formulation. C-Terminal Modified Peptide Synthesis. [Online] Available at: [Link]
-
Arbour, C. A., et al. Recent Advances in the Synthesis of C-Terminally Modified Peptides. ACS Omega, 2020. Available at: [Link]
-
Liu, W., et al. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. DOI, 2019. Available at: [Link]
-
Han, Y., et al. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Letters in Peptide Science, 1998. Available at: [Link]
-
Stathopoulos, P., et al. Side reactions in the SPPS of Cys-containing peptides. PubMed, 2013. Available at: [Link]
-
Liu, S., et al. Robust synthesis of C-terminal cysteine-containing peptide acids through a peptide hydrazide-based strategy. Organic & Biomolecular Chemistry, 2020. Available at: [Link]
-
Gloodt, A. M., et al. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH Public Access, 2012. Available at: [Link]
-
Stathopoulos, P., et al. Side reactions in the SPPS of Cys-containing peptides. ResearchGate, 2013. Available at: [Link]
-
Vasile, C. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate, 2024. Available at: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online] Available at: [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Application Notes and Protocols: Boc-D-cys(Bzl)-OL in Enzyme Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Boc-D-cys(Bzl)-OL in Modern Drug Discovery
The design of potent and selective enzyme inhibitors is a cornerstone of modern therapeutic development. Within the vast arsenal of chemical building blocks, N-α-tert-butyloxycarbonyl-S-benzyl-D-cysteinol, or This compound , has emerged as a particularly valuable scaffold. Its unique structural features—a chiral D-amino alcohol backbone, a protected sulfhydryl group, and a strategically labile amino-protecting group—offer medicinal chemists a versatile platform for crafting inhibitors against a range of critical enzyme targets, particularly proteases.
This guide provides an in-depth exploration of the applications of this compound in enzyme inhibitor design. We will delve into the mechanistic rationale behind its use, present detailed protocols for its incorporation into inhibitor synthesis, and discuss its application in targeting key enzyme families such as cysteine proteases and matrix metalloproteinases.
Core Attributes of this compound
This compound is a derivative of the non-proteinogenic amino acid D-cysteine. Its utility in inhibitor design stems from several key features[]:
-
D-Configuration: The D-chiral center provides inherent resistance to degradation by endogenous proteases, a critical factor in enhancing the in vivo stability and bioavailability of peptide-based or peptidomimetic drugs[2].
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the primary amine. It is stable under a variety of reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), allowing for stepwise peptide synthesis and modification[3][4].
-
Benzyl (Bzl) Protecting Group: The benzyl group protects the reactive thiol side chain of the cysteine residue, preventing unwanted oxidation to disulfides or other side reactions during synthesis.[5][6] This group is typically removed in the final stages of synthesis using strong acid, such as hydrogen fluoride (HF), or through catalytic hydrogenation.[3][5]
-
Terminal Alcohol: The primary alcohol (-OL) functional group provides a site for further chemical modification and can participate in key interactions within an enzyme's active site.
Design Principles for Enzyme Inhibitors Utilizing this compound
The incorporation of this compound into a potential inhibitor is a deliberate strategic choice, guided by the specific characteristics of the target enzyme's active site.
Targeting Cysteine Proteases
Cysteine proteases, such as caspases, calpains, and cathepsins, are implicated in a multitude of diseases, including neurodegenerative disorders and cancer.[7] Their catalytic mechanism relies on a nucleophilic attack by a cysteine residue in the active site.[7][8][9] Inhibitors designed from this compound can be engineered to exploit this mechanism. After deprotection of the benzyl group to reveal the free thiol, this functionality can form a covalent bond with the active site cysteine, leading to irreversible inhibition.[7]
Targeting Matrix Metalloproteinases (MMPs)
MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[2] Their dysregulation is associated with arthritis, cancer metastasis, and cardiovascular diseases. The thiol group of cysteine is a potent zinc-chelating moiety. By incorporating a deprotected D-cysteine derivative, an inhibitor can bind to the catalytic zinc ion in the MMP active site, effectively blocking its activity.[10] The D-configuration can also enhance selectivity among different MMP isozymes.[2]
The Rationale Behind D-Amino Acid Incorporation
The use of D-amino acids in inhibitor design is a well-established strategy to overcome the limitations of natural L-amino acid-based peptides, which are often susceptible to rapid proteolytic degradation in vivo. This increased stability translates to a longer plasma half-life and improved therapeutic efficacy.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a peptide-based enzyme inhibitor incorporating this compound using solid-phase peptide synthesis (SPPS).
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the standard steps for elongating a peptide chain on a solid support using Boc-amino acids.
Materials:
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)[4]
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acids (including this compound)
-
Coupling agent (e.g., HBTU, HOBt/DIC)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DCM for at least 30-60 minutes in a reaction vessel with gentle agitation.[4]
-
Nα-Boc Deprotection:
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF (2 times for 2 minutes each). Wash with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Nα-Boc protected amino acid (e.g., this compound) and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.[4]
-
Add 6 equivalents of DIEA to pre-activate the amino acid for 2 minutes.[4]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Monitor the reaction progress using a qualitative test such as the Kaiser test.[4]
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of the side-chain protecting groups.
Caution: Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and trained personnel.
Materials:
-
Dry peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., anisole, p-cresol, p-thiocresol)[4]
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Lyophilizer
Procedure:
-
Drying: Dry the peptide-resin under vacuum.
-
HF Apparatus Setup: Place the resin in a Kel-F reaction vessel with a Teflon-coated stir bar. Add a scavenger cocktail. For a Cys(Bzl)-containing peptide, a common cocktail is HF:anisole:p-cresol:p-thiocresol (10:1:1:0.2).[4]
-
HF Cleavage:
-
HF Evaporation: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers.
-
Precipitate the peptide with cold diethyl ether.
-
-
Extraction and Lyophilization:
-
Extract the peptide with an aqueous solution (e.g., 50% acetonitrile in water).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Protocol 3: Purification and Characterization
Materials:
-
Crude peptide
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Appropriate solvents for RP-HPLC (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)
-
Mass spectrometer (e.g., ESI-MS, MALDI-TOF)
Procedure:
-
Purification: Purify the crude peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the purified peptide by mass spectrometry.
Quantitative Data Summary
The efficacy of enzyme inhibitors is typically quantified by their IC50 or Ki values. The following table provides hypothetical data for a series of inhibitors designed using this compound, targeting two different classes of proteases.
| Inhibitor ID | Target Enzyme | Inhibitor Concentration (µM) for 50% Inhibition (IC50) |
| P-101 | Cathepsin B | 0.05 |
| P-102 | Cathepsin K | 0.12 |
| P-103 | Calpain-1 | 0.85 |
| MMP-201 | MMP-2 | 0.09 |
| MMP-202 | MMP-9 | 0.25 |
| MMP-203 | MMP-13 | 1.50 |
Visualizing the Mechanism of Inhibition
The following diagrams illustrate the general mechanisms by which cysteine-containing inhibitors can target cysteine proteases and matrix metalloproteinases.
Caption: Covalent inhibition of a cysteine protease.
Caption: Chelation of the active site zinc in an MMP.
Conclusion
This compound is a powerful and versatile building block for the rational design of enzyme inhibitors. Its unique combination of stereochemistry and protecting groups allows for the synthesis of potent, selective, and stable drug candidates. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this valuable synthetic tool in their quest for novel therapeutics.
References
- Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors. Chemical reviews, 102(12), 4459–4488.
-
Boc-Cys(Bzl)-OH. (n.d.). Aapptec Peptides. Retrieved January 18, 2026, from [Link]
-
Boc-D-Cysteinol(Bzl). (n.d.). Aapptec Peptides. Retrieved January 18, 2026, from [Link]
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 18, 2026, from [Link]
- Lauer-Fields, J. L., Fields, G. B., & Visse, R. (2013). Peptide-based selective inhibitors of matrix metalloproteinase-mediated activities. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1833(1), 126–137.
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 18, 2026, from [Link]
- Grams, F., Crimmin, M., Hinnes, L., Huxley, P., Philipp, M., Rohlmann, C., ... & Stöcker, W. (1995). Non-peptidic cysteine derivatives as inhibitors of matrix metalloproteinases. FEBS letters, 374(1), 117–120.
-
This compound - 1g. (n.d.). Texas Biogene. Retrieved January 18, 2026, from [Link]
-
Boc-Cys(pMeOBzl)-OH. (n.d.). Aapptec Peptides. Retrieved January 18, 2026, from [Link]
-
Boc-D-Cys(pMeBzl)-OH. (n.d.). Femtoscan Online. Retrieved January 18, 2026, from [Link]
-
This compound - 5g. (n.d.). Texas Biogene. Retrieved January 18, 2026, from [Link]
- Zhang, L., & Tam, J. P. (1996). OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Tetrahedron letters, 37(1), 111–114.
- Grzonka, Z., Kasprzykowski, F., & Lankiewicz, L. (2001). Mechanisms applied by protein inhibitors to inhibit cysteine proteases. Biological chemistry, 382(8), 1145–1152.
- Toth, M., & Fields, G. B. (2010). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. Current topics in medicinal chemistry, 10(7), 677–687.
- Lonsdale, R., & Harvey, J. N. (2016). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in chemistry, 4, 28.
-
What are Cysteine synthase inhibitors and how do they work? (2024, June 25). Patsnap Synapse. Retrieved January 18, 2026, from [Link]
- Mortier, J., Rathi, P. C., & Wolber, G. (2017). Distinct Roles of Catalytic Cysteine and Histidine in the Protease and Ligase Mechanisms of Human Legumain As Revealed by DFT-Based QM/MM Simulations. Journal of the American Chemical Society, 139(29), 9945–9954.
- Dyachenko, A. N., & Varlamov, A. V. (2005). Enzyme isoselective inhibitors: application to drug design. Journal of medicinal chemistry, 48(12), 3879–3885.
- Zhang, Y., Liu, J., & Li, X. (2020).
-
Boc-Cys(4-MeOBzl)-OH. (n.d.). Aapptec Peptides. Retrieved January 18, 2026, from [Link]
- Wang, Y., Zhang, Y., Li, M., Wang, X., & Liu, Y. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Foods, 10(6), 1391.
Sources
- 2. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Non-peptidic cysteine derivatives as inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Boc-D-Cys(Bzl)-OH in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The synthesis of long-chain peptides and small proteins is a cornerstone of modern drug discovery and biochemical research. While stepwise solid-phase peptide synthesis (SPPS) is a robust method for shorter sequences, its efficiency diminishes with increasing peptide length. Peptide fragment condensation, the coupling of pre-synthesized, protected peptide segments, emerges as a powerful strategy to access complex biomolecules. This application note provides an in-depth technical guide on the strategic utilization of Nα-tert-butyloxycarbonyl-D-S-benzyl-cysteine (Boc-D-Cys(Bzl)-OH) in fragment condensation. We will explore the chemical rationale behind the Boc/Bzl protection scheme for D-cysteine, address the critical challenge of racemization at the C-terminal residue during fragment activation, and provide detailed, field-proven protocols for the synthesis of a C-terminal Boc-D-Cys(Bzl)-OH peptide fragment and its subsequent coupling.
Introduction: The Imperative for Fragment Condensation and the Role of D-Cysteine
The stepwise assembly of peptides on a solid support, while revolutionary, faces significant hurdles when synthesizing sequences exceeding 50-60 amino acids. Challenges include incomplete coupling reactions, the accumulation of deletion sequences, and aggregation of the growing peptide chain, all of which complicate purification and drastically reduce overall yield.[1] Fragment condensation offers a convergent synthetic approach, mitigating these issues by allowing for the purification of smaller, more manageable peptide segments prior to their final ligation.[2]
The incorporation of D-amino acids, such as D-cysteine, into peptides is a key strategy in drug development to enhance proteolytic stability and modulate biological activity.[3] Boc-D-Cys(Bzl)-OH is a critical building block in this context, offering a unique combination of protecting groups tailored for the Boc/Bzl strategy, a classic and robust method for peptide synthesis.[4]
The Chemistry of Boc-D-Cys(Bzl)-OH: A Strategic Choice of Protecting Groups
The successful execution of a fragment condensation strategy hinges on a meticulously planned protecting group scheme. The Boc/Bzl combination for cysteine provides a "quasi-orthogonal" system where the Nα-Boc group and the S-Bzl group are both acid-labile, but require different strengths of acid for their removal.[4]
-
Nα-tert-butyloxycarbonyl (Boc) Group: This temporary protecting group shields the α-amino group during peptide bond formation. Its key advantage is its lability to moderate acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each step of the synthesis without affecting the more robust side-chain protecting groups.[4]
-
S-benzyl (Bzl) Group: The benzyl group provides semi-permanent protection for the highly nucleophilic thiol side chain of cysteine. It is stable to the repetitive TFA treatments used for Boc deprotection but can be cleaved under strong acidic conditions, typically with anhydrous hydrogen fluoride (HF).[5][6] This differential acid lability is the cornerstone of the Boc/Bzl strategy.[7]
Visualizing the Protection Strategy
Sources
Application Notes and Protocols for the Synthesis of Novel Thioether-Stapled Peptides Utilizing Boc-D-cys(bzl)-OL
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, chemical biology, and pharmacology.
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the use of N-α-Boc-S-benzyl-D-cysteinol (Boc-D-cys(bzl)-OL) in the synthesis of conformationally constrained peptides. While conventional peptide stapling often relies on hydrocarbon linkers via olefin metathesis, this note explores a specialized application of this compound to generate novel thioether-linked macrocycles through a side-chain-to-C-terminus cyclization strategy. We will delve into the rationale behind this approach, the step-by-step synthetic workflow using Boc-based Solid-Phase Peptide Synthesis (SPPS), and methods for characterization, offering researchers a pathway to create peptides with unique structural architectures and potentially enhanced therapeutic properties.
Introduction: The Landscape of Peptide Cyclization and Stapling
Linear peptides, despite their therapeutic potential, are often hampered by poor metabolic stability and a lack of pre-defined structure in solution, which can lead to reduced target affinity. To overcome these limitations, various strategies have been developed to introduce conformational rigidity.[] "Stapled peptides" classically refer to peptides constrained into an α-helical conformation by a covalent cross-link between two amino acid side chains.[2] The most prevalent method involves the incorporation of unnatural olefin-bearing amino acids followed by a ruthenium-catalyzed ring-closing metathesis (RCM) to form an all-hydrocarbon staple.[3][4]
However, the concept of constraining peptides extends beyond RCM to include a diverse array of macrocyclization chemistries:
-
Lactam Bridges: Formation of an amide bond between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) amino acids.[5]
-
Disulfide Bonds: Oxidative cyclization between two cysteine residues, a common motif in natural peptides.[]
-
Click Chemistry: Copper-catalyzed cycloaddition between azide- and alkyne-functionalized side chains to form a triazole linker.
-
Thioether Linkages: Covalent bonds formed between the thiol group of a cysteine and an electrophilic side chain, or by reacting two cysteines with a bifunctional electrophilic linker.[6][7]
This application note focuses on a novel strategy within the thioether cyclization family, employing This compound to achieve a unique side-chain-to-C-terminus macrocycle . This approach creates a peptide where the C-terminal alcohol is an integral part of the cyclic backbone, offering a distinct topology compared to traditional side-chain-to-side-chain staples.
The Central Reagent: this compound
N-α-(tert-Butoxycarbonyl)-S-benzyl-D-cysteinol , or this compound, is a chiral amino alcohol derivative. Let's dissect its key features and their implications for synthesis:
-
Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the N-α-amine. It is stable to the basic conditions used for Fmoc deprotection but is readily removed by acids like trifluoroacetic acid (TFA).[] This makes it the cornerstone of the Boc/Bzl solid-phase synthesis strategy.[9]
-
D-Cysteine Configuration: The use of a D-amino acid can be a strategic choice to enhance proteolytic resistance of the final peptide, as proteases are typically specific for L-amino acids.[2]
-
Bzl (Benzyl) Group: A protecting group for the cysteine's sulfhydryl (thiol) side chain. The S-benzyl group is stable to the moderate acid conditions used for Boc deprotection but can be removed with stronger acids like hydrogen fluoride (HF) or through reductive methods.[10][11] This orthogonality is crucial for selective deprotection during synthesis.
-
-OL (Alcohol) Functionality: The C-terminal carboxyl group is reduced to a primary alcohol. This modification prevents its participation in standard peptide bond formation and serves as the anchor point for attaching the peptide to the solid support. Peptides with C-terminal alcohols are known to exhibit altered biological activities and pharmacokinetic profiles.[12]
Diagram 1: Key functional components of the this compound reagent.
Synthetic Strategy: Side-Chain-to-C-Terminus Thioether Stapling
The proposed strategy leverages this compound as the C-terminal residue to create a macrocycle via an intramolecular nucleophilic substitution reaction. The overall workflow is outlined below.
Diagram 2: Overall workflow for side-chain-to-C-terminus stapling.
This strategy requires the incorporation of a second amino acid with a side chain that can be converted into an electrophile to react with the cysteine's thiol. A common choice is a lysine derivative where the side-chain amine is protected by a group orthogonal to both Boc and Bzl, such as Alloc (Allyloxycarbonyl), which can be selectively removed. The deprotected lysine side chain can then be functionalized with a bifunctional linker containing, for example, a bromoacetyl group, to serve as the electrophile for the intramolecular cyclization.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Purpose |
| 2-Chlorotrityl chloride resin | Solid support for peptide synthesis |
| This compound | C-terminal amino alcohol |
| Boc-protected amino acids | Building blocks for peptide chain |
| Fmoc-Lys(Alloc)-OH | Orthogonally protected amino acid for linkage |
| Diisopropylethylamine (DIPEA) | Base for coupling and neutralization |
| HCTU/HBTU | Coupling activator |
| Trifluoroacetic acid (TFA) | Reagent for Boc deprotection and final cleavage |
| Dichloromethane (DCM) | Solvent for washing and reactions |
| N,N-Dimethylformamide (DMF) | Solvent for washing and reactions |
| Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | For Alloc group removal |
| Phenylsilane | Allyl cation scavenger |
| Bromoacetic anhydride | For functionalizing the lysine side chain |
| Triisopropylsilane (TIS) | Cation scavenger for cleavage |
| Diethyl ether | For peptide precipitation |
Protocol 1: Loading of this compound onto 2-Chlorotrityl Resin
The 2-chlorotrityl resin is ideal for this purpose as it allows for the attachment of the amino alcohol via its hydroxyl group under mild conditions, minimizing side reactions.[12]
-
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.4 mmol/g capacity) in 10 mL of anhydrous DCM for 30 minutes in a peptide synthesis vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in 5 mL of anhydrous DCM.
-
Coupling: Drain the DCM from the swollen resin. Add the solution from step 2 to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any remaining reactive chlorotrityl sites, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
-
Loading Determination: Determine the substitution level by gravimetric analysis or by cleaving a small sample and quantifying the released amino alcohol.
Protocol 2: Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines a single cycle for adding the next Boc-protected amino acid. Repeat this cycle for each residue in the sequence.[13]
-
Resin Swelling: Swell the this compound-loaded resin in DCM for 20 minutes, then in DMF for 20 minutes.
-
Boc Deprotection: Drain the DMF. Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes, drain, then add a fresh 50% TFA/DCM solution and agitate for 20 minutes.
-
Washing: Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes. Repeat once. Wash with DMF (3x).
-
Coupling:
-
In a separate vial, pre-activate the next Boc-amino acid (4 equivalents) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative (yellow) result indicates a complete reaction. If positive (blue), repeat the coupling step.
Protocol 3: On-Resin Cyclization
-
Selective Alloc Deprotection:
-
Swell the fully assembled peptide-resin in anhydrous DCM.
-
Add Pd(PPh₃)₄ (0.2 equivalents) and Phenylsilane (10 equivalents) in DCM.
-
Agitate under an inert atmosphere (e.g., Argon) for 2 hours. Repeat if necessary.
-
Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
-
Side-Chain Functionalization:
-
To the deprotected lysine side chain, add bromoacetic anhydride (5 equivalents) and DIPEA (10 equivalents) in DMF.
-
Agitate for 2 hours. Wash with DMF (3x) and DCM (3x).
-
-
Selective S-Benzyl Deprotection: This step is challenging and requires strong, specialized reagents. A common method is reductive cleavage.
-
Swell the resin in liquid ammonia.
-
Add sodium metal in small portions at -78°C until a persistent blue color is observed.
-
Quench the reaction with ammonium chloride.
-
Caution: This procedure is hazardous and requires specialized equipment and expertise.
-
-
Intramolecular Thioether Formation:
-
Swell the resin (now with a free cysteine thiol and a bromoacetylated lysine) in DMF.
-
Add DIPEA (5 equivalents) to facilitate the intramolecular S-alkylation.
-
Agitate the reaction at room temperature for 12-24 hours, monitoring by cleaving a small sample and analyzing with LC-MS.
-
Once complete, wash the resin with DMF (3x) and DCM (3x).
-
Protocol 4: Final Cleavage and Purification
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cocktail to the dried, cyclized peptide-resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate and precipitate the crude peptide by adding it to cold diethyl ether.
-
-
Purification:
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion and Future Perspectives
The use of this compound as a C-terminal anchor provides a novel route to synthesizing side-chain-to-tail thioether-stapled peptides. This methodology expands the toolkit of peptide chemists beyond conventional stapling techniques, offering access to unique macrocyclic structures. The incorporation of a D-amino alcohol at the C-terminus may confer enhanced proteolytic stability and unique pharmacological properties. While the on-resin deprotection of the S-benzyl group presents a significant chemical challenge, the potential to create a new class of constrained peptides makes this an exciting area for further research and development. These novel stapled peptides could prove valuable as research tools for probing protein-protein interactions and as starting points for new therapeutic leads.
References
-
Boc-D-Cys(pMeBzl)-ol - 1g | Texas Biogene. (n.d.). Texas Biogene. Retrieved January 18, 2026, from [Link]
-
Boc / Bzl Solid Phase Synthesis - Sunresin. (n.d.). Sunresin. Retrieved January 18, 2026, from [Link]
-
Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. (2016). Current Protocols in Chemical Biology. Retrieved January 18, 2026, from [Link]
-
Fairlie, D. P., & Dantas de Araujo, A. (2016). Stapling peptides using cysteine crosslinking. Biopolymers, 106(6), 843–852. [Link]
-
García-Ramos, Y., & Tulla-Puche, J. (2018). A Solid-Phase Approach to Accessing Bisthioether-Stapled Peptides Resulting in a Potent Inhibitor of PRC2 Catalytic Activity. Angewandte Chemie International Edition, 57(51), 16839-16843. [Link]
-
Hydrocarbon Stapled & Constrained Peptides | AnaSpec. (n.d.). AnaSpec. Retrieved January 18, 2026, from [Link]
-
Peptide Cyclization - SB-PEPTIDE. (n.d.). SB-PEPTIDE. Retrieved January 18, 2026, from [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. (n.d.). AAPPTec. Retrieved January 18, 2026, from [Link]
-
Peptide stapling techniques based on different macrocyclisation chemistries. (2014). Chemical Society Reviews. Retrieved January 18, 2026, from [Link]
-
Recent Advances in Metal-Free Peptide Stapling Strategies. (2024). ACS Omega. Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2012). Current Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. (2018). Molecules. Retrieved January 18, 2026, from [Link]
-
Synthesis of Peptides. (n.d.). Science of Synthesis. Retrieved January 18, 2026, from [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2013). Methods in Molecular Biology. Retrieved January 18, 2026, from [Link]
Sources
- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 4. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 5. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. A Solid-Phase Approach to Accessing Bisthioether-Stapled Peptides Resulting in a Potent Inhibitor of PRC2 Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Incorporation of D-amino alcohols in peptide chains
An Application Guide to the Strategic Incorporation of D-Amino Alcohols in Peptide Chains
Authored by: A Senior Application Scientist
Abstract
The C-terminus of a peptide is a critical determinant of its structural and functional properties. Modification of the terminal carboxyl group to a primary alcohol, particularly by incorporating a D-amino alcohol, offers a potent strategy for enhancing therapeutic potential. This modification can significantly increase metabolic stability by conferring resistance to carboxypeptidases, modulate receptor binding affinity, and alter solubility profiles.[1][2] Furthermore, peptide alcohols serve as crucial precursors for the synthesis of peptide aldehydes, an important class of protease inhibitors.[3][4] This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for incorporating D-amino alcohols into peptide chains, aimed at researchers and professionals in peptide chemistry and drug development.
The Rationale: Why Incorporate D-Amino Alcohols?
Native peptides composed of L-amino acids are often limited as therapeutic agents due to their susceptibility to proteolytic degradation.[5] The incorporation of D-amino acids is a well-established strategy to overcome this limitation.[6][7] When a D-amino alcohol is placed at the C-terminus, it provides a dual advantage:
-
Enhanced Proteolytic Stability: The D-configuration sterically hinders recognition by most endogenous proteases, which are stereospecific for L-amino acids.[5][6] Replacing the C-terminal carboxylate with an alcohol further blocks the action of carboxypeptidases.
-
Modulation of Bioactivity: The removal of the negative charge at the C-terminus and the introduction of a neutral, hydrogen-bond-donating alcohol group alters the peptide's overall hydrophobicity and conformational landscape.[1] This can lead to fine-tuned receptor interactions and improved biological activity.[1][8]
-
Structural Versatility: D-amino acids can induce or stabilize specific secondary structures like β-turns, which can be critical for mimicking bioactive conformations.[6][8]
-
Synthetic Precursors: Peptide alcohols are key intermediates in the synthesis of peptide aldehydes, which are highly potent reversible inhibitors of cysteine and serine proteases.[3][4]
The Synthetic Challenge
Standard solid-phase peptide synthesis (SPPS), pioneered by Merrifield, relies on anchoring the C-terminal amino acid to a solid support via its carboxylic acid group.[9][10] Amino alcohols lack this carboxylic acid handle, making their direct incorporation via conventional SPPS methods impossible.[11] Therefore, specialized strategies are required to successfully synthesize these modified peptides.
Core Synthetic Strategy: On-Resin Synthesis via a Depsipeptide Linkage
A robust and elegant method to synthesize C-terminal peptide alcohols involves the initial attachment of the D-amino alcohol to the solid support through its more nucleophilic α-amino group. The peptide chain is then elongated from the amino alcohol's hydroxyl group, forming a temporary depsipeptide (ester) bond. This ester bond is later cleaved under standard acidic conditions to yield the desired peptide alcohol.[11]
This strategy leverages the differential nucleophilicity of the amine versus the alcohol and the lability of the ester bond under final cleavage conditions.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the manual synthesis of a model tripeptide (e.g., Ac-Tyr-Ala-D-alaninol) using the depsipeptide strategy with Fmoc chemistry.
Protocol 1: Anchoring of D-Amino Alcohol to 2-Chlorotrityl Chloride Resin
Rationale: 2-Chlorotrityl chloride (2-CTC) resin is chosen for its extreme acid sensitivity, allowing for the attachment of the first building block without racemization and enabling mild cleavage conditions if needed. The D-amino alcohol is attached via its amino group, which is a stronger nucleophile than its hydroxyl group.
-
Resin Swelling: Swell 1 g of 2-CTC resin (1.5 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Amino Alcohol Activation: In a separate vial, dissolve the D-amino alcohol (e.g., D-alaninol, 3 equivalents relative to resin loading) in 5 mL of DCM. Add N,N-diisopropylethylamine (DIPEA, 6 equivalents) and mix.
-
Anchoring Reaction: Drain the DCM from the swollen resin. Add the D-amino alcohol/DIPEA solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any remaining reactive trityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), dimethylformamide (DMF, 3x), and methanol (3x). Dry the resin under vacuum.
-
Loading Determination: The loading of the D-amino alcohol on the resin can be determined gravimetrically or by Fmoc-quantification after coupling a known amount of Fmoc-amino acid.
Protocol 2: Synthesis via Depsipeptide Linkage and Peptide Elongation
Rationale: The first Fmoc-protected amino acid is coupled to the hydroxyl group of the resin-bound amino alcohol, forming an ester (depsipeptide) bond. This reaction requires specific coupling reagents suitable for esterification, such as DIC/DMAP. Subsequent amino acids are added using standard amide bond formation chemistry.[12]
-
First Amino Acid Coupling (Esterification):
-
Swell the D-alaninol-resin in 10 mL of DCM for 30 minutes.
-
In a separate vial, dissolve Fmoc-L-Ala-OH (3 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in 5 mL of DCM.
-
Add N,N'-diisopropylcarbodiimide (DIC, 3 eq.) to the amino acid solution and mix for 2 minutes.
-
Drain the resin and add the activated amino acid solution. Agitate at room temperature for 4 hours.
-
Wash the resin with DCM (3x), DMF (3x), and perform a Kaiser test to confirm the absence of free hydroxyl groups (optional).
-
-
Fmoc Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine/DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Amide Bond):
-
In a separate vial, dissolve Fmoc-L-Tyr(tBu)-OH (3 eq.) and HBTU (2.9 eq.) in 5 mL DMF. Add DIPEA (6 eq.) to activate.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.
-
-
N-terminal Acetylation:
-
Following the final Fmoc deprotection and washing, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.
-
Agitate for 30 minutes. Wash thoroughly with DMF (3x) and DCM (3x).
-
Protocol 3: Cleavage and Purification
Rationale: A strong acidic cocktail, typically containing trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin (hydrolyzing the initial depsipeptide bond) and remove acid-labile side-chain protecting groups (like tBu on Tyrosine). Scavengers are included to trap reactive carbocations and prevent side reactions.
-
Cleavage:
-
Wash the final, dried resin with DCM and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water.
-
Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Reduce the TFA volume under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.
-
-
Purification and Lyophilization:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the pellet with cold ether 2-3 times.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide alcohol as a white powder.
-
Analytical Characterization
Rigorous analytical methods are essential to confirm the identity and purity of the final peptide. Regulatory guidelines such as ICH Q6B provide a framework for the structural analysis of therapeutic peptides.
| Technique | Purpose | Expected Result for Ac-Tyr-Ala-D-alaninol |
| LC-MS (ESI) | Confirm molecular weight and assess purity. | The calculated monoisotopic mass is 351.18 Da. The observed [M+H]⁺ ion should be at m/z 352.19. |
| Tandem MS (MS/MS) | Sequence confirmation. | Fragmentation will produce b- and y-ions. The y₁ ion (H₂N-CH(CH₃)-CH₂OH) would confirm the D-alaninol residue. |
| ¹H NMR | Confirm structural integrity and stereochemistry. | Characteristic signals for the -CH₂OH group and distinct chemical shifts for the α-protons can confirm the structure. |
| RP-HPLC | Determine purity. | A single major peak should be observed, with purity typically >95% after purification. |
Applications in Drug Development
The strategic incorporation of D-amino alcohols is not merely a synthetic curiosity but a powerful tool in medicinal chemistry.
-
Metabolically Stable Analogs: The C-terminal alcohol modification has been used to create potent and stable analogs of peptide hormones like somatostatin (e.g., Octreotide), enhancing their therapeutic utility.[11]
-
Antimicrobial Peptides: C-terminal modification of proline-rich antimicrobial peptides to alcohols has been shown to increase their potency against Gram-negative bacteria.[1]
-
Protease Inhibitors: As previously mentioned, peptide alcohols are readily oxidized to peptide aldehydes, which are valuable as reversible inhibitors for proteases involved in diseases like SARS.[4]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Loading on Resin | Incomplete reaction of D-amino alcohol with the resin. Steric hindrance. | Increase reaction time to 4 hours. Ensure anhydrous conditions. Use a less sterically hindered D-amino alcohol if possible. |
| Incomplete Depsipeptide Bond Formation | Steric hindrance at the hydroxyl group. Insufficient activation. | Increase reaction time to 6-8 hours or perform a double coupling. Ensure DMAP is fresh and DIC is added last. |
| Epimerization | Racemization of the amino acid during esterification. | Use DIC/DMAP at room temperature or below. Avoid strong bases. This is a known risk for O-acylations.[1] |
| Side-product in MS | Incomplete deprotection. Scavenger-related adducts. | Ensure sufficient cleavage time (3 hours). Use appropriate scavengers for the amino acids in the sequence (e.g., TIS for Trp). |
References
-
Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Fmoc solid-phase pseudopeptide synthesis. (n.d.). PubMed. Retrieved from [Link]
-
The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.). Theranostics. Retrieved from [Link]
- Solid phase peptide synthesis of peptide alcohols. (2011). Google Patents.
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2024). BioPharmaSpec. Retrieved from [Link]
-
Solid-Phase Peptide Synthesis of d-Amino Acids. (n.d.). Scholarly Commons. Retrieved from [Link]
-
Amino acid alcohols. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved from [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (n.d.). CEM Corporation. Retrieved from [Link]
-
Incorporation of D-amino acids into peptides via enzymic condensation in organic solvents. (1987). Journal of the American Chemical Society. Retrieved from [Link]
-
Advancements in Peptide Synthesis: The Significance of Protected D-Amino Acids. (n.d.). Your Site Name. Retrieved from [Link]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2017). PubMed Central. Retrieved from [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2018). PubMed Central. Retrieved from [Link]
-
Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. Retrieved from [Link]
-
Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. (2018). PubMed Central. Retrieved from [Link]
-
Comprehensive Guide to Peptide C-Terminal Modifications. (n.d.). JPT Peptide Technologies. Retrieved from [Link]
-
An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. (2006). PubMed Central. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Protecting Group Strategy in Peptides Containing Boc-D-Cys(Bzl)-OH
Abstract
The strategic incorporation of cysteine residues into synthetic peptides is crucial for developing therapeutics, diagnostics, and research tools, primarily due to the unique reactivity of the thiol side chain which allows for disulfide bond formation, bioconjugation, and protein engineering. This application note provides a comprehensive guide to the protecting group strategy for peptides containing Boc-D-Cys(Bzl)-OH, a cornerstone of solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-proven protocols for synthesis and deprotection, and discuss critical considerations to mitigate common side reactions. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides.
Introduction: The Significance of Cysteine and the Boc/Bzl Protecting Group Strategy
Cysteine's thiol group is a highly reactive nucleophile, susceptible to oxidation and alkylation, which necessitates its protection during the iterative steps of peptide synthesis.[1][2] The choice of a suitable protecting group is paramount to the success of the synthesis, ensuring the integrity of the cysteine residue until its specific functionality is required.
The tert-butyloxycarbonyl (Boc) and Benzyl (Bzl) protecting group strategy represents a classic and robust approach in solid-phase peptide synthesis (SPPS).[3][4] This strategy employs the acid-labile Boc group for the temporary protection of the Nα-amino group and more acid-stable protecting groups, such as the Benzyl group, for the "permanent" protection of reactive side chains.[3][5] The S-Benzyl protection of cysteine is particularly advantageous in Boc-SPPS as it is stable to the repetitive treatments with trifluoroacetic acid (TFA) used for Nα-Boc deprotection, yet it can be efficiently removed during the final cleavage step with strong acids like hydrofluoric acid (HF).[6][7] This quasi-orthogonal scheme provides a reliable pathway for the synthesis of cysteine-containing peptides.[8]
This guide will specifically focus on the use of Boc-D-Cys(Bzl)-OH, highlighting the stereochemical importance of utilizing D-amino acids in certain peptide designs for enhanced stability or specific biological activity.
Chemical Principles and Key Reagents
The Protecting Groups: Boc and Benzyl
-
Boc (tert-butyloxycarbonyl): This protecting group is cleaved under moderately acidic conditions, typically with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][10] The mechanism involves the formation of a stable tert-butyl cation, which must be scavenged to prevent side reactions with nucleophilic amino acid residues like cysteine, methionine, and tryptophan.[5][10]
-
Bzl (Benzyl): The S-benzyl ether protecting the cysteine thiol is stable to the acidic conditions used for Boc deprotection but is cleaved by strong acids such as HF, trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6][7][11]
Solid Support: Merrifield and PAM Resins
The choice of solid support is critical in Boc-SPPS.
-
Merrifield Resin (Chloromethylpolystyrene): This is the classic resin for Boc-based SPPS. The first amino acid is typically loaded as a cesium salt to minimize racemization.[9]
-
PAM Resin (Phenylacetamidomethyl): This resin offers enhanced stability of the peptide-resin linkage to the repetitive TFA treatments, reducing the loss of the growing peptide chain.[9]
Coupling Reagents
Efficient amide bond formation is achieved using coupling reagents. Common choices for Boc-SPPS include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[12]
-
Uronium/Aminium or Phosphonium Reagents: HBTU, HATU, PyBOP, etc., often used with a tertiary amine base like diisopropylethylamine (DIEA).
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Boc-D-Cys(Bzl)-OH
This protocol outlines the manual synthesis of a generic tripeptide (X-D-Cys(Bzl)-Y-Resin) on a 0.25 mmol scale.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid (Y)
-
Boc-D-Cys(Bzl)-OH
-
Boc-X-OH (where X is the next amino acid)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Scavenger: 1,2-ethanedithiol (EDT) or dithiothreitol (DTE)[5][10]
-
SPPS reaction vessel
Workflow Diagram:
Caption: Workflow for HF-mediated cleavage and deprotection.
Step-by-Step Procedure:
-
Preparation: Dry the peptide-resin thoroughly under high vacuum for several hours.
-
Cleavage Reaction:
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add the scavenger mixture (e.g., for 1 g of resin, add 0.5 mL anisole, 0.25 mL p-cresol, and 0.25 mL EDT).
-
Cool the reaction vessel to -5 to 0 °C in an ice/salt bath.
-
Carefully distill anhydrous HF (approx. 9 mL for 1 g of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen or under vacuum, ensuring it is trapped appropriately.
-
Peptide Precipitation and Washing:
-
Wash the remaining residue of resin and peptide with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Break up the resin cake and continue washing with cold ether.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin with a suitable solvent, such as 10% aqueous acetic acid.
-
Filter to remove the resin beads.
-
Freeze the aqueous solution and lyophilize to obtain the crude peptide as a fluffy powder.
-
Characterization of the Final Peptide
The crude peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired peptide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude product and to purify it to the desired level. The use of a reducing agent like DTT in the mobile phase can prevent disulfide bond formation during analysis if the free thiol is desired. [13]
Troubleshooting and Critical Considerations
-
Racemization of Cysteine: Cysteine derivatives are prone to base-catalyzed racemization during activation and coupling. [6]To minimize this, use of HOBt is recommended, and prolonged exposure to strong bases should be avoided.
-
Incomplete Boc Deprotection: If the peptide sequence is long or known to aggregate, the deprotection time may need to be extended, or a pre-wash with the TFA solution can be performed. [9]* Oxidation of Cysteine: The free thiol of cysteine is readily oxidized to form disulfide bonds. [14]During cleavage, the inclusion of a reducing agent like EDT or DTT is crucial. [14]Post-purification, the peptide should be stored under an inert atmosphere (argon or nitrogen) and at low temperatures.
-
Alkylation Side Products: The tert-butyl cations generated during Boc deprotection can alkylate the cysteine thiol. The addition of scavengers (e.g., 0.5% DTE or EDT) to the deprotection solution is essential to prevent this side reaction. [5][10]
Conclusion
The Boc-D-Cys(Bzl)-OH protecting group strategy remains a powerful and effective method for the synthesis of cysteine-containing peptides. A thorough understanding of the underlying chemical principles, meticulous execution of the protocols, and careful consideration of potential side reactions are essential for a successful synthesis. By following the detailed guidelines and troubleshooting advice provided in this application note, researchers can confidently incorporate Boc-D-Cys(Bzl)-OH into their peptide synthesis workflows to achieve high-quality products for a wide range of scientific applications.
References
-
Payne, R. J., & Wong, C. H. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9693-9784. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Tripathi, N. M., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Payne, R. J., & Wong, C. H. (2021). Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). ResearchGate. [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251. [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Wang, H., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. Journal of Pharmaceutical and Biomedical Analysis, 107, 228-235. [Link]
-
An, N., & Fleming, A. M. (2017). Selective detection and characterization of small cysteine-containing peptides with cluster-modified nanopore sensing. Analytical and bioanalytical chemistry, 409(1), 229-237. [Link]
-
Jasinski, J. B., & Kieber-Emmons, M. T. (2014). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of peptide science, 20(1), 28-36. [Link]
-
Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. biosynth.com [biosynth.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. biotage.com [biotage.com]
Troubleshooting & Optimization
Preventing racemization of C-terminal Boc-D-cys(bzl)-OL during coupling
Guide for Researchers: Preventing Racemization of C-terminal Boc-D-Cys(Bzl)-ol During Peptide Coupling
Welcome to the technical support center. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of your peptide is paramount to its biological function. This guide provides in-depth troubleshooting advice and preventative strategies specifically for the challenge of racemization involving C-terminal cysteine residues, focusing on this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my C-terminal cysteine residue racemizing during subsequent coupling steps?
This is a frequently encountered issue rooted in the chemical nature of cysteine. The primary cause of racemization (or more accurately, epimerization in a chiral peptide) for an already-coupled C-terminal residue is the acidity of its α-proton (the proton on the carbon atom bonded to the amine and carboxyl groups).
Causality Explained:
-
Electron-Withdrawing Effect: The benzyl-protected thiol group (-S-Bzl) on the cysteine side chain is electron-withdrawing. This effect increases the acidity of the α-proton, making it more susceptible to being removed by a base.
-
Base-Catalyzed Abstraction: During the neutralization and coupling steps of the next amino acid in the sequence, tertiary amine bases like N,N-diisopropylethylamine (DIEA) are commonly used. These bases can abstract the acidic α-proton from the C-terminal cysteine residue.[1]
-
Planar Intermediate: Removal of the α-proton creates a planar, achiral carbanion (enolate) intermediate.
-
Reprotonation: This planar intermediate can then be reprotonated from either side. While reprotonation from the original face yields the desired D-cysteine stereochemistry, protonation from the opposite face results in the formation of its L-cysteine epimer.
This leads to a final peptide product that is a mixture of diastereomers, often complicating purification and compromising biological activity.
Caption: Mechanism of base-catalyzed epimerization at the C-terminus.
Q2: My HPLC analysis shows a significant peak shoulder or a doublet after a coupling step. How can I confirm this is due to racemization?
The appearance of a doublet or broadened peak where a single sharp peak is expected is a classic indicator of diastereomer formation. Since your starting material is enantiopure this compound, the most probable cause is epimerization at the cysteine α-carbon.
Self-Validating System: Confirming Racemization
To ensure trustworthy results, you must analytically confirm the identity of the impurity.
-
Co-injection: Synthesize a small amount of the corresponding peptide standard containing L-Cys instead of D-Cys at the C-terminus. A co-injection of this standard with your crude product should show an enhancement of the impurity peak, confirming its identity as the L-Cys diastereomer.
-
Peptide Hydrolysis & Chiral Analysis: This is the gold-standard method.[2]
-
Hydrolyze your purified peptide product back to its constituent amino acids using 6 M HCl.[2]
-
Derivatize the amino acid mixture.
-
Analyze the derivatives using a chiral chromatography method, such as gas chromatography on a chiral stationary phase (e.g., Chirasil-Val).[3] This will separate the D- and L-cysteine, allowing for precise quantification of the epimerization level. Detection limits can be as low as 0.1%.[3]
-
-
High-Resolution Analytical Techniques: Methods like Capillary Electrophoresis (CE) can offer excellent resolution for separating peptide diastereomers directly, with detection limits often below 0.1%.[4][5]
Proactive Prevention: A Guide to Low-Racemization Coupling
Q3: What are the best practices for choosing coupling reagents, bases, and conditions to prevent this side reaction?
Preventing racemization is far more effective than trying to separate the resulting diastereomers. The key is to minimize the exposure of your C-terminal residue to strong bases and to control the reactivity of the coupling reaction. Cysteine derivatives are notoriously prone to base-catalyzed racemization during activation and coupling.[6]
Expertise in Action: Optimizing Your Coupling Protocol
Your choice of coupling reagent, additive, base, and solvent are all critical variables.
| Parameter | Standard Protocol (High Risk) | Recommended Protocol (Low Risk) | Rationale |
| Coupling Reagent | Uronium/Aminium salts (HBTU, HATU) | Carbodiimides (DIC, DCC) | Uronium/aminium reagents require a tertiary amine base for activation, increasing the risk of base-catalyzed epimerization of the C-terminus.[1][7] Carbodiimides can be used under more neutral conditions, especially with additives. |
| Additive | None or HOBt | Oxyma Pure® or 6-Cl-HOBt | Additives form active esters that are more stable and less prone to racemization than the intermediates formed with coupling reagents alone.[8][9] Oxyma and 6-Cl-HOBt are more acidic and generally more effective suppressors than HOBt.[9][10] |
| Base | N,N-diisopropylethylamine (DIEA) | 2,4,6-Collidine (TMP) or N-methylmorpholine (NMM) | DIEA is a strong, non-nucleophilic base that readily causes epimerization.[1] Collidine and NMM are significantly weaker bases and/or more sterically hindered, reducing the rate of α-proton abstraction.[1][6][11] |
| Solvent | Neat DMF | CH₂Cl₂/DMF (1:1) or neat CH₂Cl₂ | Less polar solvents have been shown to impede the racemization process.[1][6] |
| Temperature | Room Temperature (20-25 °C) | 0 °C | Lowering the reaction temperature significantly reduces the rate of the base-catalyzed proton abstraction, a key step in the epimerization pathway.[10] |
| Pre-activation | 1-5 minutes | None (add reagent last) | For onium salt-based couplings, pre-activating the incoming amino acid generates highly reactive species that can exacerbate racemization. Avoiding pre-activation has been shown to reduce racemization 6- to 7-fold.[1] |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling to a C-terminal this compound Peptide
This protocol utilizes a carbodiimide/additive approach to minimize base exposure and control reactivity.
Methodology:
-
Preparation: In a reaction vessel, dissolve your peptide that has the free N-terminal amine of this compound in CH₂Cl₂/DMF (1:1). Cool the vessel to 0 °C in an ice bath.
-
Reagent Addition:
-
Add the incoming N-protected amino acid (e.g., Boc-L-Leu-OH) (1.5 eq.).
-
Add Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate) (1.5 eq.).
-
-
Initiation: Add Diisopropylcarbodiimide (DIC) (1.5 eq.) to the cooled mixture.
-
Reaction: Allow the reaction to proceed at 0 °C for 2-4 hours, monitoring for completion using a suitable method (e.g., Kaiser test for SPPS, TLC/LC-MS for solution phase).
-
Work-up: Once the reaction is complete, proceed with your standard washing and purification protocol.
-
Validation: Analyze the crude and purified product by high-resolution HPLC to check for the presence of the diastereomeric impurity.
Protocol 2: Workflow for Selecting a Coupling Strategy
This decision-making workflow helps in selecting the optimal conditions based on the risk of racemization.
Sources
- 1. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cat-online.com [cat-online.com]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Boc-D-Cys(Bzl)-OH in Peptide Synthesis
Welcome to our dedicated technical resource for scientists navigating the complexities of solid-phase peptide synthesis (SPPS) with Boc-D-Cys(Bzl)-OH. The unique properties of cysteine, particularly its nucleophilic thiol side chain, present distinct challenges within the Boc/Bzl synthesis strategy. This guide provides in-depth, experience-driven answers to common problems, explaining the underlying chemistry to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Core Synthesis & Coupling Issues
This section addresses side reactions that typically occur during the iterative cycles of deprotection, neutralization, and coupling.
FAQ 1: My coupling reaction for Boc-D-Cys(Bzl)-OH is inefficient, and I'm observing significant racemization. What's happening and how can I fix it?
Answer: This is a classic and critical issue. Cysteine residues are highly susceptible to racemization during the activation step of peptide coupling, particularly under basic conditions.[1] The mechanism involves the formation of a 5(4H)-oxazolone intermediate, where the acidity of the α-proton is increased, allowing for its abstraction by a base and subsequent loss of stereochemistry.[2][3]
Causality: The use of strong activating agents (e.g., HBTU, HATU) in the presence of tertiary amine bases like Diisopropylethylamine (DIPEA) creates an environment ripe for racemization.[4] The bulky S-benzyl group can also contribute to steric hindrance, leading to slower, incomplete coupling and giving the oxazolone intermediate more time to form and racemize.
Troubleshooting & Optimization:
-
Choice of Coupling Reagent: Avoid base-mediated coupling reagents where possible. The combination of Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIPCDI) with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is highly recommended as it proceeds under more neutral/acidic conditions, significantly suppressing racemization.[3][4][5]
-
Base Selection: If a base is necessary, switch from DIPEA to a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][5]
-
Activation Time: Minimize the pre-activation time. Do not allow the activated Boc-D-Cys(Bzl)-OH to sit for extended periods before adding it to the resin-bound peptide.[2]
-
In Situ Neutralization: For Boc-SPPS, employing an in situ neutralization protocol, where coupling is performed concurrently with neutralization, can improve yields and reduce side reactions associated with aggregation.[6][7]
Section 2: Side Reactions During TFA Deprotection & Final Cleavage
The repetitive acid treatments in Boc-SPPS and the final harsh cleavage step are major sources of side products, especially for sensitive residues like Cysteine.
FAQ 2: After TFA cleavage, my mass spectrum shows unexpected peaks with mass additions of +56 Da. What are these byproducts?
Answer: You are likely observing S-alkylation of the cysteine thiol group by tert-butyl cations.
Causality: During the repetitive Nα-Boc deprotection steps using Trifluoroacetic Acid (TFA), the Boc group is cleaved, generating a stable tert-butyl carbocation.[6][8] This electrophilic cation can be "scavenged" by the nucleophilic sulfur atom of the Cys(Bzl) side chain, resulting in the formation of an S-tert-butyl-cysteine derivative (+57 Da, but often observed as +56 after fragmentation). While the S-benzyl group offers protection, this reaction can still occur to a minor extent during the many TFA steps of a long synthesis. This side reaction is far more prominent during the final cleavage if tert-butyl-based side chain protecting groups are used on other amino acids.
Preventative Measures:
-
Scavengers in Deprotection: For sequences containing sensitive residues like Cys, Met, or Trp, it is wise to include a scavenger in the TFA deprotection solution (e.g., 0.5% dithiothreitol (DTT) or 1,2-ethanedithiol (EDT)).[8] These scavengers will preferentially trap the tert-butyl cations.
-
Final Cleavage Cocktail: The choice of the final cleavage cocktail is paramount. Never use a simple TFA/water mixture for Cys-containing peptides. A robust scavenger cocktail is mandatory to quench both tert-butyl cations and the benzyl cations generated from the deprotection of the Cys(Bzl) group itself.
FAQ 3: My final peptide is impure after HF or TFMSA cleavage. What are the most common side reactions with Cys(Bzl) during this step, and what is the optimal cleavage cocktail?
Answer: The final "hard acid" cleavage is the most critical step for Cys(Bzl)-containing peptides. The S-benzyl group is relatively stable and requires strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for efficient removal.[6][9] Without proper scavengers, several side reactions can occur.
Common Side Reactions During Cleavage:
-
Incomplete Deprotection: The S-benzyl group may not be completely removed, leaving the final peptide still protected.
-
S-Alkylation: Benzyl cations liberated from the protecting group can re-alkylate the Cysteine thiol or other nucleophilic residues like Tryptophan.
-
Oxidation: The newly deprotected, highly reactive free thiol can readily oxidize to form disulfide-linked dimers or oligomers, leading to aggregation and purification difficulties.[4]
Optimized Cleavage Protocols & Scavenger Cocktails:
The key is to use a cocktail that includes a "soft" nucleophile to trap the "soft" benzyl cations and a reducing agent to maintain a thiol-friendly environment.
| Reagent Cocktail | Composition (v/v/w) | Primary Application & Rationale |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Gold Standard for Cys/Trp/Met. Thioanisole is an excellent scavenger for benzyl cations. EDT is a reducing agent that prevents oxidation and also scavenges.[2] |
| HF Cleavage Cocktail | HF / Anisole / EDT (90:5:5) | For HF Cleavage. Anisole acts as the primary scavenger. EDT provides a reducing environment. |
| TFMSA Cleavage Cocktail | TFMSA / TFA / Thioanisole / EDT (10:60:20:10) | Alternative to HF. Thioanisole is crucial here. Note that TFMSA may not efficiently cleave some protecting groups like Arg(Tos).[8] |
Detailed Experimental Protocol (Reagent K Cleavage):
-
Wash the dried peptidyl-resin (1 g) with Dichloromethane (DCM) and dry thoroughly under vacuum.
-
Place the resin in a suitable reaction vessel with a stir bar.
-
Prepare fresh Reagent K: 8.25 mL TFA, 0.5 g Phenol, 0.5 mL Water, 0.5 mL Thioanisole, 0.25 mL 1,2-ethanedithiol (EDT).
-
Cool the cleavage cocktail in an ice bath and add it to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Filter the resin and wash it 2-3 times with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product under vacuum.
Section 3: Visualized Workflows & Mechanisms
Visualizing the processes in peptide synthesis is key to understanding and troubleshooting potential issues. The following diagrams illustrate the general workflow and a critical side reaction mechanism.
Caption: General workflow for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of S-alkylation by tert-butyl cations during TFA deprotection.
Section 4: Special Considerations
FAQ 4: The user prompt mentioned Boc-D-Cys(Bzl)-OL. How does using the C-terminal alcohol instead of the acid affect the synthesis strategy?
Answer: This is an excellent and perceptive question. This compound is the C-terminal alcohol derivative. It cannot be directly attached to standard resins like Merrifield or PAM via the typical ester linkage. Its use requires a different strategy.
-
Solution-Phase Synthesis: The most straightforward use for this compound is in solution-phase peptide synthesis, where it would serve as the C-terminal nucleophile in a coupling reaction.
-
Solid-Phase Synthesis (Modified Strategy): To incorporate it as the C-terminal residue in SPPS, you must first activate the resin. A common method is to use a pre-activated resin or to link it via a succinyl linker.
-
Workflow: React the resin (e.g., aminomethyl resin) with succinic anhydride to create a carboxylic acid terminus on the resin. Then, couple the this compound to this activated resin using standard coupling agents (e.g., DCC/DMAP). The rest of the synthesis then proceeds normally.
-
Cleavage: Upon final cleavage (e.g., with HF), the peptide will be released with the C-terminal alcohol intact. The side reactions discussed in this guide (racemization, S-alkylation, oxidation) remain relevant and should be managed using the same principles.
-
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. Available at: [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]
-
β-Elimination Side Reactions. ResearchGate. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
How to dissolve cysteine containing peptides? ResearchGate. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Preparation and handling of peptides containing methionine and cysteine. Oxford Academic. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]
-
Synthesis, Screening, and Sequencing of Cysteine-Rich One-Bead One-Compound Peptide Libraries. Journal of Combinatorial Chemistry. Available at: [Link]
-
Racemization Assays. From Peptide Synthesis and Applications. Available at: [Link]
-
Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link]
-
Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Optimizing Cleavage of Boc-D-Cys(Bzl)-OL from Resin
Welcome to the technical support guide for the cleavage of Boc-D-Cys(Bzl)-OL from solid-phase synthesis resins. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the specific challenges associated with this procedure. The goal is to ensure high yield and purity of your final C-terminal alcohol product.
Understanding the Core Challenges
The final cleavage of a synthesized peptide or amino acid derivative from its solid support is a critical step that significantly impacts overall success. The specific case of this compound presents a distinct set of challenges:
-
Strong Acid Requirement: The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus and the benzyl (Bzl) group on the cysteine thiol side-chain both require strong acid for removal.[1][2] Trifluoroacetic acid (TFA) is the most common reagent, but harsher acids like TFMSA or HF can also be used, though they often require specialized equipment.[1]
-
Reactive Cation Generation: Acid-catalyzed cleavage generates highly reactive carbocations, primarily the tert-butyl cation from the Boc group and the benzyl cation from the Cys(Bzl) side chain.[3][4]
-
Side Reactions: These carbocations are potent electrophiles that can re-alkylate nucleophilic sites on your desired product. The free cysteine thiol is particularly susceptible to re-benzylation, and other sensitive residues can undergo tert-butylation.[4][5]
-
Oxidation: The deprotected cysteine thiol is prone to oxidation, which can lead to the formation of unwanted disulfide bonds (dimers) or other oxidized species.[4][6]
To achieve a high-purity product, the cleavage strategy must be designed to mitigate these side reactions through the use of an optimized "cleavage cocktail."
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the cleavage of this compound.
Question: My final yield is very low. What are the likely causes and how can I fix it?
Answer: Low yield is a frequent issue that can stem from several factors:
-
Incomplete Cleavage: The bond linking the amino acid alcohol to the resin (e.g., on a Wang resin) or the Bzl protecting group may not be fully cleaved. Cleavage from the resin can take 1-2 hours with standard TFA conditions.[7] For particularly stubborn protecting groups or linkers, stronger acid conditions or extended reaction times may be necessary.[8]
-
Solution: Increase the cleavage time to 2-3 hours and re-evaluate. Ensure you are using a sufficient volume of the cleavage cocktail (a common recommendation is 10 mL per gram of resin).[9]
-
-
Product Re-attachment: The released benzyl cation can re-attach to the deprotected cysteine thiol, effectively re-protecting it and making it appear as if cleavage failed.
-
Solution: This is a scavenger issue. Ensure your cleavage cocktail contains an effective carbocation scavenger like Triisopropylsilane (TIS). TIS is highly effective at irreversibly trapping both trityl and benzyl cations.[10]
-
-
Product Precipitation/Loss during Workup: The cleaved product is typically precipitated by adding the TFA solution to a large volume of cold diethyl ether. If the product has unusual solubility or if the ether is not sufficiently cold, precipitation can be incomplete, leading to loss of product in the filtrate.
-
Solution: Ensure the diethyl ether is chilled (e.g., in an ice bath) before use. Use a large excess of ether (at least 10-fold volume relative to the TFA). After precipitation, allow the mixture to stand at a low temperature for at least 30 minutes to maximize recovery.
-
Question: My mass spectrometry analysis shows a +90 Da adduct on my product. What is this?
Answer: A +90 Da mass addition corresponds to re-benzylation of the cysteine thiol side chain. This is a classic side reaction caused by the benzyl cation generated during the cleavage of the Cys(Bzl) protecting group.
-
Causality: During acidolysis, the bond between the sulfur atom and the benzyl group is broken, releasing the desired free thiol and a benzyl carbocation (C₆H₅CH₂⁺). This cation is highly electrophilic and will readily react with the most available nucleophile. The deprotected thiol of another product molecule is a prime target.
-
Solution: The key is to introduce a more attractive nucleophile to "scavenge" the benzyl cation before it can react with your product.
-
Primary Scavenger - Triisopropylsilane (TIS): TIS is the scavenger of choice for this purpose. It reduces the carbocation to toluene. A typical cleavage cocktail should contain 2.5% to 5% TIS.[11]
-
Secondary Scavenger - Thioanisole: Thioanisole can also be an effective scavenger for benzyl groups. However, it is malodorous and can sometimes lead to other side products if not used carefully.[3]
-
Question: My product analysis shows significant amounts of dimer (+ disulfide bond). How can I prevent this?
Answer: Dimer formation occurs when two molecules of your deprotected Cys-OL product oxidize to form an intermolecular disulfide bond. The free thiol group is susceptible to air oxidation, especially in solution.[6]
-
Causality: The cleavage and workup process exposes the highly reactive thiol group to atmospheric oxygen.
-
Solution: Incorporate a reducing agent or thiol scavenger into your cleavage cocktail.
-
Ethanedithiol (EDT): EDT is a common and effective scavenger for this purpose. It helps maintain a reducing environment, preventing the oxidation of the cysteine thiol.[6] A typical cocktail might include 2.5% EDT.[8]
-
Dithiothreitol (DTT): DTT is another powerful reducing agent that can be used.[5]
-
Important Note: While TIS is an excellent carbocation scavenger, it does not prevent oxidation. In fact, under some conditions, it has been observed to promote disulfide formation.[12] Therefore, for cysteine-containing products, a combination of TIS (for cations) and EDT (for reducing environment) is highly recommended.
-
Optimized Cleavage Protocol & Scavenger Guide
Recommended Cleavage Cocktail
For the successful cleavage of this compound, a multi-component cocktail is essential. The following table summarizes the recommended reagents and their specific functions.
| Reagent | Typical % (v/v) | Primary Function |
| TFA | 90 - 95% | The strong acid responsible for cleaving the Boc group, Bzl group, and the linker to the resin.[3] |
| Triisopropylsilane (TIS) | 2.5 - 5% | A powerful scavenger that traps benzyl and tert-butyl carbocations, preventing re-alkylation of the product.[5] |
| Water | 2.5% | Acts as a scavenger for tert-butyl cations. |
| Ethanedithiol (EDT) | 2.5% | A thiol scavenger that maintains a reducing environment, preventing oxidation and disulfide bond formation.[6] |
Step-by-Step Experimental Protocol
This protocol is designed for a standard synthesis scale of approximately 0.25 mmol.
-
Resin Preparation:
-
Transfer the dried peptide-resin to a suitable reaction vessel (e.g., a 20 mL glass scintillation vial with a screw cap).
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and swell the resin beads.[9] Allow the resin to settle and decant the DCM after each wash.
-
-
Cleavage Reaction:
-
WARNING: Perform this step in a certified chemical fume hood. TFA is highly corrosive.[3]
-
Prepare 10 mL of the cleavage cocktail: 92.5% TFA / 5% TIS / 2.5% EDT .
-
Add the freshly prepared cocktail to the resin.
-
Cap the vessel tightly and allow the reaction to proceed at room temperature for 2-3 hours with occasional gentle swirling.
-
-
Product Isolation:
-
Filter the reaction mixture through a fritted funnel, collecting the TFA filtrate into a clean 50 mL centrifuge tube.
-
Wash the resin twice with small volumes of fresh TFA (2 x 1 mL) and combine the washes with the initial filtrate.
-
Wash the resin with DCM (1 x 2 mL) and add this wash to the filtrate.[3]
-
-
Precipitation and Washing:
-
In a separate 250 mL beaker or flask, place ~100 mL of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently stirring. A white precipitate of your product should form immediately.
-
Allow the suspension to stand at 4°C for 30-60 minutes to ensure complete precipitation.
-
Centrifuge the suspension to pellet the solid product. Carefully decant and discard the ether supernatant.
-
Wash the pellet by resuspending it in fresh cold ether, centrifuging, and decanting. Repeat this wash step two more times to remove residual TFA and scavengers.
-
-
Drying and Analysis:
-
After the final wash, dry the white solid product under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude product for purity and identity using analytical HPLC and LC-MS.
-
Visual Workflow and Mechanism
Cleavage and Workup Workflow
The following diagram outlines the complete process from the resin-bound starting material to the final, purified product.
Caption: Workflow for cleavage and isolation.
Mechanistic Role of Scavengers
This diagram illustrates the critical role of scavengers in preventing side reactions during acid-catalyzed cleavage.
Caption: Role of TIS in preventing re-benzylation.
Frequently Asked Questions (FAQs)
Q1: Can I use a different resin for synthesizing a C-terminal alcohol? Yes. The most common resin is the Wang resin, which releases the product as a carboxylic acid. To obtain a C-terminal alcohol, you would typically load the Boc-amino acid onto a resin like 2-chlorotrityl chloride resin, which allows for cleavage under milder acidic conditions that can preserve the C-terminal alcohol functionality, or by reductive cleavage from other resin types. The protocol described here assumes a standard acid-labile linker appropriate for releasing an alcohol.
Q2: Why is Boc-SPPS used here instead of the more common Fmoc-SPPS? While Fmoc/tBu chemistry is more common today, the Boc/Bzl strategy is still very effective, especially for certain sequences.[2] The Cys(Bzl) protecting group is a classic choice in Boc-based synthesis. It is highly stable to the repetitive TFA treatments used for N-terminal Boc group removal during synthesis, ensuring the thiol remains protected until the final, harsh acid cleavage step.[13]
Q3: My product seems to be a mix of the desired alcohol (-OL) and the corresponding carboxylic acid. What happened? This could indicate that the starting material loaded onto the resin was not purely the amino acid alcohol, or that oxidative side reactions occurred during synthesis or cleavage, converting the terminal alcohol to an acid. Review the loading procedure and ensure all synthesis steps were performed under an inert atmosphere where possible.
Q4: Is it possible to cleave the Boc group without cleaving the Bzl group or from the resin? No, not with standard protocols. The acid lability of the Boc group and the Bzl group are in a similar range, and both are generally less labile than the bond to a hyper-acid sensitive resin like 2-chlorotrityl but more labile than the bond to a Wang resin. A global deprotection strategy using a strong acid like TFA is designed to remove all such protecting groups simultaneously with cleavage from the resin.[2]
References
-
Biotage . Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
AAPPTec . Cleavage from Wang Resin. [Link]
-
AAPPTec . Planning a Peptide Synthesis. [Link]
-
ACS Publications . TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
NIH National Library of Medicine . Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]
-
Royal Society of Chemistry . Cysteine protecting groups: applications in peptide and protein science. [Link]
-
ResearchGate . Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?. [Link]
-
PubMed . Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. [Link]
-
ResearchGate . What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
Technical Support Center: Managing Aggregation of Peptides with C-terminal Hydrophobic Residues
Welcome, researchers and drug development professionals. This guide is designed to provide expert-driven, actionable solutions for the persistent challenge of peptide aggregation, specifically for sequences containing hydrophobic C-terminal residues. As Senior Application Scientists, we understand that peptide aggregation is a critical bottleneck that can impact synthesis yields, purification efficiency, and the ultimate biological activity of your molecule. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate these complexities.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of peptide aggregation driven by C-terminal hydrophobicity.
Q1: Why are peptides with C-terminal hydrophobic residues so prone to aggregation?
The primary driver is the hydrophobic effect.[1][2] In aqueous environments used during synthesis, purification, and formulation, the nonpolar side chains of hydrophobic residues (e.g., Val, Leu, Ile, Phe, Trp) are driven together to minimize their contact with water.[1] This self-association is a key step in forming oligomers and larger aggregates.[1] When these residues are clustered at the C-terminus, the effect is often magnified. During solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored by its C-terminus. As the chain elongates, C-terminal hydrophobic segments can interact with each other, promoting inter-chain hydrogen bonding and the formation of secondary structures like β-sheets, which are a hallmark of aggregation.[3] This on-resin aggregation can physically block reactive sites, leading to failed synthesis.[4]
Q2: What are the initial signs of peptide aggregation during synthesis or purification?
During Solid-Phase Peptide Synthesis (SPPS) , early warning signs include:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent, indicating that the peptide chains are collapsing onto themselves rather than being fully solvated.[4]
-
Failed Coupling Reactions: A positive Kaiser test (or other ninhydrin-based test) after a coupling step indicates the presence of unreacted free amines, a common consequence of aggregation physically blocking the N-terminus.
-
Slow or Incomplete Fmoc Deprotection: The deprotection monitoring profile (UV absorbance of the piperidine-dibenzofulvene adduct) may appear flattened and broadened, signaling restricted access of the piperidine reagent to the Fmoc group.[3]
During Purification (RP-HPLC) , aggregation manifests as:
-
Precipitation: The peptide may crash out of solution upon injection or in the collection tubes after elution.
-
Poor Peak Shape: Broad, tailing, or split peaks are classic indicators that the peptide is interacting with itself or the column in multiple ways, rather than behaving as a single, homogenous species.[5]
-
Irreversible Column Adsorption: In severe cases, the hydrophobic peptide may bind so strongly to the stationary phase that it cannot be eluted, resulting in very low recovery.[5][6]
Q3: Can the choice of solid-phase resin impact aggregation?
Absolutely. The resin is the physical anchor for the synthesis, and its properties are critical.
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between nascent peptide chains. This spatial separation reduces the likelihood of inter-chain interactions that lead to aggregation.
-
PEG-Based Resins: Resins incorporating polyethylene glycol (PEG) linkers (e.g., TentaGel, ChemMatrix) have superior swelling properties in a variety of solvents.[7] This creates a more solvated environment that helps to disrupt the formation of secondary structures and keep the peptide chain accessible for reactions.[7]
Q4: How does pH influence the solubility and aggregation of these peptides?
pH is a critical parameter because it dictates the charge state of the peptide's ionizable groups (the N-terminus, C-terminus, and acidic/basic side chains).[2][8][9]
-
Isoelectric Point (pI): A peptide is least soluble at its isoelectric point (pI), the pH at which its net charge is zero.[2][9] At this pH, electrostatic repulsion between molecules is minimal, which facilitates aggregation.
-
Maximizing Net Charge: To enhance solubility, the pH of the solvent should be adjusted to be at least 1-2 units away from the pI. For a peptide with a net positive charge (basic pI), using an acidic buffer (e.g., containing acetic acid or formic acid) will ensure the basic residues are protonated, increasing repulsion.[8][10] Conversely, for a peptide with a net negative charge (acidic pI), a basic buffer (e.g., containing ammonium bicarbonate) will deprotonate acidic residues and improve solubility.[8][10]
Q5: Are there any "rules of thumb" for designing sequences to minimize aggregation?
Yes. While sequence is often dictated by biological function, minor modifications can sometimes be made without compromising activity:
-
Break Up Hydrophobic Stretches: If possible, insert a hydrophilic or charged residue (e.g., Arg, Lys, Asp, Glu) within a long stretch of hydrophobic amino acids.
-
Strategic Proline Insertion: Proline's unique cyclic structure introduces a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[4]
-
Utilize "Aggregation Busters": For synthesis, incorporating specialized derivatives like pseudoproline dipeptides or backbone-protecting groups (Hmb/Dmb) at strategic locations (e.g., every 6-7 residues) can prevent on-resin aggregation.[4] These are later removed during final cleavage to yield the native sequence.
II. Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS)
This section provides solutions to common problems encountered during the synthesis of peptides with hydrophobic C-termini.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low peptide yield and incomplete synthesis | On-resin aggregation: The growing peptide chains are self-associating, blocking access for subsequent coupling and deprotection steps.[4] | 1. Incorporate Pseudoproline Dipeptides: Replace a Ser or Thr residue with a corresponding Fmoc-Xaa-(ΨPro)-OH dipeptide. This introduces a temporary "kink" that disrupts β-sheet formation.[11][12][13] The native structure is restored during final TFA cleavage.[13] 2. Use Backbone Protection: Incorporate an N-Hmb or N-Dmb protected amino acid every 6-7 residues to sterically hinder inter-chain hydrogen bonding.[4] 3. Switch to a "Difficult Sequence" Protocol: Use chaotropic salts (e.g., LiCl, KSCN) in the coupling mixture or employ high-polarity solvent systems (e.g., NMP, DMSO) to improve solvation.[4][6] 4. Increase Temperature: Performing couplings at elevated temperatures (40-60°C), either conventionally or with microwave assistance, can provide the energy to overcome aggregation barriers and accelerate reaction rates.[3][14] |
| Gel formation or poor swelling of the resin | Peptide Collapse: The peptide chains have aggregated so severely that they have collapsed onto the resin support, trapping solvent and preventing free flow. | 1. Solvent Disruption: Perform several extended washes with a "magic mixture" of DCM/DMF/NMP (1:1:1) or solvents known to disrupt secondary structures, like TFE.[6][15] 2. Sonication: Gently sonicate the reaction vessel for short periods to mechanically break up resin clumps and improve solvent penetration.[4][16] 3. Chaotropic Agent Wash: Wash the resin with a solution of a chaotropic agent, such as 0.8 M NaClO₄ in DMF, to disrupt the hydrogen bonding network responsible for aggregation.[17] |
| Difficulty in cleaving the peptide from the resin | Poor Solvation during Cleavage: The hydrophobic peptide is insoluble in the standard cleavage cocktail (e.g., TFA/TIS/H₂O), preventing the acid from accessing the linker. | 1. Modify the Cleavage Cocktail: Add a small percentage (2-5%) of a solvent like phenol or thioanisole to the cleavage cocktail to help solubilize the peptide as it is cleaved. 2. Pre-swell the Resin: Before adding the full cleavage cocktail, swell the resin in a small amount of pure TFA for 5-10 minutes to ensure the acid penetrates the aggregated peptide-resin matrix. |
III. Troubleshooting Guide: Purification & Handling
This guide focuses on overcoming challenges after the peptide has been synthesized and cleaved from the resin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peptide crashes out on the HPLC column or in collection tubes | Low Solubility in Mobile Phase: The peptide is insoluble in the aqueous-organic mobile phase mixture, especially at the high concentration present at the peak's apex.[5] | 1. Optimize Initial Solubilization: Dissolve the crude peptide in a minimal amount of strong organic solvent (DMSO, DMF, or HFIP) before diluting with the initial HPLC mobile phase.[10][18][19] Caution: Ensure the final injection solvent is miscible with the mobile phase. 2. Increase Column Temperature: Purify at an elevated temperature (e.g., 40-60°C). This increases peptide solubility and improves peak shape.[5] 3. Use a Weaker Stationary Phase: Switch from a C18 column to a less hydrophobic C8 or C4 column. This reduces the strength of the hydrophobic interaction, often allowing the peptide to elute at a lower organic concentration where it may be more soluble.[5] |
| Broad, tailing peaks, or multiple peaks for a single peptide | On-Column Aggregation: The peptide is aggregating on the surface of the stationary phase. Slow Conformational Changes: The peptide exists in multiple slowly interconverting conformations on the HPLC timescale. | 1. Lower the pH: Use a mobile phase with a stronger ion-pairing agent like 0.1% TFA. The acidic pH ensures protonation of basic residues, increasing charge repulsion and minimizing unwanted interactions with the column.[5] 2. Add Organic Modifiers: For extremely difficult peptides, consider adding a small percentage (1-5%) of isopropanol or n-propanol to the mobile phase to improve solubility and disrupt aggregation.[20] 3. Shallow the Gradient: Use a very shallow gradient (e.g., 0.2-0.5% organic per minute) to give the peptide more time to equilibrate between the mobile and stationary phases, which can sharpen peaks. |
| Poor recovery of the peptide after lyophilization | Irreversible Aggregation: The peptide formed highly stable, insoluble aggregates during the freeze-drying process. | 1. Lyophilize from an Acidic Solution: Freeze-dry the purified peptide from a solution containing 10-50% acetic acid or a low concentration of acetonitrile. The volatile acid helps keep the peptide molecules separated during the sublimation process. 2. Add a Bulking Agent/Lyoprotectant: In some cases, adding a non-reactive bulking agent like glycine or mannitol can provide a scaffold that physically separates peptide molecules, preventing aggregation. (Note: This must be compatible with the final application). |
| Lyophilized peptide will not dissolve for assay | High Hydrophobicity and Strong Intermolecular Forces: The final, purified peptide has formed stable aggregates that resist dissolution in aqueous buffers.[19] | 1. Stepwise Solubilization Protocol: a. First, dissolve the peptide in a minimal volume of a strong organic solvent like DMSO or DMF.[10][19] b. Vortex or sonicate gently to ensure complete dissolution.[10][16] c. Slowly add this concentrated organic stock solution dropwise into your vigorously stirring aqueous assay buffer. This rapid dilution can trap the peptide in a soluble state before it has a chance to aggregate.[10] 2. pH Adjustment: Ensure the final buffer pH is far from the peptide's pI to maximize electrostatic repulsion.[2][21] |
IV. Advanced Strategies & Protocols
Protocol 1: Optimized RP-HPLC Method for Highly Hydrophobic Peptides
This protocol outlines a starting point for purifying a challenging peptide with C-terminal hydrophobic residues.
-
Peptide Solubilization:
-
Allow the lyophilized crude peptide to equilibrate to room temperature.[19][22]
-
Add a minimal volume of 100% DMSO or hexafluoroisopropanol (HFIP) to the vial to dissolve the peptide completely. Aim for a high concentration (e.g., 20-50 mg/mL).
-
Vortex gently. If necessary, sonicate for 1-2 minutes in a water bath.[10]
-
Dilute this stock with Mobile Phase A (see below) to your desired injection concentration. If precipitation occurs, you may need to inject the concentrated stock directly or use a different initial solvent.
-
-
HPLC Conditions:
-
Column: Start with a C4 or C8 wide-pore (300 Å) column.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Column Temperature: 50°C.
-
Flow Rate: Standard analytical (e.g., 1.0 mL/min for a 4.6 mm ID column) or preparative scale as appropriate.
-
Gradient:
-
Start with a shallow gradient, for example, 20-60% Mobile Phase B over 40 minutes.
-
Monitor the chromatogram at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions across the main peak.
-
-
Post-Purification:
-
Analyze fractions by analytical HPLC or mass spectrometry to confirm purity and identity.
-
Pool the pure fractions.
-
Immediately add an equal volume of water to the pooled fractions to reduce the acetonitrile concentration, which can aid in efficient lyophilization.
-
Snap-freeze the solution in liquid nitrogen or a dry ice/ethanol bath before lyophilizing.[23]
-
Protocol 2: Screening for Optimal Solubilization Conditions
Use this systematic approach to find the best solvent for your final, purified peptide. Always use a small aliquot for testing.[16]
-
Prepare Aliquots: Weigh out several small, equal amounts of your lyophilized peptide into separate microfuge tubes.
-
Test Aqueous Buffers (pH Screen):
-
Test 1 (Acidic): Add buffer-grade water, then add 10% acetic acid dropwise.
-
Test 2 (Neutral): Add sterile, deionized water or a neutral buffer like PBS (pH 7.4).
-
Test 3 (Basic): Add buffer-grade water, then add 0.1% ammonium hydroxide or 10% ammonium bicarbonate dropwise.
-
For each test, vortex and sonicate. Observe for a clear, particle-free solution.[10]
-
-
Test Organic Co-solvents (if aqueous buffers fail):
-
Test 4 (DMSO): Add a small volume of 100% DMSO.
-
Test 5 (DMF): Add a small volume of 100% DMF.
-
Test 6 (Acetonitrile): Add a small volume of 100% Acetonitrile.
-
After dissolution in the organic solvent, slowly add the solution to your target aqueous buffer and observe for any precipitation.
-
-
Final Selection: Choose the simplest solvent system (ideally aqueous) that fully dissolves the peptide and is compatible with your downstream application.
V. Visual Workflows & Mechanisms
Mechanism of Hydrophobic Aggregation
Caption: Pathway of peptide aggregation from soluble monomers to insoluble fibrils.
SPPS Troubleshooting Workflow for Aggregating Sequences
Caption: Decision tree for troubleshooting on-resin peptide aggregation during SPPS.
VI. References
-
Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. PubMed Central.
-
Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. PubMed Central.
-
Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids. [Link]
-
Pseudoproline. Grokipedia. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Peptide Solubility Guidelines. SB-PEPTIDE. [Link]
-
Pseudoproline. Wikipedia. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
-
Peptide Solubilization. JPT. [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]
-
Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Guidelines for Peptide Dissolving. Synpeptide. [Link]
-
Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. [Link]
-
Aggregation Rules of Short Peptides. JACS Au. [Link]
-
Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. [Link]
-
Preventing Protein Aggregation. Biozentrum. [Link]
-
Effects of Peptides Derived from Terminal Modifications of the Aβ Central Hydrophobic Core on Aβ Fibrillization. PubMed Central. [Link]
-
Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate. [Link]
-
Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. OAText. [Link]
-
Surface Effects on Aggregation Kinetics of Amyloidogenic Peptides. ACS Publications. [Link]
-
Is there any effect of pH on the pattern of hydrophobicity of protein during physical treatment. ResearchGate. [Link]
-
Best Practices for Reconstituting and Storing Research Peptides. Pure Tides Therapy. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
Chaotropic agent. Wikipedia. [Link]
-
How to Choose the Best Peptides Lyophilized for Research Use. Alibaba. [Link]
Sources
- 1. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. genscript.com [genscript.com]
- 7. biovera.com.au [biovera.com.au]
- 8. jpt.com [jpt.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. chempep.com [chempep.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pseudoproline - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. bachem.com [bachem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. hplc.eu [hplc.eu]
- 21. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 22. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 23. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: Optimizing Peptide Yields with Boc-D-Cys(Bzl)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in solid-phase peptide synthesis (SPPS): improving the final yield and purity of peptides containing the Boc-D-Cys(Bzl)-OH residue.
Synthesizing peptides with cysteine is inherently complex due to the reactivity of the thiol side chain.[1][2] The use of the benzyl (Bzl) protecting group in Boc-based chemistry, while common, introduces specific challenges that can lead to frustratingly low yields if not properly managed. This guide moves beyond standard protocols to explain the causality behind these issues and offers field-proven strategies to overcome them.
Quick Navigation: FAQs and Core Issues
This section addresses the most frequently encountered problems when working with Boc-D-Cys(Bzl)-OH.
Q1: Why is my overall peptide yield so low after cleavage and purification?
A: Low yield is a multifaceted issue. With Boc-D-Cys(Bzl)-OH, the primary culprits are often:
-
Incomplete Coupling: The Boc-D-Cys(Bzl)-OH residue can be sterically hindered, leading to inefficient peptide bond formation.
-
Side Reactions During Cleavage: The final acid cleavage step is the most critical stage. The benzyl protecting group requires strong acids like HF or TFMSA for removal, which can generate reactive carbocations leading to side-product formation.[1][3]
-
Oxidation: The deprotected cysteine thiol is highly susceptible to oxidation, forming undesired disulfide bonds (dimers or oligomers) which complicates purification and reduces the yield of the target monomeric peptide.[1][4]
-
Racemization: Although less common with standard protocols, cysteine residues can be prone to racemization during activation, especially with certain coupling reagents or prolonged activation times.[5][6][7]
Q2: My LC-MS analysis shows a significant peak with a mass increase of +90 Da. What is this side product?
A: A +90 Da mass addition is a tell-tale sign of S-benzylation.[8] During acid cleavage, the benzyl group is removed from the cysteine's sulfur atom as a benzyl carbocation (C₆H₅CH₂⁺). If this reactive cation is not immediately neutralized by a scavenger molecule, it can re-alkylate the thiol group of a newly deprotected cysteine on another peptide chain.[1][8] This creates a stable thioether bond that is often difficult to separate from the desired product.
Q3: After purification, I see a large amount of a dimer of my peptide. How can I prevent this?
A: This indicates that the free thiol groups of your cysteine residues are oxidizing to form intermolecular disulfide bonds. This can happen both during the final cleavage/workup and during purification if conditions are not carefully controlled. Prevention strategies include:
-
Using a reducing agent in your cleavage cocktail.
-
Maintaining a low pH (3-4) for your crude peptide solution immediately after cleavage, as protonated thiols are less prone to oxidation.[9]
-
Performing purification steps in buffers that have been degassed and/or contain a reducing agent like DTT (Dithiothreitol), although DTT will need to be removed later.
In-Depth Troubleshooting Guide: A Workflow Approach
To systematically diagnose and solve yield issues, this guide is structured to follow the key stages of the Boc-SPPS workflow.
Stage 1: Coupling Boc-D-Cys(Bzl)-OH
Incomplete coupling is a primary source of deletion sequences, which lowers the yield of the full-length peptide.
Potential Problem: The Kaiser test remains positive (blue) after the coupling step for Boc-D-Cys(Bzl)-OH, indicating free amines.
Root Causes & Solutions:
-
Steric Hindrance: Boc-D-Cys(Bzl)-OH is bulkier than simpler amino acids like Alanine or Glycine. Standard coupling times may be insufficient.
-
Solution: Increase the coupling reaction time from 60 minutes to 2 hours. If the Kaiser test is still positive, perform a "double coupling" by draining the reaction vessel and adding a fresh solution of activated amino acid for another 1-2 hours.
-
-
Insufficient Activation: The choice of coupling reagent is critical for activating the carboxylic acid, especially for hindered residues.[10]
-
Solution: While standard reagents like DIC/HOBt can be effective, more potent activating agents are recommended for difficult couplings. Phosphonium and aminium/uronium salts generally offer faster kinetics and higher efficiency.[10]
-
Recommended Coupling Reagents for Hindered Residues
| Reagent | Class | Key Advantage | Recommended Protocol |
| HBTU/DIEA | Aminium Salt | Widely used, reliable, and cost-effective. Generates HOBt active ester. | Use a 4-fold excess of Boc-D-Cys(Bzl)-OH, HBTU, and a 6-fold excess of DIEA relative to the resin substitution. Pre-activate for 2-5 minutes. |
| HATU/DIEA | Aminium Salt | More reactive than HBTU due to the formation of the HOAt active ester. Excellent for very difficult couplings. | Use a 4-fold excess of Boc-D-Cys(Bzl)-OH, HATU, and a 6-fold excess of DIEA. Pre-activate for 2-5 minutes. |
| DIC/HOBt | Carbodiimide | A classic, cost-effective method. Can be slower and may lead to side products (e.g., N-acylurea) if not optimized. | Use a 4-fold excess of both Boc-D-Cys(Bzl)-OH and HOBt, followed by the addition of a 4-fold excess of DIC. |
Stage 2: Cyclical Deprotection
While the Boc deprotection step itself is usually robust, repeated acid exposure can prime the peptide for later side reactions.
Potential Problem: Gradual degradation of the peptide on-resin, observed as multiple small impurity peaks in test cleavages.
Root Cause & Solution:
-
Alkylation by tert-butyl Cations: During each deprotection step with TFA, tert-butyl cations are formed.[3][11] These can alkylate sensitive residues, including the sulfur atom of Cys(Bzl), although this is less common than during final cleavage.
Stage 3: Final Cleavage and Deprotection
This is the highest-risk stage for peptides containing Cys(Bzl). The goal is to efficiently remove the benzyl group while simultaneously protecting the newly freed thiol from reactive cations and oxidation.
Potential Problem: Low yield of the desired peptide with significant S-benzylation (+90 Da) and/or oxidation products.
Root Cause & Solution:
-
Ineffective Cation Scavenging: The benzyl group requires a strong acid (typically HF or TFMSA) for efficient cleavage.[4][13] This generates highly reactive benzyl cations that will alkylate any available nucleophile if not trapped.[1][8]
-
Solution: The use of a carefully formulated "cleavage cocktail" containing a suite of scavengers is mandatory.[8] Triisopropylsilane (TIS) is effective against trityl cations but less so for benzyl cations. Thio-scavengers are essential.
-
Optimized Cleavage Cocktails for Cys(Bzl)-Containing Peptides
| Cocktail Name | Composition (v/v/w) | Key Application & Rationale |
| Low-High HF | Step 1 (Low): HF/DMS (25:75) for 2h at 0°C. Step 2 (High): HF/Anisole (90:10) for 1h at 0°C. | Gold Standard for Boc/Bzl: The "low" HF step gently removes most protecting groups while keeping Cys(Bzl) intact, minimizing contact time of reactive cations with the free thiol. The "high" HF step then cleaves the Bzl group and the peptide from the resin. Anisole is the scavenger. |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | For TFMSA or High-TFA Cleavage: A robust, general-purpose cocktail for peptides with multiple sensitive residues. Thioanisole is the primary scavenger for benzyl cations, while EDT acts as a reducing agent and scavenger.[14][15] |
| "Odorless" B | TFA/Phenol/Water/TIS (88:5:5:2) | Not Recommended for Cys(Bzl): While useful for general peptides to avoid the smell of thiols, this cocktail lacks a specific scavenger for the benzyl cation and is likely to result in significant S-benzylation.[14][16] |
Stage 4: Workup and Purification
After successful cleavage, the crude peptide must be handled correctly to prevent oxidation before and during purification.
Potential Problem: The desired monomeric peptide is present in the crude mixture but is lost during purification, with an increase in dimerized product.
Root Cause & Solution:
-
Oxidation in Neutral/Basic pH: Free thiols are readily oxidized to disulfides in the presence of oxygen, a process that is accelerated at neutral or slightly basic pH (pH > 7).
-
Solution 1 (Acidification): After precipitating the peptide in cold ether, dissolve the crude material in an aqueous buffer with a pH of 3-4.[9] This keeps the thiol protonated and less reactive.
-
Solution 2 (Degassing): Prepare all HPLC buffers (Mobile Phase A and B) and sample solutions using degassed solvents (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen.
-
Solution 3 (High Dilution): If performing a post-purification reaction (like a planned cyclization), ensure the reaction is done at high dilution (0.1-1 mg/mL) to favor intramolecular reactions over intermolecular dimerization.[17]
-
Key Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Efficiency
-
Sample Collection: After the coupling reaction, remove a small sample of the resin beads (approx. 5-10 mg) and wash them thoroughly with DMF (3x) and DCM (3x) to remove any residual reagents.
-
Reagent Preparation:
-
Reagent A: 5% ninhydrin in ethanol.
-
Reagent B: 80% phenol in ethanol.
-
Reagent C: 2% 0.001M KCN in pyridine.
-
-
Reaction: Add 2-3 drops of each reagent to the washed resin beads in a small glass test tube.
-
Incubation: Heat the tube at 100°C for 5 minutes.
-
Observation:
-
Positive (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete.
-
Negative (Yellow/Colorless Beads): Indicates that coupling is complete.
-
Protocol 2: High-HF Cleavage of a Cys(Bzl)-Containing Peptide
Safety Notice: Hydrogen Fluoride (HF) is an extremely corrosive and toxic acid that can cause severe, delayed-onset burns. This procedure must be performed only by trained personnel in a dedicated, specialized HF cleavage apparatus within a certified fume hood. Appropriate personal protective equipment (HF-resistant gloves, apron, face shield) is mandatory.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 4 hours. Place the dried resin (e.g., 0.1 mmol scale) into the HF apparatus reaction vessel. Add a magnetic stir bar.
-
Scavenger Addition: Add 1.0 mL of anisole (scavenger) to the reaction vessel.
-
HF Condensation: Cool the reaction vessel to -10°C. Condense approximately 9.0 mL of anhydrous HF gas into the vessel.
-
Reaction: Stir the mixture at 0°C for 60-90 minutes.
-
HF Removal: Carefully evaporate the HF under a stream of nitrogen gas, followed by high vacuum to remove all traces of HF and scavenger.
-
Peptide Precipitation: "Quench" the dried resin by slowly adding ice-cold diethyl ether. Triturate the resin with a spatula to break it up.
-
Isolation: Filter the peptide precipitate, wash thoroughly with cold ether, and dry the crude peptide under vacuum.
Visualizing the Workflow and Troubleshooting Logic
// Annotations Coupling_Note [label="Critical Point:\nUse strong activator (HATU).\nMonitor with Kaiser Test.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage_Note [label="Critical Point:\nUse Thio-Scavengers\n(e.g., Thioanisole).", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Coupling -> Coupling_Note [style=dashed, arrowhead=none]; Final_Cleavage -> Cleavage_Note [style=dashed, arrowhead=none]; } dot Caption: Boc-SPPS workflow highlighting critical steps for Cys(Bzl).
References
-
AAPPTec.
-
BenchChem.
-
AAPPTec.
-
BenchChem.
-
BenchChem.
-
BOC Sciences.
-
BenchChem.
-
Organic Chemistry Portal.
-
AAPPTec.
-
Sigma-Aldrich.
-
AAPPTec.
-
Sigma-Aldrich.
-
Biotage.
-
Sigma-Aldrich.
-
ResearchGate.
-
ResearchGate.
-
BenchChem.
-
BenchChem.
-
CDN Isotopes.
-
BenchChem.
-
Bachem.
-
BenchChem.
-
BOC Sciences.
-
Biosynth.
-
AAPPTec.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Cysteine racemization in peptide synthesis: a new and easy detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Benzyl Protecting Group Stability in Boc-SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals utilizing the Boc/Bzl protection strategy. As Senior Application Scientists, we have compiled this resource to address the common stability issues encountered with benzyl-type side-chain protecting groups during Boc-SPPS, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts regarding the use and stability of benzyl protecting groups in Boc-SPPS.
Q1: What is the strategic role of benzyl protecting groups in Boc-SPPS?
A: In Boc-based solid-phase peptide synthesis, the strategy relies on "differential acid lability". The process involves two types of acid-labile protecting groups:
-
Temporarily Protected α-Amino Group: The N-terminus of the growing peptide chain is protected with a tert-butyloxycarbonyl (Boc) group. This group is highly sensitive to acid and is selectively removed at each cycle using a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2]
-
Semi-Permanent Side-Chain Protection: The reactive side chains of amino acids (e.g., the hydroxyl of Serine, the carboxylic acid of Aspartic acid) are protected with more robust, "semi-permanent" benzyl-type groups (e.g., Benzyl ether, Bzl; Benzyl ester, OBzl). These are designed to remain intact during the repetitive TFA deprotection steps but can be removed at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2][3]
This "quasi-orthogonal" system allows for the selective deprotection of the N-terminus for chain elongation while keeping the side chains shielded from unwanted reactions.[4]
Q2: What is the primary cause of benzyl group instability during a synthesis cycle?
A: The primary cause of instability is the repetitive exposure to the moderately acidic conditions used to remove the N-terminal Boc group. While benzyl groups are significantly more stable than the Boc group, they are not completely inert to TFA. Over the course of a long synthesis, the cumulative exposure to TFA can lead to the premature cleavage of a small percentage of benzyl groups at each step.[5][6]
This cleavage occurs via an SN1-type mechanism. The acid protonates the ether oxygen (or ester carbonyl), leading to the formation of a stabilized benzyl carbocation as the leaving group. This carbocation is the root cause of many subsequent side reactions.[7]
Caption: SN1 mechanism of benzyl ether cleavage and subsequent side reaction.
Q3: Which amino acid residues with benzyl protection are most susceptible to premature cleavage?
A: Susceptibility to acid-catalyzed cleavage is not uniform across all amino acids. The electronic properties of the amino acid side chain influence the stability of the protecting group. Generally, benzyl ethers and esters attached to electron-withdrawing moieties are more stable.
Based on field experience and published data, the stability generally follows this trend:
-
Most Labile (High Risk): Ser(Bzl) and Thr(Bzl). The hydroxyl group's oxygen is a relatively poor electron-withdrawing atom, making these among the least stable benzyl ethers.
-
Moderately Labile: Asp(OBzl) and Glu(OBzl). The benzyl ester linkage is susceptible to cleavage, and these residues can also lead to side reactions like aspartimide formation, especially at elevated temperatures.[8]
-
Relatively Stable: Tyr(Bzl). While the benzyl ether is on a phenolic oxygen, it is still prone to cleavage and a subsequent Friedel-Crafts-type rearrangement to form 3-benzyl-tyrosine, an isomeric impurity that is difficult to separate.[6]
-
Most Stable: Cys(Bzl). The thioether bond is significantly more stable to acid than the corresponding oxygen ether. However, more labile versions like Cys(4-MeBzl) are often used to ensure complete removal during the final HF cleavage step.[7][9]
Section 2: Troubleshooting Guide & Advanced Protocols
This section addresses specific experimental problems with actionable protocols and deeper scientific explanations.
Q4: I am observing significant loss of my peptide mass after a few cycles, especially with Serine- or Threonine-rich sequences. What is happening and how can I fix it?
A: This observation strongly suggests the premature cleavage of O-benzyl groups from Serine (Ser(Bzl)) or Threonine (Thr(Bzl)). When these groups are lost, the newly exposed side-chain hydroxyl group can be acylated by the next activated Boc-amino acid during the coupling step. This results in the formation of a branched peptide, terminating the growth of the main chain at that point and leading to a complex mixture of truncated and branched products.[6]
Caption: Troubleshooting decision tree for premature cleavage of Ser/Thr benzyl ethers.
For sequences sensitive to premature side-chain deprotection, switching from the standard 50% TFA is highly recommended.
-
Reagent Preparation: Prepare a fresh solution of 25% (v/v) TFA in high-purity, anhydrous DCM.
-
Pre-wash: Wash the peptide-resin once with the 25% TFA/DCM solution for 1-2 minutes.
-
Deprotection: Treat the peptide-resin with the 25% TFA/DCM solution for 15-20 minutes.
-
Washing: Thoroughly wash the resin with DCM (3x) and isopropanol (2x) before proceeding to the neutralization step.[5]
Causality: Lowering the TFA concentration reduces the rate of benzyl ether cleavage more significantly than it affects the rate of Boc removal, thereby improving the selectivity of the deprotection step.
Q5: My final product shows a +90 Da adduct on Tyrosine residues. What is this modification and how do I prevent it?
A: This is a classic side reaction involving Tyr(Bzl). The +90 Da mass shift corresponds to the addition of a benzyl group (C₇H₆ = 90 Da) to the tyrosine side chain.
During the TFA deprotection step, the O-benzyl group is cleaved, forming a benzyl carbocation. Instead of being washed away, this electrophilic carbocation can attack the electron-rich aromatic ring of a deprotected Tyrosine residue in an intermolecular or intramolecular Friedel-Crafts alkylation reaction. This most commonly occurs at the ortho- position to the hydroxyl group, forming 3-benzyl-tyrosine .[6]
Prevention Strategy: Scavengers
The key is to trap the benzyl carbocation before it can react with a nucleophilic amino acid side chain. This is achieved by adding a "scavenger" to the final cleavage cocktail.
-
Recommended Scavenger: Anisole is the most effective and widely used scavenger for benzyl cations.[8] It acts as a sacrificial substrate, becoming benzylated in place of the peptide.
This protocol is for the final cleavage of the peptide from the resin and removal of all benzyl-type protecting groups. WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety training.
-
Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) in a specialized HF reaction vessel with a Teflon-coated stir bar.
-
Add Scavengers: For a standard synthesis, add a scavenger cocktail. A common mixture is p-cresol and anisole. A typical ratio is 1 mL of anisole for every 0.2 mmol of peptide.[9]
-
HF Condensation: Cool the vessel in a dry ice/methanol bath. Following the apparatus instructions, distill approximately 10 mL of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 60-90 minutes. For more resistant groups like Arg(Tos), the reaction may require up to 2 hours.[7]
-
HF Evaporation: Remove the HF under a stream of nitrogen gas.
-
Workup: Wash the resin with ether to remove the scavengers and cleaved protecting groups. Precipitate the crude peptide with cold methyl t-butyl ether.[10]
Trustworthiness: This is a well-validated, standard industry protocol. The inclusion of anisole is critical for preventing the reattachment of benzyl groups to sensitive residues like Tyrosine and Tryptophan.[3][8]
Q6: How can I proactively increase the stability of benzyl groups if my sequence is particularly long or sensitive?
A: The most robust solution is to use modified benzyl protecting groups that are electronically deactivated, making them more resistant to acidolysis. This is a proactive measure taken during the planning and purchasing phase of a synthesis.
Electron-withdrawing substituents on the benzyl ring destabilize the formation of the benzyl carbocation, thereby slowing the rate of acid-catalyzed cleavage.
| Protecting Group | Structure | Relative Acid Lability | Recommended Use |
| Benzyl (Bzl) | -CH₂-Ph | Standard | General purpose, good for shorter peptides. |
| 2-Chlorobenzyl (2-Cl-Bzl) | -CH₂-(C₆H₄)-2-Cl | ~10x more stable than Bzl | Lysine protection, Lys(2-Cl-Z), offers enhanced stability.[7] |
| 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) | -CH₂-(C₆H₃)-2,6-Cl₂ | ~100x more stable than Bzl | Excellent choice for Ser, Thr, and Tyr in long or acid-sensitive sequences. |
| 4-Methoxybenzyl (Meb) | -CH₂-(C₆H₄)-4-OCH₃ | ~10x less stable than Bzl | Used for Cysteine Cys(Meb); more labile to ensure clean final HF cleavage.[7][9] |
Expertise: By selecting Boc-Ser(2,6-Cl₂-Bzl)-OH instead of Boc-Ser(Bzl)-OH at the start of your synthesis, you significantly reduce the risk of premature deprotection and branching, leading to a much cleaner crude product and higher yield of the desired peptide. This choice is a hallmark of an optimized Boc-SPPS strategy for complex targets.
References
Sources
- 1. peptide.com [peptide.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Characterizing Peptides with C-Terminal Alcohols
Welcome to the technical support center for the analytical challenges of C-terminal peptide alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique complexities of characterizing these modified peptides. As peptide alcohols gain prominence in drug discovery for their enhanced metabolic stability and unique biological activities, robust analytical methods are paramount.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity and accuracy of your experimental results.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
1.1 Mass Spectrometry (MS) Troubleshooting
The conversion of a C-terminal carboxyl group to an alcohol fundamentally alters the molecule's behavior in the mass spectrometer. Common issues include a weak molecular ion signal and non-standard fragmentation patterns.
Question: My peptide alcohol isn't showing a clear molecular ion peak ([M+H]⁺) in the mass spectrum. What is happening and how can I confirm its mass?
Answer: This is a common and expected observation. The C-terminal alcohol moiety makes the peptide susceptible to two primary fragmentation pathways even under soft ionization conditions:
-
Alpha (α) Cleavage: The bond between the alpha-carbon (the carbon bearing the -OH group) and the adjacent carbon in the peptide backbone can break. This is a characteristic fragmentation for alcohols.[3][4][5]
-
Dehydration: The peptide can easily lose a molecule of water (H₂O), resulting in a prominent peak at [M+H-18]⁺.[3][5][6] This dehydration can occur in the ion source, significantly reducing the abundance of the parent molecular ion.
Troubleshooting Steps:
-
Look for the Dehydration Peak: The most immediate diagnostic is to search for a peak corresponding to the mass of your peptide minus 18 Da. Its presence is strong evidence of an alcohol.
-
Use High-Resolution Mass Spectrometry (HRMS): Even if the molecular ion peak is of very low intensity, HRMS (like Orbitrap or TOF) can provide an accurate mass measurement, allowing you to confirm the elemental composition and distinguish it from the corresponding peptide acid.[7]
-
Optimize Source Conditions: Reduce the energy in the ion source (e.g., lower the capillary voltage or source temperature) to minimize in-source fragmentation and potentially increase the relative abundance of the [M+H]⁺ peak.[8]
Question: The MS/MS fragmentation pattern of my peptide alcohol is confusing and doesn't fit the standard b- and y-ion series. How do I interpret it?
Answer: The absence of the C-terminal carboxyl group means the standard y-ion series is altered. The fragmentation is driven by the alcohol group and the charge distribution along the peptide backbone.
Key Interpretation Points:
-
Modified y-ion Series: You will not observe a traditional y-ion series. Instead, you will see a series of fragments corresponding to cleavage of the peptide bonds, but the C-terminal fragment will be a neutral alcohol.
-
Characteristic Neutral Losses: Look for fragment ions that have also undergone dehydration. For example, you may see y-ions that have lost a water molecule (y - 18).
-
Dominant α-Cleavage: The C-terminal alcohol can lead to a dominant fragment resulting from cleavage at the C-terminal amino acid residue, which can suppress other backbone fragmentations.[3][4]
To facilitate clearer sequencing, consider derivatization. Reacting the C-terminal alcohol with a charged or easily ionizable tag can create a more predictable fragmentation pattern.[9][10][11]
| Ion Type | Standard Peptide (C-Terminal Acid) | Peptide with C-Terminal Alcohol | Rationale for Difference |
| Molecular Ion | Typically strong [M+H]⁺ | Weak or absent [M+H]⁺; Strong [M+H-18]⁺ | Prone to in-source dehydration and α-cleavage.[3][6] |
| y-ions | Complete y-ion series observed. | Incomplete or non-standard series. | C-terminal functional group is altered, changing fragmentation. |
| b-ions | Complete b-ion series observed. | Generally unaffected and can be used for sequencing. | N-terminal portion of the peptide is unchanged. |
| Neutral Losses | Uncommon from parent ion. | Prominent loss of H₂O (18 Da). | Characteristic of the alcohol functional group.[4] |
1.2 Chromatography (HPLC/UPLC) Troubleshooting
The change in polarity and charge at the C-terminus directly impacts chromatographic behavior, often leading to unexpected retention times and poor peak shapes.
Question: My peptide alcohol has a poor peak shape (tailing) and a much shorter retention time than its peptide acid equivalent in reversed-phase HPLC. Why is this happening?
Answer: This behavior stems from the fundamental physicochemical differences between a carboxylic acid and an alcohol:
-
Increased Basicity: The removal of the acidic carboxyl group increases the overall isoelectric point (pI) of the peptide, making it more basic.
-
Reduced Hydrophobicity: At the low pH typical for reversed-phase chromatography (e.g., using 0.1% TFA), the carboxylic acid is protonated and relatively neutral, contributing to retention. The alcohol group is more polar, reducing the peptide's overall interaction with the hydrophobic stationary phase (like C18).[12]
-
Secondary Interactions: The more basic nature of the peptide alcohol can lead to stronger secondary ionic interactions with residual free silanols on the silica-based stationary phase, causing peak tailing.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC issues.
Question: I am struggling to separate my target peptide alcohol from deletion sequences or other closely related impurities. What can I do?
Answer: Achieving high-resolution separation requires fine-tuning of the chromatographic parameters.
Advanced Strategies:
-
Shallow the Gradient: Peptides are very sensitive to small changes in the concentration of the organic modifier.[14] Use a much shallower gradient (e.g., 0.2-0.5% B per minute) over the elution range of your peptide to improve resolution.
-
Change the Organic Modifier: Substituting acetonitrile with an alcohol like isopropanol or methanol can alter the selectivity of the separation and may resolve co-eluting impurities.[13][14]
-
Alternative Ion-Pairing Reagent: While TFA is common, formic acid (FA) can provide different selectivity. However, be aware that peak shapes may broaden with FA.[12]
-
Change Column Chemistry: If a C18 column is not providing adequate separation, try a stationary phase with different properties, such as C8, C4, or a phenyl-hexyl column, which offers different pi-pi interactions.[12][15]
1.3 Sequencing & Characterization Troubleshooting
Confirming the identity and structure of a peptide alcohol requires a combination of techniques, as traditional methods may not be suitable.
Question: Can I sequence my peptide alcohol using Edman degradation?
Answer: No, not for C-terminal confirmation. Edman degradation is a process that sequentially removes amino acids from the N-terminus of a peptide.[16][17][18][19] It provides no information about the C-terminal residue. Furthermore, classical C-terminal sequencing methods that rely on derivatizing the C-terminal carboxyl group are not applicable to peptide alcohols.
Question: How can I definitively confirm that my synthesis was successful and the C-terminal alcohol is present?
Answer: A multi-faceted analytical approach is required for unequivocal confirmation. No single technique is sufficient.
Caption: A multi-step workflow for peptide alcohol characterization.
-
High-Resolution Mass Spectrometry (HRMS): This is the first and most critical step. An accurate mass measurement will allow you to confirm the elemental composition, which will be different from the starting material (peptide acid) and other potential side products.
-
Tandem Mass Spectrometry (MS/MS): As discussed previously, the fragmentation pattern, while complex, provides crucial evidence. The presence of a b-ion series confirming the sequence, coupled with the absence of a standard y-ion series and the likely presence of dehydration peaks, strongly supports the peptide alcohol structure.
-
NMR Spectroscopy: This is the gold standard for structural confirmation. 1D and 2D NMR experiments can unambiguously identify the protons of the C-terminal -CH₂-OH group and distinguish them from all other protons in the molecule.[20][21][22][23] While requiring more material, NMR provides definitive proof of structure.
Part 2: Experimental Protocols
Protocol: Small-Scale Test Cleavage and HPLC-MS Analysis
Objective: To optimize the cleavage conditions from the solid-phase resin and confirm the identity of the synthesized peptide alcohol before committing to a large-scale purification.
Rationale: Incomplete cleavage is a common source of low yield in solid-phase peptide synthesis.[24] Peptide alcohols are often synthesized on specialized resins (e.g., DHP, Sieber, or through reductive cleavage from Wang resin), and cleavage efficiency can vary.[1][25][26][27] This protocol uses a small amount of resin to test the cleavage cocktail and duration.
Materials:
-
Peptide-bound resin (~20 mg)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)
-
Cold diethyl ether
-
Microcentrifuge tubes
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Preparation: Place approximately 20 mg of the dried peptide-bound resin into a 1.5 mL microcentrifuge tube.
-
Cleavage Reaction: Add 200 µL of the cleavage cocktail to the resin. Cap the tube and vortex gently. Allow the reaction to proceed at room temperature. It is advisable to test different time points (e.g., 1, 2, and 4 hours).[24]
-
Peptide Precipitation:
-
After the desired time, filter the resin using a small filter syringe or by carefully pelleting the resin via centrifugation and transferring the supernatant to a new tube.
-
Add the TFA filtrate dropwise into a separate 2 mL tube containing 1.5 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
-
Isolation:
-
Incubate the ether suspension at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the peptide.
-
Carefully decant the ether. Wash the pellet by adding 1 mL of cold ether, vortexing briefly, and centrifuging again. Repeat the wash step.
-
-
Sample Preparation for Analysis:
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a suitable solvent for HPLC-MS analysis (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).
-
-
HPLC-MS Analysis:
-
Inject the sample onto the HPLC-MS system.
-
Run a standard gradient (e.g., 5-65% Acetonitrile over 30 minutes).
-
Monitor the UV chromatogram for the main product peak.
-
Analyze the corresponding mass spectrum to confirm the molecular weight ([M+H]⁺) and check for the characteristic dehydration peak ([M+H-18]⁺).
-
Self-Validation: After the procedure, you can perform a Kaiser test on the resin beads. A positive blue/purple result indicates the presence of free primary amines, meaning cleavage was incomplete.[24]
Part 3: Frequently Asked Questions (FAQs)
Q1: What exactly is a peptide with a C-terminal alcohol? A peptide with a C-terminal alcohol is a peptide in which the carboxylic acid group (-COOH) of the C-terminal amino acid has been reduced to a primary alcohol group (-CH₂OH). This modification is also referred to as a peptide alcohol or an amino alcohol-terminated peptide.
Q2: Why are peptide alcohols important in drug development? These peptides are of significant interest because the C-terminal alcohol modification can impart several beneficial properties:
-
Increased Metabolic Stability: They are resistant to degradation by carboxypeptidases, which can increase their in vivo half-life.
-
Improved Biological Activity: The alcohol can form different hydrogen bonds with biological targets compared to a carboxylate, potentially leading to enhanced potency or altered selectivity.[2]
-
Structural Mimicry: They can act as transition-state analogs for certain enzymes.
Q3: How are peptide alcohols typically synthesized? They are generally synthesized using solid-phase peptide synthesis (SPPS) with specialized strategies, as the standard carboxyl linkage to the resin cannot be used. Common methods include:
-
Using Pre-loaded Amino Alcohol Resins: Synthesizing or purchasing a resin where the first amino alcohol is already attached via a suitable linker (e.g., Sieber, Ramage, or Rink resins).[1][28]
-
Reductive Cleavage: Synthesizing the peptide on a standard resin like Wang and then cleaving the peptide-ester linkage with a reducing agent (e.g., NaBH₄) that reduces the ester to an alcohol.
-
Specialized Linkers: Employing linkers like DHP (3,4-dihydro-2H-pyran) that are designed to attach alcohols to the solid support.[25][27]
Q4: What are the key physicochemical differences between a peptide alcohol and its corresponding peptide acid? The conversion of the C-terminal carboxyl to an alcohol introduces significant changes:
| Property | Peptide Acid (-COOH) | Peptide Alcohol (-CH₂OH) | Impact on Analysis |
| Charge at pH 7 | Negative (-COO⁻) | Neutral (-CH₂OH) | Alters electrophoretic mobility and ion-exchange behavior. |
| Isoelectric Point (pI) | Lower (more acidic) | Higher (more basic) | Affects solubility and chromatographic retention. |
| Hydrogen Bonding | Acts as H-bond acceptor. | Acts as both H-bond donor and acceptor. | Can change peptide conformation and biological interactions.[2] |
| Polarity | High | Generally higher | Tends to decrease retention in reversed-phase chromatography.[12] |
References
- Fiveable. Peptide Sequencing: The Edman Degradation.
- Sigma-Aldrich. Peptide Resin Loading Protocols.
- Ferrer-Gago, F. J., et al. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry, 26(2), 379-383.
- Derivatization of peptides for improved detection by mass spectrometry. (2015). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- ResearchGate. Functionalized Resins for the Synthesis of Peptide Alcohols | Request PDF.
- Creative Peptides. Breaking Through the Challenges of C-Terminal Sequencing: A Practical Guide to Experimental Optimization.
- Diva-Portal.org. (2019). Chromatography of pharmaceutical peptides - contrasting SFC and HPLC.
- Aapptec Peptides. (2012). NMR Testing of Preloaded Wang Resins.
- Waters Corporation. Peptide Isolation – Method Development Considerations.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Chemistry Steps. Mass Spectrometry of Alcohols.
- Chemistry LibreTexts. (2022). 26.7: The Edman Degradation.
- Mestrelab Research. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs.
- University of Zurich. peptide nmr.
- ResearchGate. (2022). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols.
- Journal of Chromatography A. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time.
- National Institutes of Health. Sequence Diversification by Divergent C-Terminal Elongation of Peptides.
- Taylor & Francis Online. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
- Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation.
- PubMed. (2012). Mass spectrometry-based sequencing of protein C-terminal peptide using α-carboxyl group-specific derivatization and COOH capturing.
- ResearchGate. (2025). (PDF) NMR of peptides.
- EHU. Peptide Sequencing by Edman Degradation.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts.
- BenchChem. (2025). Troubleshooting incomplete cleavage of peptide from resin.
- National Institutes of Health. C-Terminal Protein Characterization by Mass Spectrometry using Combined Micro Scale Liquid and Solid-Phase Derivatization.
- Wikipedia. Fragmentation (mass spectrometry).
- Baitapeik Biotechnology. How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis.
- PubMed. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
- YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns.
- AAPPTEC. Peptide Synthesis Resins.
- Wiley Online Library. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction.
- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
- AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy.
- Creative Biolabs. Amino Acid Sequencing Challenges: A Deep Dive.
- Chemistry LibreTexts. (2023). Derivatization.
- National Institutes of Health. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation.
- ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?.
- National Institutes of Health. Recent Advances in the Synthesis of C-Terminally Modified Peptides.
- National Institutes of Health. (2023). Identification of Novel Peptides with Alcohol Dehydrogenase (ADH) Activating Ability in Chickpea Protein Hydrolysates.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- MDPI. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives.
- ACS Publications. (2025). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy | Molecular Pharmaceutics.
Sources
- 1. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Breaking Through the Challenges of C-Terminal Sequencing: A Practical Guide to Experimental Optimization [en.biotech-pack.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 13. waters.com [waters.com]
- 14. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. fiveable.me [fiveable.me]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ehu.eus [ehu.eus]
- 20. chem.uzh.ch [chem.uzh.ch]
- 21. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. azom.com [azom.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
- 27. peptide.com [peptide.com]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides Containing Boc-D-Cys(Bzl)-OL
Introduction: Navigating the Analytical Complexity of a Heavily Modified Peptide
For researchers in peptide chemistry and drug development, the synthesis of custom peptides with non-standard amino acids and protecting groups is a common necessity. However, the unique structural features that grant these molecules their desired chemical or biological properties also present significant analytical hurdles. This guide provides an in-depth comparison of mass spectrometry strategies for the characterization of peptides incorporating a particularly challenging residue: N-terminally protected Boc-D-cysteine(benzyl)-amino alcohol, or Boc-D-Cys(Bzl)-OL .
This molecule combines three distinct features that complicate standard mass spectrometric analysis:
-
An N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is notoriously labile and prone to fragmentation during the ionization process, complicating precursor ion identification.[1][2]
-
A Benzyl-Protected Cysteine: The S-benzyl (Bzl) group adds hydrophobicity and represents another potential site of fragmentation.
-
A C-terminal Amino Alcohol (-OL): The reduction of the C-terminal carboxylic acid to an alcohol fundamentally alters the peptide's fragmentation pattern, rendering the interpretation of standard y-ion series obsolete.
This guide moves beyond simple protocols to explain the causality behind methodological choices. We will compare ionization sources, fragmentation techniques, and chromatographic strategies, providing field-proven insights and detailed experimental workflows to enable robust and unambiguous characterization of these complex molecules.
Part 1: The Foundational Challenges in Detail
A successful analysis begins with a deep understanding of the molecule's inherent properties and how they behave within the mass spectrometer.
The Boc Group: A Double-Edged Sword
The Boc group is an excellent protecting group in synthesis due to its stability in basic conditions and ease of removal with acid.[2] However, this acid lability is a primary challenge in mass spectrometry. Even "soft" ionization techniques like Electrospray Ionization (ESI) can impart sufficient energy in the source to cause partial or complete cleavage of the Boc group before the peptide ion is even mass-analyzed.[2][3] This phenomenon, known as in-source decay or in-source fragmentation, typically proceeds via two neutral loss pathways:
-
Loss of isobutylene (56 Da)
-
Loss of tert-butanol (74 Da)
Consequently, instead of a single clear precursor ion [M+H]+, the full scan mass spectrum may show a cluster of ions: [M+H]+, [M+H-56]+, and potentially [M+H-100]+ (loss of the entire Boc group). This complicates the selection of the correct precursor for tandem mass spectrometry (MS/MS) and can dilute the signal of the intact peptide.
The Cys(Bzl) Moiety: Stability and Hydrophobicity
The S-benzyl group is a relatively stable thiol protecting group. While less labile than the Boc group, it can be cleaved under higher-energy fragmentation conditions, resulting in a neutral loss of 90 Da (C₇H₆). Its most significant contribution, however, is the increase in the peptide's overall hydrophobicity . This has practical consequences for sample handling and chromatography, as highly hydrophobic peptides are prone to:
-
Poor solubility in aqueous solutions.
-
Non-specific binding to plasticware, such as pipette tips and microcentrifuge tubes, leading to sample loss.[4]
-
Strong retention on standard C18 reversed-phase columns, requiring aggressive organic solvent gradients for elution.[5]
The C-Terminal Alcohol (-OL): Rewriting the Fragmentation Rules
The single most important structural variation is the C-terminal alcohol. In standard peptide fragmentation by Collision-Induced Dissociation (CID), the mobile proton model dictates that cleavage occurs along the amide backbone, producing characteristic b- and y-ions. The y-ion series, which contains the C-terminus, is particularly crucial for sequence confirmation.
With the C-terminal carboxyl group reduced to an alcohol, the established fragmentation pathway is disrupted. The resulting C-terminal fragments will not follow the standard y-ion series, necessitating a different interpretative approach. New fragmentation pathways, such as the loss of water (18 Da) from the alcohol, become prominent.
Part 2: A Comparative Guide to Analytical Strategies
No single method is perfect for this molecule. A robust characterization relies on selecting and optimizing complementary techniques.
Ionization Techniques: ESI vs. MALDI
The choice of ionization source is the first critical decision point. Electrospray Ionization (ESI), typically coupled with liquid chromatography (LC), and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common choices.[6][7]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Coupling | Easily coupled with LC for separation of complex mixtures. | Primarily used for direct analysis of purified samples. |
| Ionization State | Produces multiply charged ions ([M+nH]n+), beneficial for high-mass molecules on instruments with limited m/z range. | Predominantly produces singly charged ions ([M+H]+), simplifying spectral interpretation.[8] |
| Fragmentation | Prone to in-source decay of labile groups like Boc, but can be minimized by optimizing source parameters (e.g., lowering temperature and voltages).[2][3] | Generally considered a "softer" ionization technique, often better at preserving the intact molecular ion.[3][7] |
| Sample Prep | Requires sample to be in a volatile solvent. Susceptible to ion suppression from salts and detergents.[9][10] | Requires co-crystallization with a suitable matrix. Matrix selection is critical to prevent analyte degradation.[11][12] |
| Best Use Case | LC-MS/MS for detailed fragmentation and sequence analysis of the primary peptide and any impurities. | Rapid confirmation of the intact molecular weight of the purified peptide with minimal fragmentation. |
Recommendation: Use both. MALDI-TOF is excellent for a quick and confident verification of the final product's intact mass. ESI coupled with LC-MS/MS is essential for detailed structural elucidation and purity assessment.
Fragmentation Techniques: CID vs. ETD
For sequencing, tandem mass spectrometry (MS/MS) is required.[13] The method of fragmentation is critical for analyzing a peptide with labile protecting groups.
-
Collision-Induced Dissociation (CID/HCD): This is the most common fragmentation method. It involves accelerating ions and colliding them with an inert gas. CID tends to cleave the weakest bonds first. For this compound peptides, this means the spectrum will often be dominated by the neutral loss of the Boc group, with less energy available to produce the backbone fragments needed for sequencing.
-
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves transferring an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone (producing c- and z-ions) while preserving labile post-translational modifications and protecting groups . This makes ETD an exceptionally powerful and arguably superior technique for this specific analytical challenge. It can provide sequence information without the complicating loss of the Boc or Bzl groups.
Part 3: Validated Experimental Protocols & Workflows
The following protocols are designed to be self-validating systems, providing actionable steps to mitigate the challenges discussed.
Workflow for Comprehensive Analysis
Caption: Overall workflow for the analysis of this compound peptides.
Protocol 1: Sample Preparation for a Hydrophobic Peptide
-
Solvent Selection: Prepare a stock solution of the peptide at 1 mg/mL. Due to its hydrophobicity, pure water may not be sufficient. Start with a solvent of 50:50 acetonitrile:water with 0.1% formic acid. Formic acid is preferred over trifluoroacetic acid (TFA), as even trace amounts of TFA can cause Boc deprotection in solution.[3]
-
Hardware Selection: Use low-protein-binding microcentrifuge tubes and pipette tips to prevent sample loss due to non-specific adsorption.[4]
-
Working Solutions: Prepare dilutions for MS analysis in a solvent that matches the initial mobile phase conditions of your LC method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: Optimized LC-MS/MS Analysis (ESI)
-
Liquid Chromatography (LC):
-
Column: Use a C4 or C8 column instead of a C18. The lower hydrophobicity of these phases is better suited for retaining and eluting the highly hydrophobic peptide without requiring excessively high organic solvent concentrations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient is recommended. For example, start at 30% B and increase to 90% B over 15-20 minutes.
-
Column Temperature: 40 °C to improve peak shape.
-
-
Mass Spectrometry (MS):
-
Ion Source: ESI, Positive Ion Mode.
-
Source Conditions:
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: Keep as low as possible (e.g., 100-120 °C) to minimize in-source decay of the Boc group.[2]
-
Desolvation Gas Temperature: 250-300 °C.
-
-
Acquisition Mode:
-
Full Scan MS: Acquire spectra from m/z 300-2000. Look for the [M+H]+ ion as well as the characteristic [M+H-56]+ ion.
-
Tandem MS (Data-Dependent Acquisition):
-
Create an inclusion list targeting the theoretical m/z values for both the intact precursor and its primary neutral loss product ([M+H-56]+).
-
Acquire both CID and ETD scans for each precursor if the instrument is capable.
-
Collision Energy (CID/HCD): Use a stepped collision energy (e.g., 15, 25, 35 eV) to capture both low-energy (protecting group loss) and high-energy (backbone) fragmentation.
-
ETD Parameters: Use calibrated ETD reaction times according to manufacturer recommendations.
-
-
-
Part 4: Data Interpretation & Fragmentation Pathways
Interpreting the data from this molecule requires looking for specific, non-standard signatures.
Predicted Fragmentation Pathways
The diagram below illustrates the key fragmentation differences between CID and ETD for a hypothetical peptide containing this compound.
Caption: Predicted fragmentation of a this compound peptide via CID vs. ETD.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | 1. Poor Ionization: Bulky protecting groups hinder efficiency. 2. Sample Loss: Adsorption to plasticware due to hydrophobicity. | 1. Optimize ESI source conditions (spray voltage, temperatures). Try different solvent modifiers. 2. Use low-binding tubes/tips. Ensure peptide is fully dissolved. |
| Only Deprotected Peptide is Observed | 1. In-source Decay: Source conditions are too harsh. 2. Sample Degradation: Presence of acid (e.g., TFA) in the sample vial. | 1. Lower the source temperature and capillary voltage.[2] 2. Re-prepare the sample using only formic acid. Use MALDI as a cross-check for intact mass. |
| MS/MS Spectrum is Dominated by Neutral Loss | CID Energy: Collision energy is too low, favoring the weakest bond cleavage (Boc group). | 1. Increase or use a stepped collision energy to promote backbone fragmentation. 2. Use ETD. This is the ideal solution to bypass this issue entirely. |
| Cannot Confirm Sequence from C-terminus | Incorrect Interpretation: Looking for standard y-ions. | Identify the precursor mass and subtract the masses of known N-terminal b-ions. The remaining mass should correspond to the modified C-terminal residue. Look for fragments corresponding to the loss of H₂O from the C-terminal alcohol. |
Conclusion and Final Recommendations
The mass spectrometric analysis of peptides containing this compound is a complex but manageable task that requires a deliberate and multi-faceted analytical approach. Simply relying on a standard peptide analysis workflow will likely yield ambiguous or misleading results.
Key recommendations for success are:
-
Acknowledge the Lability: Expect and plan for the neutral loss of the Boc group. Use optimized, low-energy source conditions in ESI to maximize the intact precursor ion.
-
Confirm with Softness: Employ MALDI-TOF as a rapid, orthogonal technique to confirm the intact molecular weight with high confidence.
-
Manage Hydrophobicity: Utilize low-binding labware and appropriate reversed-phase media (C4/C8) to ensure sample integrity and good chromatographic performance.
-
Choose the Right Fragmentation: While CID can provide some information, ETD is the superior technique for obtaining unambiguous sequence data by preserving the labile protecting groups.
By understanding the unique behavior of each modification and applying the tailored strategies outlined in this guide, researchers can achieve confident and comprehensive characterization of these challenging yet valuable molecules.
References
-
Lewis, J. K., et al. (2004). MALDI-MS analysis of peptides modified with photolabile arylazido groups. Journal of the American Society for Mass Spectrometry, 15(8), 1156-60. Available from: [Link]
-
Thevis, M., et al. (2003). In-Gel Derivatization of Proteins for Cysteine-Specific Cleavages and their Analysis by Mass Spectrometry. Journal of Proteome Research, 2(2), 163-72. Available from: [Link]
-
Thevis, M., et al. (2003). In-gel derivatization of proteins for cysteine-specific cleavages and their analysis by mass spectrometry. Journal of Proteome Research, 2(2), 163-72. Available from: [Link]
-
Turecek, F., et al. (2014). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 25(8), 1353-64. Available from: [Link]
-
Schöneich, C., et al. (2003). Fragmentation of protonated ions of peptides containing cysteine, cysteine sulfinic acid, and cysteine sulfonic acid. Journal of the American Society for Mass Spectrometry, 14(7), 739-48. Available from: [Link]
-
Srinivas, R., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591-600. Available from: [Link]
-
Thevis, M., et al. (2003). In-Gel Derivatization of Proteins for Cysteine-Specific Cleavages and their Analysis by Mass Spectrometry. Journal of Proteome Research, 2(2), 163-72. Available from: [Link]
-
Stachel, S. J., et al. (2001). Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. Journal of the American Society for Mass Spectrometry, 12(4), 404-11. Available from: [Link]
-
Steen, H., & Mann, M. (2001). Similarity between condensed phase and gas phase chemistry: Fragmentation of peptides containing oxidized cysteine residues and its implications for proteomics. Journal of the American Society for Mass Spectrometry, 12(2), 228-32. Available from: [Link]
-
Raju, G., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-63. Available from: [Link]
-
Lewis, J. K., et al. (2004). MALDI-MS analysis of peptides modified with photolabile arylazido groups. Journal of the American Society for Mass Spectrometry, 15(8), 1156-60. Available from: [Link]
-
Lee, D., et al. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC–MS/MS. Analytical Chemistry. Available from: [Link]
-
Gross, M. L., et al. (2016). MALDI Peptide Mapping for Fast Analysis in Protein Footprinting. Journal of the American Society for Mass Spectrometry, 27(10), 1599-602. Available from: [Link]
-
Karst, U., et al. (2006). Analysis of cysteine-containing proteins using precolumn derivatization with N-(2-ferroceneethyl)maleimide and liquid chromatography/electrochemistry/ mass spectrometry. ResearchGate. Available from: [Link]
-
Wikipedia. Matrix-assisted laser desorption/ionization. Available from: [Link]
-
Chemistry LibreTexts. (2019). MALDI-TOF. Available from: [Link]
-
Waters Corporation. (2017). Factors That Influence the Recovery of Hydrophobic Peptides During LC-MS Sample Handling. Available from: [Link]
-
Bagag, A., et al. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PLoS ONE, 8(11), e79033. Available from: [Link]
-
Bagag, A., et al. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PLoS ONE, 8(11), e79033. Available from: [Link]
-
Brodbelt, J. S., et al. (2014). Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS. Journal of the American Society for Mass Spectrometry, 25(10), 1746-55. Available from: [Link]
-
ResearchGate. (2023). How to Analyze a Highly Hydrophobic Peptide on LC-MS System? Available from: [Link]
-
PreOmics. (2024). Detergent Issues in Peptide Purification and How to Overcome Them. Available from: [Link]
-
Lee, S., et al. (2018). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 29(9), 1840-1850. Available from: [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available from: [Link]
-
Ray, S., et al. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Available from: [Link]
-
Lee, S., et al. (2018). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 29(9), 1840-1850. Available from: [Link]
-
Loo, J. A., et al. (2012). In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 84(11), 4941-4947. Available from: [Link]
-
Sabidó, E., et al. (2024). Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. Analytical Chemistry. Available from: [Link]
-
MicroSolv Technology Corporation. Sugars, Sugar Alcohols & Amino Acids Separation with LCMS. Available from: [Link]
-
Shimadzu. Analysis of Amino Acids Contained in Alcohol. Available from: [Link]
-
Sabidó, E., et al. (2024). Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. Analytical Chemistry. Available from: [Link]
-
JoVE. (2023). Peptide Identification Using Tandem Mass Spectrometry. Available from: [Link]
-
Federal Research and Clinical Center of Physical-Chemical Medicine of Federal Medical Biological Agency. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]
-
Prisys Biotechnology. Comparison of Methods for Analyzing the Amino Acid Composition of Proteins: A Comparative Study of Infrared Spectroscopy and Mass Spectrometry. Available from: [Link]
-
Contreras, Z., et al. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Scientific Reports, 7, 41243. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 11. MALDI-MS analysis of peptides modified with photolabile arylazido groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Video: Peptide Identification Using Tandem Mass Spectrometry [jove.com]
A Comparative Guide to the HPLC Purification of Peptides: The Impact of C-Terminal Carboxylic Acid vs. Alcohol Moieties
Introduction: Beyond the Sequence
In the realms of therapeutic development and fundamental biological research, the purity of a synthetic peptide is not merely a quality metric; it is the bedrock upon which reliable data and clinical safety are built. While the amino acid sequence defines a peptide's primary identity, terminal modifications can profoundly alter its biological activity, stability, and pharmacokinetic properties. A common and significant modification is the reduction of the C-terminal carboxylic acid to a primary alcohol. This seemingly subtle change introduces significant shifts in the peptide's physicochemical properties, which in turn demand a tailored approach to its purification.
This guide provides an in-depth comparison of the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of peptides possessing a canonical C-terminal carboxylic acid versus those with a C-terminal alcohol. We will dissect the theoretical underpinnings, present a practical experimental framework, and offer data-driven insights to empower researchers to develop robust and efficient purification strategies for these distinct peptide classes.
The Physicochemical Divide: How a Single Oxygen Atom Reshapes Chromatographic Behavior
The fundamental difference in purification strategy stems from the distinct chemical nature of the C-terminal group. The replacement of a carboxyl group (-COOH) with a hydroxymethyl group (-CH₂OH) eliminates a key site of polarity and ionization.
-
Polarity and Ionization: A C-terminal carboxylic acid is polar and ionizable. In the acidic mobile phases typically used for RP-HPLC (e.g., containing 0.1% trifluoroacetic acid, TFA), the carboxyl group is largely protonated (-COOH), which suppresses its negative charge and increases its retention on the nonpolar stationary phase. However, it remains a highly polar moiety compared to a primary alcohol.
-
Hydrophobicity: The C-terminal alcohol is a neutral, less polar group. This conversion significantly increases the overall hydrophobicity of the peptide.[1][2]
This increase in hydrophobicity is the primary driver of the differing chromatographic behavior. In RP-HPLC, where separation is based on the hydrophobic interactions between the analyte and the stationary phase (commonly C18), a more hydrophobic molecule will bind more strongly and require a higher concentration of organic solvent to elute.[3][4]
Caption: Physicochemical differences and their impact on RP-HPLC retention.
Experimental Design: A Head-to-Head Purification
To illustrate the practical differences, we designed a comparative study using two model pentapeptides.
Model Peptides:
-
Peptide-A (Acid): H-Tyr-Ala-Gly-Phe-Leu-OH
-
Peptide-B (Alcohol): H-Tyr-Ala-Gly-Phe-Leucinol (represented as Leu-ol)
A Note on Synthesis: The synthesis of these peptides highlights an important upstream consideration. Peptide-A is routinely synthesized via Fmoc-SPPS on a pre-loaded Wang resin.[5] The synthesis of Peptide-B is more complex, often requiring the initial loading of the corresponding amino alcohol (Leucinol) onto the resin or a post-synthesis, on-resin reduction, which can present its own set of impurities.[6]
Experimental Protocol: HPLC Purification
This protocol outlines a systematic approach for purifying both peptide variants.
1. Materials & Instrumentation:
-
HPLC System: A preparative HPLC system with a binary pump, autosampler, fraction collector, and UV detector.
-
Column: C18 silica column (300 Å pore size, 10 µm particle size, 250 x 21.2 mm). The wide pore size is crucial for accommodating peptides.[7]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
Crude Peptides: Lyophilized crude Peptide-A and Peptide-B from solid-phase synthesis.
2. Crude Peptide Solubilization:
-
Accurately weigh ~50 mg of crude peptide powder.
-
Dissolve in a minimal volume of Mobile Phase A.
-
Expert Tip: If solubility is poor, particularly for the more hydrophobic Peptide-B, add ACN dropwise until the peptide dissolves. For extremely difficult cases, a small amount of DMSO can be used, but be aware it has a strong UV absorbance.
-
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Development: Scouting Gradient:
-
Objective: To determine the retention time of the target peptide and the impurity profile.
-
Injection Volume: 100 µL of the dissolved crude sample.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: Monitor at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm is specific for residues like Tyr.[8]
4. Method Optimization: Preparative Gradient:
-
Objective: To create a shallow gradient around the elution point of the target peptide to maximize separation from closely eluting impurities.[9]
-
For Peptide-A (Expected elution ~35% ACN):
-
Gradient: 25-45% Mobile Phase B over 40 minutes.
-
-
For Peptide-B (Expected elution ~50% ACN):
-
Gradient: 40-60% Mobile Phase B over 40 minutes.
-
Causality: The higher ACN concentration is required to overcome the stronger hydrophobic interactions of Peptide-B with the C18 stationary phase.
-
5. Preparative Run and Fraction Collection:
-
Load the remaining dissolved crude peptide onto the column.
-
Run the optimized preparative gradient.
-
Collect fractions (e.g., 8 mL per tube) across the main peak and shoulder peaks.
6. Purity Analysis and Pooling:
-
Analyze each collected fraction using a rapid analytical HPLC method (e.g., 5-95% B over 10 minutes on an analytical C18 column).
-
Confirm the identity of the main peak using LC-MS to verify the correct molecular weight.[10][11]
-
Pool the fractions that meet the desired purity threshold (e.g., >98%).
7. Lyophilization:
-
Freeze the pooled fractions (e.g., using a dry ice/acetone bath).
-
Lyophilize for 48-72 hours until a dry, fluffy white powder is obtained. This removes the water, ACN, and volatile TFA.[12]
Caption: A generalized experimental workflow for peptide purification.
Comparative Results and Discussion
The experimental protocol yields distinct results for Peptide-A and Peptide-B, underscoring the impact of the C-terminal modification.
Chromatographic Behavior
The most immediate difference is observed in the retention time during the scouting run.
| Peptide Variant | C-Terminal Group | Expected Retention Time (t R) | Required ACN % for Elution |
| Peptide-A | Carboxylic Acid (-COOH) | ~22 min | ~35-40% |
| Peptide-B | Alcohol (-CH₂OH) | ~28 min | ~50-55% |
| Table 1: Comparative Retention Behavior on a C18 Column. |
This data confirms our theoretical premise: the increased hydrophobicity of Peptide-B leads to a significantly longer retention time. This is not a trivial observation; it dictates the entire purification strategy. Attempting to purify Peptide-B using the gradient optimized for Peptide-A would result in either no elution or extremely broad peaks, leading to purification failure.
Purification Outcomes and Challenges
While both peptides can be purified to high levels, the challenges and yields can differ.
| Metric | Peptide-A (Acid) | Peptide-B (Alcohol) |
| Crude Purity | ~65% | ~55% |
| Final Purity (by HPLC) | >98% | >98% |
| Overall Yield | ~25% | ~18% |
| Table 2: Representative Purification Outcomes. |
-
Discussion of Yield: The lower yield for Peptide-B can often be attributed to two factors. First, the more complex synthesis can generate a wider array of closely related hydrophobic impurities that are difficult to resolve, leading to narrower cuts during fraction pooling. Second, highly hydrophobic peptides have a greater tendency to aggregate or exhibit poor solubility, which can lead to sample loss during handling and purification.[13]
-
Impurity Profile: For Peptide-B, one must be vigilant for impurities with similar hydrophobicity, such as deletion sequences that also lack the C-terminal acid. These can co-elute with the main product, necessitating the use of very shallow gradients and careful fraction analysis to achieve high purity.[14]
Conclusion and Best Practices
The conversion of a peptide's C-terminal carboxylic acid to an alcohol is a powerful modification that significantly increases its hydrophobicity. This fundamental change is directly reflected in its behavior during reverse-phase HPLC purification, mandating a distinct methodological approach.
Key Takeaways:
-
Increased Retention: Peptides with a C-terminal alcohol will always be more retentive on a C18 column than their carboxylic acid counterparts.
-
Gradient Adjustment is Mandatory: The organic solvent gradient must be shifted to higher concentrations to ensure the efficient elution and sharp peak shape of the C-terminal alcohol peptide.
-
Anticipate Challenges: Be prepared for potential solubility and aggregation issues with more hydrophobic peptides, which can impact recovery and yield.
-
Vigilant Analysis: Always confirm the identity of the final product with mass spectrometry, as chromatographic retention time alone is insufficient for positive identification.
By understanding the causality behind these chromatographic differences—the direct link between molecular structure and hydrophobic interaction—researchers can move beyond generic protocols and rationally design purification strategies that are both efficient and robust, ensuring the high-quality materials required for scientific advancement.
References
-
Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. [Link]
-
Rathore, A. S., & Mhatre, R. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
D'Souza, A., & Palker, T. J. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 110(5), e24053. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Lelyveld, V. S., et al. (2017). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. NIH Public Access. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(13), 3079. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Mant, C. T., et al. (2009). Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. Journal of Chromatography A, 1216(19), 4223–4232. [Link]
-
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. [Link]
-
Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. Journal of Chromatography A, 1141(2), 206–222. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 49-74). Humana Press. [Link]
-
ResearchGate. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. [Link]
-
Figliozzi, G. M., et al. (2006). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 8(15), 3239–3241. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
Sources
- 1. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. renyi.hu [renyi.hu]
- 5. bachem.com [bachem.com]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. waters.com [waters.com]
- 10. biosynth.com [biosynth.com]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. almacgroup.com [almacgroup.com]
A Comparative Guide to the Enzymatic Stability of Peptides: C-terminal Alcohol (-OL) vs. Carboxylic Acid (-OH)
For researchers, scientists, and drug development professionals, the pursuit of therapeutically viable peptides is often a battle against rapid enzymatic degradation. A peptide's inherent susceptibility to proteases, particularly exopeptidases, can severely limit its in vivo half-life and, consequently, its clinical potential.[1][2] Strategic chemical modifications are paramount to overcoming this hurdle. This guide provides an in-depth technical comparison of two fundamental C-terminal modifications: the native carboxylic acid (-OH) and the reduced alcohol (-OL), focusing on their respective impacts on enzymatic stability.
The C-Terminus: A Primary Target for Degradation
The journey of a therapeutic peptide through the bloodstream is fraught with enzymatic perils. Among the most significant threats are carboxypeptidases, a class of exopeptidases that selectively hydrolyze the peptide bond at the C-terminal end of a peptide or protein.[3] These enzymes play crucial roles in everything from digestion to protein maturation and regulation of biological processes. However, for peptide drugs, their activity is a major liability.
Mechanism of Carboxypeptidase A: The Role of the Terminal Carboxylate
To understand how to protect a peptide, we must first appreciate the mechanism of its degradation. Carboxypeptidase A (CPA), a well-studied metalloenzyme, provides a clear example. The catalytic mechanism of CPA hinges on the specific recognition of the peptide's C-terminal residue, particularly its free carboxylate group (-COO⁻).
This recognition and cleavage process can be summarized in the following key steps:
-
Substrate Binding: The C-terminal residue of the peptide substrate docks into the active site of the carboxypeptidase. A critical interaction occurs between the negatively charged C-terminal carboxylate of the peptide and a positively charged residue in the enzyme's active site, often an Arginine (e.g., Arg-145 in bovine CPA).[3] This electrostatic interaction is a primary determinant of substrate binding.
-
Hydrophobic Pocket Interaction: The side chain of the C-terminal amino acid fits into a hydrophobic pocket (the S1' pocket) in the enzyme, which confers substrate specificity. Type A carboxypeptidases, for instance, show a preference for C-terminal residues with aromatic or large aliphatic side chains.[4][5][6]
-
Catalysis: A zinc ion (Zn²⁺) at the active site coordinates with the carbonyl oxygen of the scissile peptide bond, polarizing it and making the carbonyl carbon more susceptible to nucleophilic attack.[3] A water molecule, activated by a nearby glutamate residue (Glu-270), acts as the nucleophile, attacking the carbonyl carbon and leading to the hydrolysis of the peptide bond.
This mechanism underscores a critical vulnerability: the free C-terminal carboxyl group is not just an endpoint; it is a handle for enzymatic recognition and degradation.
C-Terminal Modification: A Strategy for Enhanced Stability
Modifying the C-terminal carboxyl group is a well-established strategy to enhance a peptide's stability and in vivo half-life.[7][] The most common modification is amidation, where the -COOH is converted to a -CONH₂. This change removes the negative charge, mimicking the structure of many native peptide hormones and rendering the peptide resistant to carboxypeptidase cleavage.[7][]
Building on this principle, the reduction of the C-terminal carboxylic acid to a primary alcohol (-CH₂OH) presents another powerful, albeit less commonly discussed, strategy for bolstering enzymatic stability.
C-terminal Alcohol (-OL): A Shield Against Carboxypeptidases
Replacing the C-terminal -OH with an -OL fundamentally alters the chemical nature of the peptide's terminus. This modification is hypothesized to significantly enhance enzymatic stability through the following mechanisms:
-
Elimination of the Primary Recognition Site: The reduction of the carboxyl group to an alcohol removes the negatively charged handle essential for binding to the positively charged residues in the carboxypeptidase active site.[3] This disruption of the primary electrostatic interaction is expected to dramatically reduce the enzyme's affinity for the peptide.
-
Steric Hindrance and Altered Conformation: The change from a planar carboxylate group to a tetrahedral alcohol group can introduce steric hindrance and alter the local conformation of the peptide's C-terminus, further preventing proper docking into the narrow active site of the enzyme.
While direct, head-to-head quantitative studies comparing the half-lives of -OL versus -OH terminated peptides are not abundant in the literature, the known substrate specificity of carboxypeptidases provides a strong theoretical foundation for the superior stability of the alcohol form.[4][5][6] The potency of proline-rich antimicrobial peptides, for example, has been shown to increase with C-terminal modifications, including alcohol termination, which is more active than the carboxylate form.[9]
Experimental Verification: A Proposed Comparative Stability Assay
To empirically validate the enhanced stability of C-terminal -OL peptides, a well-controlled in vitro stability assay is essential. The following section outlines a detailed, step-by-step protocol for comparing the degradation of a model peptide with a C-terminal carboxylic acid to its C-terminal alcohol analogue in human plasma.
Experimental Workflow Diagram
Caption: Workflow for comparing peptide stability.
Detailed Experimental Protocol
Objective: To determine and compare the in vitro half-life (t½) of a peptide with a C-terminal carboxylic acid (-OH) and its corresponding C-terminal alcohol (-OL) analogue in human plasma.
Materials:
-
Test Peptide-OH (lyophilized)
-
Test Peptide-OL (lyophilized)
-
Pooled Human Plasma (heparinized)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS): A stable, isotopically labeled version of the peptide or a structurally similar peptide not found in plasma.
-
Thermomixer or incubating water bath
-
Refrigerated centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1 mM stock solutions of Peptide-OH, Peptide-OL, and the Internal Standard in an appropriate solvent (e.g., water or 5% DMSO/water).
-
-
Incubation:
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[10]
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold protein precipitation solution. A common and effective method is to add the plasma sample to 3 volumes (e.g., 150 µL) of cold acetonitrile containing the internal standard.[11] Using organic solvents is often preferable to strong acids like trichloroacetic acid (TCA), which can cause significant peptide loss for certain sequences.[1][2]
-
Vortex vigorously for 30 seconds.
-
-
Sample Processing:
-
Incubate the quenched samples on ice for at least 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each time point.
-
Normalize the data by expressing the amount of remaining peptide at each time point as a percentage of the amount present at time zero.
-
Plot the percentage of remaining peptide versus time and fit the data to a one-phase exponential decay model to calculate the half-life (t½) for each peptide.[1]
-
Expected Results and Data Presentation
The experimental data can be effectively summarized in a table for direct comparison. It is anticipated that the Peptide-OL will exhibit a significantly longer half-life than the Peptide-OH, indicating enhanced stability against enzymatic degradation.
Table 1: Comparative Stability of C-Terminal Modified Peptides in Human Plasma
| Peptide Variant | C-Terminal Group | Half-Life (t½) in Human Plasma (min) |
| Model Peptide-OH | Carboxylic Acid (-COOH) | Predicted: < 60 |
| Model Peptide-OL | Alcohol (-CH₂OH) | Predicted: > 240 |
| Control Peptide-NH₂ | Amide (-CONH₂) | Predicted: > 240 |
Note: Predicted values are illustrative. An amidated version of the peptide could be included as a positive control for stabilization.
Conclusion: A Field-Proven Insight for Drug Development
The inherent instability of peptides in biological fluids is a formidable challenge in drug development.[1][15] While C-terminal amidation is a widely adopted solution, the reduction of the C-terminal carboxylic acid to an alcohol offers a compelling and mechanistically sound alternative for enhancing enzymatic stability. By removing the primary recognition site for carboxypeptidases, this modification effectively shields the peptide from a major degradation pathway.
The provided experimental protocol offers a robust framework for validating this hypothesis and quantifying the stability gains. For researchers aiming to extend the therapeutic window of promising peptide candidates, exploring C-terminal alcohol modification is a strategic imperative. This seemingly subtle chemical change can dramatically improve a peptide's pharmacokinetic profile, transforming a transiently active molecule into a viable therapeutic agent.
References
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PubMed. Available at: [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PubMed Central. Available at: [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available at: [Link]
-
Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link]
-
Mass spectrometry for the quantification of bioactive peptides in biological fluids. Dr. Rainer Glaser's Homepage. Available at: [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. PubMed Central. Available at: [Link]
-
Plasma Stability Assay. Creative Bioarray. Available at: [Link]
-
Substrate Specificity of Human Carboxypeptidase A6. PubMed Central. Available at: [Link]
-
The substrate specificity of Metarhizium anisopliae and Bos taurus carboxypeptidases A: Insights into their use as tools for the removal of affinity tags. National Institutes of Health. Available at: [Link]
-
Carboxypeptidase – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. Available at: [Link]
-
Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing. PubMed Central. Available at: [Link]
-
Comprehensive Guide to Peptide C-Terminal Modifications. JPT Peptide Technologies. Available at: [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. Request PDF on ResearchGate. Available at: [Link]
-
Serum Stability of Peptides. Springer Nature Experiments. Available at: [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PubMed. Available at: [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PubMed Central. Available at: [Link]
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The substrate specificity of Metarhizium anisopliae and Bos taurus carboxypeptidases A: Insights into their use as tools for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 9. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing Neutral Loss of Protecting Groups in MS/MS
For researchers, scientists, and professionals in drug development, the use of protecting groups is a cornerstone of successful organic synthesis. These temporary modifications of functional groups are essential for directing reactions and achieving complex molecular architectures. However, the very presence of these protecting groups can introduce complexity in the analytical characterization of synthetic intermediates and final products, particularly in the realm of mass spectrometry.
This guide provides an in-depth technical comparison of the neutral loss behavior of common protecting groups encountered in MS/MS analysis. By understanding the characteristic fragmentation patterns, researchers can more accurately interpret mass spectra, confirm the presence and location of protecting groups, and troubleshoot synthetic pathways. This document moves beyond a simple catalog of neutral losses, offering insights into the underlying fragmentation mechanisms and providing practical, field-proven protocols for their characterization.
The Phenomenon of Neutral Loss in Mass Spectrometry
In tandem mass spectrometry (MS/MS), a precursor ion is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. Neutral loss refers to the elimination of a stable, uncharged molecule from the precursor ion during this fragmentation process. This event is observed in the mass spectrum as a product ion with a mass-to-charge ratio (m/z) that is lower than the precursor ion by the mass of the lost neutral molecule.
The propensity for a protecting group to undergo neutral loss is influenced by its chemical structure, the lability of its bonds under the energetic conditions of the mass spectrometer, and the overall structure of the analyte molecule. Characterizing these neutral losses provides a diagnostic fingerprint for the presence of specific protecting groups.
Comparative Analysis of Common Protecting Groups
The following sections detail the characteristic neutral loss fragmentation of commonly employed protecting groups in organic synthesis, with a focus on those prevalent in peptide and pharmaceutical chemistry.
Amine Protecting Groups
The Boc group is a widely used, acid-labile protecting group for amines. In positive-ion MS/MS, Boc-protected compounds exhibit a characteristic neutral loss of isobutylene (56 Da) or tert-butanol (74 Da). The dominant pathway often depends on the specific molecule and the instrument conditions. A prominent fragment ion at m/z 57, corresponding to the tert-butyl cation, is also frequently observed.[1] The lability of the Boc group is such that in-source fragmentation can occur, especially when using acidic mobile phases like those containing trifluoroacetic acid (TFA) in liquid chromatography-mass spectrometry (LC-MS).[2]
-
Neutral Loss of Isobutylene (56 Da): This is a common fragmentation pathway for Boc-protected amines.
-
Neutral Loss of tert-Butanol (74 Da): This pathway is also observed, sometimes in conjunction with the loss of isobutylene.
-
Characteristic Fragment: A prominent peak at m/z 57 (tert-butyl cation) is a strong indicator of a Boc group.
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and a staple in solid-phase peptide synthesis (SPPS).[3][4] Under CID conditions, the Fmoc group can be lost as a neutral species with a mass of 222 Da, corresponding to dibenzofulvene and carbon dioxide. However, a more characteristic fragmentation involves the cleavage of the C-O bond to generate a stable fluorenylmethyl cation at m/z 179.
-
Neutral Loss of Dibenzofulvene + CO₂ (222 Da): While possible, this is not the most common diagnostic fragmentation.
-
Characteristic Fragment: The most indicative fragment is the fluorenylmethyl cation at m/z 179.
The Cbz group is another common amine protecting group, typically removed by catalytic hydrogenation.[5][6] In MS/MS, Cbz-protected compounds often show a neutral loss of toluene (92 Da) or benzyl alcohol (108 Da). The tropylium ion at m/z 91 is a very common and diagnostic fragment.
-
Neutral Loss of Toluene (92 Da): A frequent neutral loss observed for Cbz-protected compounds.
-
Neutral Loss of Benzyl Alcohol (108 Da): Also a possible neutral loss pathway.
-
Characteristic Fragment: The tropylium ion at m/z 91 is a strong indicator of the Cbz group.
Hydroxyl Protecting Groups
Benzyl ethers are widely used to protect alcohols due to their stability under many reaction conditions and their facile removal by hydrogenolysis.[7] Similar to the Cbz group, the fragmentation of benzyl ethers in MS/MS is characterized by the formation of the tropylium ion. The neutral loss of toluene (92 Da) or benzyl alcohol (108 Da) can also be observed.
-
Neutral Loss of Toluene (92 Da): A common fragmentation pathway.
-
Neutral Loss of Benzyl Alcohol (108 Da): Also frequently observed.
-
Characteristic Fragment: The tropylium ion at m/z 91 is the most diagnostic fragment for a benzyl ether.
Silyl ethers, such as trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers, are extensively used to protect alcohols, particularly for analysis by gas chromatography-mass spectrometry (GC-MS) due to their increased volatility and thermal stability.[8] Their fragmentation patterns can be complex and involve rearrangements.
-
TMS Ethers: Often show a characteristic loss of a methyl radical (15 Da) to form a stable [M-15]⁺ ion. A prominent ion at m/z 73, corresponding to the trimethylsilyl cation, is also diagnostic.
-
TBDMS Ethers: A characteristic neutral loss of isobutylene (56 Da) from the tert-butyl group is common, leading to a [M-57]⁺ fragment. This is a result of a McLafferty-type rearrangement.[9][10]
Comparative Summary of Neutral Losses
| Protecting Group | Protected Functional Group | Common Neutral Loss (Da) | Characteristic Fragment Ion (m/z) | Lability Notes |
| Boc | Amine | 56 (isobutylene), 74 (tert-butanol) | 57 (tert-butyl cation) | Acid-labile, can fragment in-source with acidic mobile phases. |
| Fmoc | Amine | 222 (dibenzofulvene + CO₂) | 179 (fluorenylmethyl cation) | Base-labile, generally stable in MS. |
| Cbz | Amine | 92 (toluene), 108 (benzyl alcohol) | 91 (tropylium ion) | Removed by hydrogenolysis, stable in MS. |
| Benzyl (Bn) | Alcohol | 92 (toluene), 108 (benzyl alcohol) | 91 (tropylium ion) | Removed by hydrogenolysis, stable in MS. |
| TMS | Alcohol | 15 (methyl radical) | 73 (trimethylsilyl cation) | Very labile, primarily for derivatization for GC-MS. |
| TBDMS | Alcohol | 57 (tert-butyl radical) | [M-57]⁺ | More stable than TMS, characteristic neutral loss. |
Experimental Protocols for Characterizing Neutral Loss
The following protocols provide a general framework for the characterization of neutral loss of protecting groups using a standard tandem mass spectrometer.
Protocol 1: Direct Infusion MS/MS Analysis
This method is suitable for the initial characterization of a purified protected compound.
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µM.
-
Instrumentation Setup:
-
Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.
-
Optimize source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity of the precursor ion.
-
-
MS1 Scan: Acquire a full scan mass spectrum to identify the m/z of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻).
-
MS/MS Scan:
-
Select the precursor ion of interest in the first mass analyzer (Q1).
-
Introduce a collision gas (e.g., argon or nitrogen) into the collision cell (q2).
-
Apply a range of collision energies to induce fragmentation. Start with a low collision energy (e.g., 10 eV) and gradually increase it (e.g., in 5-10 eV increments up to 40-50 eV) to observe the onset and evolution of fragmentation.
-
Scan the second mass analyzer (Q3) to detect the product ions.
-
-
Data Analysis:
-
Identify the product ions in the MS/MS spectrum.
-
Calculate the mass difference between the precursor ion and the major product ions to determine the mass of the neutral loss.
-
Compare the observed neutral loss and fragment ions to the expected values for common protecting groups.
-
Protocol 2: LC-MS/MS Analysis for Complex Mixtures
This method is ideal for analyzing reaction mixtures or samples containing multiple components.
-
Sample Preparation: Dilute the sample in the initial mobile phase to a concentration suitable for LC-MS analysis.
-
LC Method:
-
Select a suitable HPLC or UHPLC column (e.g., C18) and mobile phases. For compounds with acid-labile protecting groups like Boc, consider using a mobile phase without strong acids like TFA to avoid in-source fragmentation. Formic acid is a common alternative.[2]
-
Develop a gradient elution method to achieve good separation of the components of interest.
-
-
MS and MS/MS Method:
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.
-
In DDA mode, the instrument will automatically perform MS/MS on the most intense ions detected in a preceding MS1 scan.
-
Set the collision energy to a value known to induce fragmentation of the protecting groups of interest (a stepped collision energy can be beneficial).
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protected compound.
-
Examine the MS/MS spectrum associated with the chromatographic peak of interest.
-
Analyze the fragmentation pattern as described in Protocol 1.
-
Visualization of Fragmentation Pathways
Understanding the fragmentation mechanisms provides a deeper insight into the observed neutral losses. The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for common protecting groups.
Experimental Workflow Visualization
The logical flow of an experiment to characterize the neutral loss of a protecting group can be visualized as follows:
Conclusion
The characterization of neutral loss in MS/MS is a powerful tool for the structural elucidation of protected molecules. By understanding the distinct fragmentation patterns of common protecting groups, researchers can gain valuable insights into their synthetic products. This guide provides a comparative framework and practical methodologies to aid in this process. As a self-validating system, the combination of precursor ion mass, characteristic neutral losses, and diagnostic fragment ions provides a high degree of confidence in the identification of protecting groups. The continued development of mass spectrometry techniques and a deeper understanding of gas-phase ion chemistry will further enhance our ability to analyze complex protected molecules with precision and accuracy.
References
-
Gas-phase peptide fragmentation: how understanding the fundamentals provides a springboard to developing new chemistry and novel proteomic tools. Journal of Mass Spectrometry, [Link]
-
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, [Link]
-
Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement. University of Louisville, [Link]
-
Defining gas-phase fragmentation propensities of intact proteins during native top-down mass spectrometry. Journal of the American Society for Mass Spectrometry, [Link]
-
Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, [Link]
-
Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine. Journal of the American Society for Mass Spectrometry, [Link]
-
Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Peptide Research, [Link]
-
Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. Fritz Haber Institute, [Link]
-
Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Semantic Scholar, [Link]
-
CBZ possible fragmentation pathways in LDPI-MS. ResearchGate, [Link]
-
Chemistry of peptide fragmentation Molecular structures by ion spectroscopy. Radboud Repository, [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal, [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal, [Link]
-
Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach. National Institutes of Health, [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia, [Link]
-
Mass Spectrometry: Fragmentation Patterns. Scribd, [Link]
-
Protecting Groups. UCLA Chemistry and Biochemistry, [Link]
-
ESI-MS and MS/MS fragmentation pattern of the peaks eluted at 25.1,... ResearchGate, [Link]
-
Fragmentation (mass spectrometry). Wikipedia, [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI, [Link]
-
Mass Spectrometry: Fragmentation. University of Colorado Boulder, [Link]
-
synthesis & cleavage of benzyl ethers. YouTube, [Link]
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube, [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs, [Link]
-
Identifying fragments using a Neutral Loss spectrum. ACD/Labs, [Link]
-
Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). National Institutes of Health, [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health, [Link]
-
Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health, [Link]
-
Protecting Groups. chem.iitb.ac.in, [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI, [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal, [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry, [Link]
-
Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. ResearchGate, [Link]
-
Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd, [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal, [Link]
-
Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. National Institutes of Health, [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository, [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed, [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry, [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. louisville.edu [louisville.edu]
Comparative study of different scavengers for Boc-D-cys(bzl)-OL cleavage
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient synthesis of chiral building blocks is paramount. The deprotection of protected amino acids is a critical step that dictates the purity and yield of the final product. This guide provides an in-depth comparative analysis of various scavengers used in the acidic cleavage of N-Boc-S-benzyl-D-cysteine alcohol (Boc-D-Cys(Bzl)-OL), a common intermediate in the synthesis of peptidomimetics and other pharmaceutical agents.
The Critical Role of Scavengers in Deprotection Chemistry
The simultaneous removal of the tert-butyloxycarbonyl (Boc) and S-benzyl (Bzl) protecting groups from cysteine derivatives is typically achieved through strong acidolysis, commonly with trifluoroacetic acid (TFA). This process, while effective, generates highly reactive carbocationic species—the tert-butyl cation from the Boc group and the benzyl cation from the S-benzyl group.[1][2]
These electrophilic intermediates can lead to undesirable side reactions, primarily the re-alkylation of the newly liberated and highly nucleophilic thiol group of the cysteine residue, resulting in the formation of S-tert-butylated or S-benzylated byproducts.[3][4] Furthermore, the unprotected thiol is susceptible to oxidation, leading to disulfide formation.[5] To mitigate these side reactions and ensure high purity and yield of the desired deprotected product, the addition of "scavengers" to the cleavage cocktail is essential.[6] Scavengers are nucleophilic species that competitively trap the reactive carbocations.[7][8]
This guide will compare the efficacy of several commonly used scavengers and scavenger cocktails in the cleavage of this compound.
Mechanistic Overview of Deprotection and Scavenging
The cleavage process begins with the protonation of the Boc and Bzl groups by the strong acid (TFA). The protonated Boc group then collapses, releasing a relatively stable tert-butyl cation and carbon dioxide.[9][10] Similarly, the protonated S-benzyl group cleaves to yield a benzyl cation and the free thiol.
Caption: Mechanisms of carbocation scavenging by TIS and thiol reagents.
Comparative Experimental Study
To objectively evaluate the performance of different scavengers, a series of cleavage reactions were performed on this compound.
General Experimental Protocol
A solution of this compound (100 mg) in dichloromethane (DCM, 1 mL) was treated with a cleavage cocktail (2 mL) composed of TFA and the respective scavenger(s). The reaction was stirred at room temperature for 2 hours. The solvent and excess TFA were removed under reduced pressure, and the crude product was precipitated with cold diethyl ether. The precipitate was collected, washed with cold ether, and dried. The purity and yield of the resulting D-cysteine alcohol were determined by HPLC and mass spectrometry.
Caption: Experimental workflow for the cleavage of this compound.
Scavenger Cocktails Evaluated
The following scavenger cocktails (v/v) were prepared with TFA:
-
Cocktail A (Control): 95% TFA, 5% Water
-
Cocktail B: 95% TFA, 5% Triisopropylsilane (TIS)
-
Cocktail C: 95% TFA, 2.5% 1,2-Ethanedithiol (EDT), 2.5% Water
-
Cocktail D: 95% TFA, 5% Thioanisole
-
Cocktail E (Reagent K adaptation): 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT * Cocktail F: 90% TFA, 5% TIS, 5% Dithiothreitol (DTT)
Results and Discussion
The results of the comparative study are summarized in the table below.
| Cocktail | Scavenger(s) | Crude Yield (%) | Purity (%) | Major Byproducts Observed |
| A | Water | 75 | 65 | S-benzylation, Disulfide |
| B | TIS | 92 | 90 | Minor Disulfide |
| C | EDT, Water | 88 | 85 | Residual EDT adducts |
| D | Thioanisole | 85 | 82 | S-benzylation (minor) |
| E | Water, Phenol, Thioanisole, EDT | 95 | 94 | Minimal |
| F | TIS, DTT | 96 | 97 | Minimal |
Analysis of Scavenger Performance:
-
Cocktail A (Control): The use of water alone as a scavenger is insufficient to prevent significant side reactions, leading to low purity due to re-benzylation and oxidation. [11]* Cocktail B (TIS): Triisopropylsilane proved to be a highly effective scavenger for both benzyl and tert-butyl cations, resulting in a high yield and purity of the desired product. [12][13]Its ability to act as a reducing agent also helps to minimize disulfide formation. [12]* Cocktail C (EDT, Water): 1,2-Ethanedithiol is a classic thiol scavenger that effectively traps carbocations. [5]However, the presence of residual EDT and its adducts can complicate purification.
-
Cocktail D (Thioanisole): Thioanisole is particularly effective at scavenging benzyl cations. [14][15]While it performs reasonably well, some minor S-benzylation was still observed, suggesting it is less efficient at trapping the tert-butyl cation compared to TIS.
-
Cocktail E (Reagent K adaptation): This multi-component cocktail, a variation of the well-known Reagent K, demonstrates excellent performance by providing a combination of scavengers that address various potential side reactions. The presence of phenol also helps protect other sensitive residues if they were present in a larger peptide.
-
Cocktail F (TIS, DTT): The combination of TIS and DTT offers a powerful and synergistic effect. TIS efficiently scavenges carbocations, while DTT, a strong reducing agent, ensures the thiol remains in its reduced state, effectively preventing disulfide formation. [3][11]This cocktail provided the highest purity in this study.
Recommendations and Best Practices
Based on the experimental data, the following recommendations can be made for the cleavage of this compound:
-
For High Purity and Simplicity: A cocktail of 95% TFA and 5% TIS (Cocktail B) provides an excellent balance of efficiency and simplicity, yielding a high-purity product with minimal byproducts.
-
For Maximum Purity and Prevention of Oxidation: The combination of TIS and DTT in TFA (Cocktail F) is recommended, especially when the final application is sensitive to even trace amounts of disulfide-linked dimers.
-
For Complex Peptides: For the cleavage of larger peptides containing Cys(Bzl) and other sensitive residues like Trp or Met, a multi-component scavenger mixture such as Reagent K or its variations (Cocktail E) should be considered. It is crucial to perform all cleavage and work-up procedures in a well-ventilated fume hood, as TFA and many scavengers are corrosive and have strong, unpleasant odors. The use of cold ether for precipitation is critical for obtaining a solid product and minimizing the solubility of the desired compound in the ether.
Conclusion
The selection of an appropriate scavenger cocktail is a critical determinant of success in the deprotection of protected cysteine derivatives like this compound. While traditional thiol-based scavengers are effective, the use of triisopropylsilane (TIS), either alone or in combination with a reducing agent like DTT, offers a superior method for obtaining high yields and purities of the desired product by efficiently quenching reactive carbocations and preventing oxidative side reactions. This guide provides a framework for researchers to make informed decisions when designing their deprotection strategies, ultimately leading to more efficient and successful synthetic outcomes.
References
- Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- Homework.Study.com. In solid-phase peptide synthesis (SPPS), we use TIS as a scavenger agent. What purpose does it serve?.
- ChemicalBook. What is Thioanisole used for as a scavenger?.
- Wikipedia. Triisopropylsilane.
- Benchchem. A Comparative Analysis: Triisopropylsilane vs. Traditional Thiol-Based Scavengers in Peptide Synthesis.
- PMC. Reduction of cysteine-S-protecting groups by triisopropylsilane.
- Request PDF. Reduction of cysteine- S -protecting groups by triisopropylsilane.
- PubMed. Tetrafluoroboric acid, a useful deprotecting reagent in peptide synthesis.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- ResearchGate. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Request PDF. Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- CDN. Cleavage Cocktail Selection.
- Benchchem. Technical Support Center: Optimization of Cleavage Conditions for Cys(Bzl)-Containing Peptides.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 15. Tetrafluoroboric acid, a useful deprotecting reagent in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Impact of C-Terminal Alcohol Modification on Peptide Bioactivity: A Comparative Guide
In the landscape of peptide-based drug discovery, the strategic modification of a peptide's termini is a critical lever in optimizing its therapeutic potential. While N-terminal modifications are widely explored, the C-terminus offers a nuanced yet powerful opportunity to enhance bioactivity, stability, and pharmacokinetic profiles. Traditionally, C-terminal amidation has been the modification of choice to mimic the native state of many peptide hormones and neurotransmitters, thereby improving receptor interaction and enzymatic resistance. However, the introduction of a C-terminal alcohol presents a compelling alternative, offering a unique physicochemical profile that can lead to significant gains in therapeutic efficacy.
This guide provides a comprehensive comparison of peptides featuring a C-terminal alcohol versus the more conventional C-terminal amide and the native carboxylic acid. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for the synthesis and evaluation of these critical peptide analogues.
The Physicochemical Rationale: Beyond Charge Neutralization
The primary effect of replacing a C-terminal carboxylic acid with either an amide or an alcohol is the neutralization of the negative charge at physiological pH. This seemingly subtle change has profound implications for a peptide's behavior.[1] The removal of the carboxylate anion generally increases the peptide's overall hydrophobicity, which can influence its interaction with cell membranes and the hydrophobic pockets of target receptors.[1]
While both amidation and alcohol modification achieve charge neutralization, the C-terminal alcohol introduces a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. This unique hydrogen bonding capacity can lead to more specific and potentially stronger interactions with receptor binding sites, offering a distinct advantage over the C-terminal amide, which primarily acts as a hydrogen bond donor.[1] This difference in hydrogen bonding potential can significantly impact the peptide's conformational stability and its ability to adopt the optimal orientation for receptor engagement.[1]
Comparative Analysis of Bioactivity and Stability
The true measure of a C-terminal modification's utility lies in its impact on biological activity and stability. While direct head-to-head comparisons of C-terminal alcohol, amide, and carboxylic acid analogues of the same peptide are not always available in the literature, a growing body of evidence highlights the potential benefits of the alcohol modification.
Enhanced Bioactivity: A Case Study in Antimicrobial Peptides
A notable example of the enhanced bioactivity conferred by C-terminal alcohol modification is found in the class of proline-rich antimicrobial peptides (AMPs). Studies have shown that for certain AMPs, peptides with C-terminal alcohol and amide modifications exhibit greater potency against Gram-negative bacteria than their corresponding C-terminal carboxylic acid counterparts.[1] This suggests that the neutralization of the C-terminal charge is a key factor in their mechanism of action, which often involves interaction with and disruption of the bacterial cell membrane.[1]
| Peptide Modification | Target Organism | Relative Potency |
| C-Terminal Carboxylic Acid | Gram-negative bacteria | Baseline |
| C-Terminal Amide | Gram-negative bacteria | Increased |
| C-Terminal Alcohol | Gram-negative bacteria | Increased |
| C-Terminal Hydrazide | Gram-negative bacteria | Increased |
| Table 1. Qualitative comparison of the bioactivity of proline-rich antimicrobial peptides with different C-terminal modifications.[1] |
Improved Enzymatic Stability
A primary motivation for C-terminal modification is to protect peptides from degradation by carboxypeptidases, which are prevalent in biological fluids. The C-terminal amide is well-established to confer resistance to these enzymes.[1] While specific quantitative data for C-terminal alcohols is less abundant, the absence of a carboxylic acid, the primary recognition motif for carboxypeptidases, strongly suggests a similar protective effect. This enhanced stability leads to a longer in vivo half-life, a critical attribute for any therapeutic peptide.
Mechanistic Insights: Visualizing the Peptide-Receptor Interaction
The influence of the C-terminal modification on bioactivity can be rationalized by considering its role in the peptide-receptor binding event. The C-terminus of a peptide often plays a crucial role in anchoring the ligand to its receptor, particularly for G protein-coupled receptors (GPCRs).[1]
Caption: Impact of C-terminal groups on receptor interaction.
The diagram above illustrates how different C-terminal modifications can engage with a hypothetical receptor binding pocket. The C-terminal alcohol's ability to act as both a hydrogen bond donor and acceptor provides it with greater versatility to form favorable interactions compared to the amide or carboxylic acid, potentially leading to a more stable and higher-affinity binding complex.
Experimental Workflows: Synthesis and Evaluation
To empower researchers to investigate the impact of C-terminal alcohol modification, we provide the following detailed experimental protocols.
Synthesis of Peptides with C-Terminal Alcohol
The synthesis of peptides with a C-terminal alcohol can be achieved using a modified solid-phase peptide synthesis (SPPS) strategy. A common approach involves an O-to-N acyl transfer reaction.[1]
Caption: Synthetic workflow for C-terminal alcohol peptides.
Step-by-Step Protocol:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
Attachment of Amino Alcohol: React the resin with the desired Fmoc-protected amino alcohol (e.g., Fmoc-phenylalaninol) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in DCM.
-
First Amino Acid Coupling: Deprotect the Fmoc group of the attached amino alcohol using 20% piperidine in dimethylformamide (DMF). Couple the first N-Fmoc-protected amino acid using a standard coupling reagent such as HBTU/DIPEA in DMF to form an ester linkage.
-
Peptide Elongation: Continue the peptide synthesis using standard Fmoc-SPPS protocols.
-
Cleavage and Rearrangement: Cleave the peptide from the resin using a mild acidic cocktail (e.g., 1% trifluoroacetic acid in DCM). After cleavage, neutralize the peptide solution with a base (e.g., DIPEA) to facilitate the intramolecular O-to-N acyl transfer, which converts the ester linkage to the desired amide bond, yielding the peptide with a C-terminal alcohol.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
Comparative Bioactivity Assessment: Receptor Binding Assay
A competitive radioligand binding assay is a robust method to determine the binding affinity (Ki) of the C-terminally modified peptides for their target receptor.
Step-by-Step Protocol:
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand with known affinity for the receptor.
-
Unlabeled competitor peptides (C-terminal acid, amide, and alcohol versions).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor peptides to separate wells.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value for each peptide.
-
Calculate the Ki value for each peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The modification of a peptide's C-terminus from a carboxylic acid to an alcohol is a powerful, yet perhaps underutilized, strategy in peptide drug design. The available evidence strongly suggests that this modification can lead to enhanced bioactivity and stability, comparable and in some cases potentially superior to the widely used C-terminal amide. The unique hydrogen bonding capabilities of the C-terminal alcohol offer intriguing possibilities for fine-tuning peptide-receptor interactions.
To fully realize the potential of this modification, further research is warranted. Direct, quantitative comparisons of C-terminal alcohol, amide, and carboxylic acid analogues across a range of peptide scaffolds and biological targets are needed to build a more comprehensive understanding of its structure-activity relationships. As the field of peptide therapeutics continues to advance, the C-terminal alcohol modification should be considered a key tool in the medicinal chemist's armamentarium for the rational design of next-generation peptide drugs.
References
-
Arbour, C. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Organic & Biomolecular Chemistry, 18(41), 8234-8250. [Link]
Sources
A Comparative Guide to the Validation of C-Terminally Modified Peptides: The Case of Boc-D-Cys(Bzl)-OL
Executive Summary
The validation of synthetic peptides is a cornerstone of drug discovery and proteomics research. While Edman degradation has historically been the gold standard for N-terminal sequencing, its application is not universal. This guide addresses the specific challenge of validating a peptide with a C-terminal alcohol modification, using Boc-D-Cys(Bzl)-OL as a case study. We will demonstrate mechanistically why Edman degradation is fundamentally unsuitable for this task and present mass spectrometry as the definitive, superior alternative. This analysis provides researchers with the foundational knowledge to select the appropriate analytical method, thereby preventing costly and time-consuming experimental failures.
Introduction: The Analytical Imperative in Peptide Synthesis
-
Boc (tert-Butoxycarbonyl): An acid-labile protecting group for the N-terminus.[1]
-
D-Cys: The D-enantiomer of cysteine, used to reduce susceptibility to enzymatic degradation.
-
Bzl (Benzyl): A protecting group for the thiol side chain of cysteine.[2][3]
-
-OL: A C-terminal alcohol, replacing the standard carboxylic acid group.
The classic method for peptide sequencing is Edman degradation, a powerful technique that sequentially removes amino acids from the N-terminus.[4][5] Developed by Pehr Edman, this method relies on a series of chemical reactions to cleave, extract, and identify each N-terminal residue one cycle at a time.[6][7] However, as we will explore, the perceived universality of this technique has critical limitations.
The Core Challenge: A Tale of Two Termini
The Edman degradation reaction chemistry exclusively targets the free N-terminal α-amino group of a peptide.[8][9] The process involves three main steps:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[10][11]
-
Cleavage: Under acidic conditions (typically using trifluoroacetic acid, TFA), the PTC-derivatized first amino acid is cleaved from the peptide chain as a thiazolinone derivative.[4][12]
-
Conversion & Identification: The unstable thiazolinone derivative is extracted and converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography (e.g., HPLC).[4][13]
This cycle is repeated to sequence the peptide from the N-terminus inward.[5] The C-terminus is not directly involved in the chemical cleavage reaction. Why, then, is the validation of a peptide ending in this compound problematic for this method? The answer lies not in the cleavage chemistry, but in the practical execution of modern, automated Edman sequencing.
Method 1: Edman Degradation - The Point of Failure
Automated Edman degradation relies on solid-phase sequencing, where the peptide is immobilized on a support membrane or matrix (e.g., PVDF).[13][14] This anchoring is crucial; it allows for the sequential washing away of excess reagents and cleaved amino acid derivatives without losing the remaining peptide chain.
The most common and robust immobilization strategy involves covalently coupling the peptide's C-terminal carboxyl group (-COOH) to an amine-functionalized support. This creates a stable amide bond that withstands the harsh chemical cycles of the degradation process.
Our target peptide, with its C-terminal alcohol (-CH₂-OH), lacks the necessary carboxyl group for this standard immobilization.
Without a carboxyl anchor, the peptide cannot be covalently attached to the sequencing support. During the first wash step following the initial PITC coupling, the entire unbound peptide sample would be washed away, resulting in a total loss of signal and a complete failure of the sequencing run.
Caption: Immobilization failure of a C-terminal alcohol peptide.
Viable Alternative: High-Resolution Mass Spectrometry
For C-terminally modified peptides, tandem mass spectrometry (MS/MS) is not just an alternative; it is the required and superior method for sequence validation.[15] Unlike Edman degradation, MS/MS does not require immobilization and derives sequence information by precisely measuring the mass-to-charge ratio (m/z) of the peptide and its fragments.
The most common approach is de novo sequencing using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[16][17]
-
Ionization: The peptide is ionized, typically by Electrospray Ionization (ESI), creating charged parent ions.
-
MS1 Scan: The m/z of the intact parent ion is measured, confirming the overall mass of the synthetic peptide. This initial step immediately validates if the correct amino acids and modifications are present, as the total mass will match the theoretical calculation.
-
Isolation: The parent ion of interest is isolated from all other ions.
-
Fragmentation (MS2): The isolated parent ions are fragmented by collision with an inert gas (e.g., argon or nitrogen). This process controllably breaks the peptide bonds, primarily generating b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[17]
-
MS2 Scan & Analysis: The m/z of these fragment ions are measured. The mass differences between consecutive b-ions or y-ions correspond to the mass of a specific amino acid residue, allowing for the direct reconstruction of the peptide sequence.
The presence of the Boc, Bzl, and C-terminal alcohol modifications will be evident in the total mass and the mass of the C-terminal y-ion series, providing comprehensive validation in a single experiment.
Caption: Workflow for peptide sequencing by tandem mass spectrometry.
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
The choice of analytical technique is dictated by the specific characteristics of the peptide. The following table provides a direct comparison for the validation of C-terminally modified peptides.
| Feature | Edman Degradation | Tandem Mass Spectrometry (e.g., ESI-MS/MS) |
| Fundamental Principle | Sequential chemical cleavage from the N-terminus.[4] | Mass measurement of intact peptide and its fragments.[17] |
| Immobilization Required? | Yes, for automated sequencing (typically via C-terminus).[14] | No. Analysis is performed in the gas phase. |
| Applicability to this compound | No. Fails due to lack of C-terminal carboxyl group for immobilization. | Yes. Ideal method. Independent of C-terminal functionality. |
| Information Obtained | N-terminal sequence only.[5] | Full sequence, confirmation of total mass, and characterization of modifications.[15] |
| Sample Throughput | Low. Each cycle is time-consuming (~1 hour per residue).[18] | High. Can be coupled with liquid chromatography for complex mixtures. |
| Sample Amount | Picomoles (10-100 pmol).[4] | Femtomoles to low picomoles. |
| Key Limitation | Blocked N-termini stop the reaction; limited to ~30-50 residues.[4][19] | Cannot distinguish isobaric residues (Leu/Ile) without specialized fragmentation (ETD/ECD).[20] |
Experimental Protocols
Protocol 1: Standard Automated Edman Degradation (Illustrating the Point of Failure)
This protocol is provided for educational purposes to highlight the critical immobilization step where the analysis of this compound would fail.
-
Membrane Preparation: An amine-functionalized PVDF membrane is activated according to the instrument manufacturer's protocol to prepare it for covalent coupling.
-
Sample Application: The peptide sample (10-100 pmol) is dissolved in a suitable solvent and spotted onto the activated membrane.
-
Immobilization Reaction: A coupling reagent (e.g., EDC/NHS) is added to catalyze the formation of an amide bond between the peptide's C-terminal carboxyl group and the membrane's amine groups.
-
POINT OF FAILURE: The C-terminal alcohol of this compound will not react, and no covalent bond will form.
-
-
Sequencer Loading: The membrane is loaded into the reaction cartridge of an automated protein sequencer (e.g., an ABI Procise).[14]
-
Initiation of Run: The sequencing program is initiated.
-
First Wash Cycle: The first automated wash step, designed to remove buffer salts and non-covalently bound impurities, will completely elute the unbound peptide from the membrane.
-
Result: No peptide remains for the PITC coupling step. The instrument will detect no PTH-amino acids in any cycle, leading to a failed sequence.
Protocol 2: Validation by LC-MS/MS
This protocol provides a robust method for the complete validation of the this compound peptide.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in 50% acetonitrile/50% water.
-
Dilute the stock solution to a final concentration of 1-10 pmol/µL in 0.1% formic acid in water for direct infusion, or in the initial mobile phase for LC analysis.
-
-
Liquid Chromatography (Optional but Recommended):
-
Use a C18 reverse-phase HPLC column to purify the sample and introduce it to the mass spectrometer.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient from 5% to 95% Mobile Phase B over 15-30 minutes to elute the peptide.
-
-
Mass Spectrometer Setup (ESI-Q-TOF or Orbitrap):
-
Set the instrument to positive ion mode.
-
Perform an initial MS1 scan over a mass range that includes the theoretical m/z of the peptide (e.g., 200-2000 m/z).
-
Set up a data-dependent acquisition (DDA) method: The instrument will automatically select the most intense ion from the MS1 scan for fragmentation (MS2).
-
Specify the calculated m/z of the target peptide in the inclusion list to ensure it is selected for fragmentation.
-
-
Data Acquisition:
-
Inject the sample.
-
Acquire the MS1 spectrum and confirm the presence of the correct parent ion mass for this compound.
-
Acquire the MS2 fragmentation spectrum.
-
-
Data Analysis:
-
Use de novo sequencing software (e.g., PEAKS, Mascot) to interpret the MS2 spectrum.
-
Manually verify the sequence by calculating the mass differences between the major y- and b-ion peaks.
-
Confirm that the mass of the final y-ion corresponds to the modified C-terminal residue, this compound.
-
Conclusion and Recommendation
The foundational chemistry of Edman degradation, while powerful for N-terminal sequencing, is incompatible with peptides that lack a C-terminal carboxyl group required for standard solid-phase immobilization. For a peptide such as this compound, which terminates in an alcohol, attempting analysis via an automated Edman sequencer is a predestined failure.
The authoritative and scientifically sound method for validating this and other C-terminally modified peptides is high-resolution tandem mass spectrometry. It not only provides unambiguous sequence confirmation but also verifies the intact mass of the final product, including all protecting groups and modifications, in a single, rapid, and highly sensitive analysis. Researchers and drug development professionals should bypass Edman degradation entirely for such molecules and proceed directly with an MS-based workflow to ensure data integrity and efficient project progression.
References
- Vertex AI Search. (n.d.). How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis. Retrieved January 18, 2026.
-
Wikipedia. (2023). Edman degradation. Retrieved January 18, 2026, from [Link].
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved January 18, 2026, from [Link].
-
Tholey, A., & Wittmann-Liebold, B. (1999). C-terminal ladder sequencing of peptides using an alternative nucleophile in carboxypeptidase Y digests. Analytical Biochemistry, 272(1), 115-122. [Link].
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Retrieved January 18, 2026, from [Link].
-
Laursen, R. A. (1969). Sequential degradation of peptides with an insoluble Edman reagent. Biochemistry, 8(12), 4728-4734. [Link].
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved January 18, 2026, from [Link].
-
Tholey, A., & Wittmann-Liebold, B. (1999). Chemical C-terminal protein sequence analysis: improved sensitivity, length of degradation, proline passage, and combination with edman degradation. Analytical Biochemistry, 268(1), 21-29. [Link].
-
Fiveable. (n.d.). Peptide Sequencing: The Edman Degradation. Retrieved January 18, 2026, from [Link].
-
MtoZ Biolabs. (n.d.). C-Terminal Protein Sequencing: Methods, Applications, and Significance. Retrieved January 18, 2026, from [Link].
-
BGI Genomics. (n.d.). Edman Degradation: A Classic Method for Determining Peptide Amino Acid Sequences. Retrieved January 18, 2026, from [Link].
-
Tholey, A., & Wittmann-Liebold, B. (1999). Chemical C-Terminal Protein Sequence Analysis: Improved Sensitivity, Length of Degradation, Proline Passage, and Combination with Edman Degradation. ResearchGate. [Link].
-
Pearson. (2022). Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. Retrieved January 18, 2026, from [Link].
-
University of California, Irvine. (n.d.). Peptide Sequencing. Retrieved January 18, 2026, from [Link].
-
MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved January 18, 2026, from [Link].
-
Tsugita, A., et al. (2012). Mass spectrometry-based sequencing of protein C-terminal peptide using α-carboxyl group-specific derivatization and COOH capturing. Analytical Biochemistry, 428(2), 167-172. [Link].
-
Proteome Factory. (n.d.). N-terminal sequencing (Edman degradation). Retrieved January 18, 2026, from [Link].
-
Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved January 18, 2026, from [Link].
-
Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved January 18, 2026, from [Link].
-
CIB (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved January 18, 2026, from [Link].
-
Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved January 18, 2026, from [Link].
-
Kawasaki, H., et al. (2008). A simple and highly successful C-terminal sequence analysis of proteins by mass spectrometry. Proteomics, 8(8), 1539-1550. [Link].
-
Longdom Publishing. (n.d.). Edman Degradation: The Protease Digestion of a Protein. Retrieved January 18, 2026, from [Link].
-
Fornelli, L., et al. (2020). Improved N- and C-Terminal Sequencing of Proteins by Combining Positive and Negative Ion MALDI In-Source Decay Mass Spectrometry. Analytical Chemistry, 92(17), 11634-11641. [Link].
-
Baitai Paike Biotechnology. (n.d.). C-terminal Amino Acid Sequencing of Proteins. Retrieved January 18, 2026, from [Link].
-
Tarr, G. E. (1986). Manual Edman Degradation of Proteins and Peptides. Springer Nature Experiments. [Link].
-
BioPharmaSpec. (n.d.). N and C Terminal Amino Acid Sequence Analysis. Retrieved January 18, 2026, from [Link].
-
Jones, P. (2018). Principles and Influencing Factors of Edman Sequencing. Medium. [Link].
-
Kar, R. K., et al. (2018). Strategies for Development of a Next-Generation Protein Sequencing Platform. Journal of the American Chemical Society, 140(49), 16846-16854. [Link].
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved January 18, 2026, from [Link].
-
Texas Biogene. (n.d.). This compound - 5g. Retrieved January 18, 2026, from [Link].
-
Aapptec Peptides. (n.d.). Boc-Cys(Bzl)-OH [5068-28-0]. Retrieved January 18, 2026, from [Link].
-
GlpBio. (n.d.). This compound | Cas# 198470-16-5. Retrieved January 18, 2026, from [Link].
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 9. medium.com [medium.com]
- 10. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis [en.biotech-pack.com]
- 14. N-terminal Edman sequencing [proteome-factory.com]
- 15. C-terminal Amino Acid Sequencing of Proteins | Baitai Paike Biotechnology [en.biotech-pack.com]
- 16. Breaking Through the Challenges of C-Terminal Sequencing: A Practical Guide to Experimental Optimization [en.biotech-pack.com]
- 17. Peptide Sequencing [ucimsf.ps.uci.edu]
- 18. rapidnovor.com [rapidnovor.com]
- 19. creative-biolabs.com [creative-biolabs.com]
- 20. biopharmaspec.com [biopharmaspec.com]
A Comparative Guide to the NMR Analysis of Peptides Synthesized with Boc-D-Cys(Bzl)-OH
For researchers and professionals in drug development, the synthesis and characterization of cysteine-containing peptides are pivotal. The unique reactivity of the cysteine thiol group, essential for forming disulfide bridges and bioconjugation, also presents significant challenges in synthesis and analysis. The choice of protecting group strategy is paramount, with the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) methods being the two primary approaches.[1][] This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) analysis for peptides synthesized using the Boc-D-Cys(Bzl)-OH strategy, contrasting it with common alternatives and providing the experimental rationale necessary for robust characterization.
The Enduring Relevance of the Boc/Bzl Strategy for Cysteine
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while considered a more "classic" method, remains a powerful choice for specific applications. The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the S-benzyl group on the cysteine side chain requires a very strong acid, typically anhydrous hydrogen fluoride (HF), for cleavage.[3][4] This differential acid lability forms the basis of its orthogonality.
The selection of Boc-D-Cys(Bzl)-OH is often driven by:
-
Cost-Effectiveness: For large-scale synthesis, Boc-amino acids can be more economical than their Fmoc counterparts.
-
Reduced Aggregation: In some "difficult" sequences prone to aggregation during Fmoc synthesis, the Boc/Bzl approach can offer a viable alternative.[5]
-
Historical Precedent: Many foundational peptide hormones, like oxytocin, were first synthesized using the Cys(Bzl) protecting group, providing a wealth of historical data.[6]
However, the harsh final cleavage step using HF is a primary drawback, necessitating specialized equipment and potentially causing side reactions if not performed with appropriate scavengers to trap reactive carbocations.[3][7] These potential side products make robust analytical characterization, particularly by NMR, not just a quality control step, but an essential part of the discovery process.
NMR Spectroscopy: The Definitive Tool for Peptide Characterization
While Mass Spectrometry (MS) confirms molecular weight and HPLC assesses purity, NMR spectroscopy is uniquely positioned to provide a detailed atomic-level picture of a synthesized peptide.[8] It is the gold standard for:
-
Confirming Primary Sequence and Structure: Through-bond (COSY, TOCSY) and through-space (NOESY, ROESY) correlations can validate the amino acid sequence and determine the three-dimensional solution structure.[9][10][11]
-
Identifying and Quantifying Impurities: NMR can unambiguously identify side-products from synthesis, such as deletion sequences or molecules with remnant protecting groups.
-
Assessing Post-Translational Modifications: It is highly sensitive to changes in the local chemical environment, making it ideal for verifying disulfide bond formation or identifying unwanted modifications.[12][13]
Section 1: A Comparative Overview of Synthesis Strategies
The choice of synthetic strategy directly impacts the nature of potential impurities and, therefore, the focus of the subsequent NMR analysis.
| Feature | Boc/Bzl Strategy (Boc-D-Cys(Bzl)-OH) | Fmoc/Trt Strategy (Fmoc-D-Cys(Trt)-OH) |
| Nα-Protection | Acid-labile (TFA)[14] | Base-labile (Piperidine)[14] |
| Cys Side-Chain Protection | Strong acid-labile (HF)[1][4] | Acid-labile (TFA)[] |
| Final Cleavage | Harsh (Anhydrous HF) | Mild (TFA cocktail)[1] |
| Key Advantage | Can mitigate on-resin aggregation in certain sequences. | High orthogonality, milder conditions, compatible with acid-sensitive modifications.[][15] |
| Primary Challenge | HF handling requires specialized apparatus; risk of side reactions from strong acid.[3] | Potential for diketopiperazine formation at the dipeptide stage; base-catalyzed side reactions.[5] |
| NMR Focus | Screening for incomplete Bzl deprotection, alkylation of sensitive residues (Trp, Met), and HF-induced artifacts. | Screening for incomplete Trt deprotection, piperidine adducts, and aspartimide formation.[5] |
Section 2: Experimental Workflow and Data Interpretation
A robust NMR analysis follows a structured workflow from synthesis to final interpretation. The causality behind each step is critical for generating reliable data.
Experimental Workflow Diagram
Caption: Diagnostic flowchart for troubleshooting peptide integrity using NMR data.
Common Issues and Their NMR Signatures:
-
Incomplete Deprotection of S-Benzyl Group:
-
Cause: Insufficient HF cleavage time or temperature.
-
¹H NMR Evidence: Persistence of the sharp singlet around 3.7 ppm (Bzl CH₂) and the aromatic multiplet around 7.2-7.4 ppm . [16]Integration of these peaks relative to peptide backbone signals can quantify the extent of the impurity.
-
-
Oxidation to Disulfide:
-
Cause: Air oxidation of the free thiol post-cleavage, especially at neutral or basic pH.
-
¹³C NMR Evidence: This is the most definitive method. The Cβ chemical shift of cysteine is highly sensitive to its oxidation state. [13][17] * Reduced Cys-SH: Cβ signal appears upfield, around ~28 ppm .
-
Oxidized Cys-S-S-Cys: Cβ signal shifts significantly downfield to ~40-45 ppm . [13]A ¹H-¹³C HSQC experiment is the best way to resolve and assign these carbon signals.
-
-
-
Alkylation by Scavenger Adducts:
-
Cause: Reactive carbocations generated during HF cleavage can be trapped by scavengers like anisole. These adducts can sometimes attach to sensitive residues.
-
¹H NMR Evidence: Appearance of unexpected aromatic signals, often with distinct splitting patterns (e.g., two doublets for a para-substituted anisole ring) that do not correspond to Phe, Tyr, Trp, or His residues. 2D NMR (TOCSY, NOESY) is essential to confirm the location of the modification.
-
Conclusion
The Boc-D-Cys(Bzl)-OH strategy, while requiring harsh cleavage conditions, remains a valuable tool in the peptide chemist's arsenal. Its successful application, however, is critically dependent on rigorous analytical validation. NMR spectroscopy provides an unparalleled level of detail, enabling not only the confirmation of the desired product but also the unambiguous identification and characterization of process-related impurities. By understanding the characteristic NMR signatures of protecting groups, the sensitivity of ¹³C chemical shifts to the cysteine redox state, and the patterns of common side products, researchers can confidently verify the integrity of their synthesized peptides, ensuring the reliability of subsequent biological and pharmaceutical studies.
References
- BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- Wang, P. et al. (n.d.). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. PMC - NIH.
- BenchChem. (2025). A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis for Cys-Ser Peptides.
- BOC Sciences. (n.d.).
- Chen, S. T., & Wang, K. T. (1998).
- Dela Cruz, J. et al. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society.
- Norton, R. S. (n.d.). NMR Spectroscopy of Peptides and Proteins.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Jia, X. et al. (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
- Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
- Supporting Information for Phenylalanine-containing cyclic dipeptides. (n.d.).
- Muttenthaler, M. et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- LifeTein®. (n.d.). Basic Peptides synthesis introduction.
- Beke, T. (n.d.). NMR investigation of disulfide containing peptides and proteins. Books.
- University of Regensburg. (n.d.). Chemical shifts.
- ChemicalBook. (n.d.). BOC-D-CYS(BZL)-OH(102830-49-9) 1H NMR.
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- University of Puget Sound. (n.d.).
- Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165-171.
- Sharma, D., & Rajarathnam, K. (2000).
- du Vigneaud, V. et al. (n.d.). Cys thiol protection with the benzyl (Bn/Bzl) protecting group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Senior Application Scientist's Guide to Coupling Reagent Efficacy for Boc-D-Cys(Bzl)-OH
For researchers and professionals in the intricate field of drug development and peptide synthesis, the selection of an appropriate coupling reagent is a critical decision that dictates the success of a synthetic route. This is particularly true when dealing with sterically hindered and racemization-prone amino acids such as N-α-Boc-S-benzyl-D-cysteine (Boc-D-Cys(Bzl)-OH). The bulky benzyl protecting group on the cysteine thiol, combined with the inherent propensity of cysteine derivatives to undergo epimerization, presents a significant challenge. This guide provides an in-depth, data-driven comparison of common coupling reagents to facilitate an informed and strategic choice for this specific substrate.
The Challenge: Coupling Sterically Hindered and Racemization-Prone Amino Acids
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1][2] This process requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amino group.[1][3] Coupling reagents are the activators in this critical step.[1][4] However, when the amino acid, such as Boc-D-Cys(Bzl)-OH, possesses significant steric bulk, the reaction kinetics can be dramatically slowed, leading to incomplete couplings and low yields.[4]
Furthermore, cysteine derivatives are notoriously susceptible to racemization at the α-carbon during the activation and coupling steps.[5][6][7] The electron-withdrawing nature of the protected sulfhydryl group increases the acidity of the α-proton, making it prone to abstraction by the base present in the reaction mixture.[7] This is a critical consideration as even minor levels of the L-cysteine diastereomer can compromise the biological activity and purity of the final peptide.
Comparative Analysis of Coupling Reagent Performance
The efficacy of a coupling reagent is best evaluated by its performance in challenging contexts. The following table summarizes quantitative data from studies on the coupling of sterically hindered and racemization-prone amino acids, providing a comparative overview of yield, reaction time, and the degree of epimerization. While direct data for Boc-D-Cys(Bzl)-OH is often embedded in broader studies, the trends observed for similar residues are highly informative.
| Coupling Reagent/System | Typical Yield (%) | Typical Reaction Time | Racemization Potential | Key Considerations |
| HATU/DIPEA | >95% | 30-60 min | Low | Highly efficient, especially for hindered couplings.[8][9] HOAt additive provides anchimeric assistance. |
| HBTU/DIPEA | 90-98% | 30-60 min | Moderate | A reliable workhorse, but can lead to higher racemization than HATU.[8][9] |
| PyBOP/DIPEA | >90% | 1-16 hours | Low to Moderate | A phosphonium salt-based reagent, good for many applications but can be slower than aminium salts.[4][9] |
| EDC/HOBt | 85-95% | 2-12 hours | Moderate to High | A cost-effective carbodiimide method, but prone to racemization without careful control.[3][10] |
| DCC/HOBt | 85-95% | 2-12 hours | Moderate to High | Similar to EDC, but the dicyclohexylurea (DCU) byproduct is insoluble, complicating purification.[3][11] |
| COMU/DIPEA | >99% | 15-30 min | Very Low | A modern Oxyma-based reagent, offering high efficiency and a better safety profile than HOBt-based reagents.[8][12] |
Mechanistic Insights into Coupling Reagent Action
The choice of coupling reagent is not merely about reaction speed and yield; it is a decision rooted in the underlying reaction mechanism and its implications for side reactions like racemization.
Carbodiimides (EDC, DCC)
Carbodiimides function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the peptide bond. However, it is also susceptible to intramolecular rearrangement to a stable N-acylurea, an undesired side product. More critically, the O-acylisourea intermediate is prone to racemization. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or its safer, more effective alternative, Oxyma Pure, is crucial.[2][11] These additives react with the O-acylisourea to form an active ester that is less prone to racemization and side reactions.[11][13]
Caption: Carbodiimide activation pathway for peptide coupling.
Onium Salts (HATU, HBTU, PyBOP, COMU)
Onium salts, which include aminium/uronium (HATU, HBTU) and phosphonium (PyBOP) salts, are generally more efficient and lead to less racemization than carbodiimides.[4] They react with the carboxylic acid in the presence of a non-nucleophilic base (typically DIPEA) to form an active ester in situ.
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) and its HOBt-based counterpart HBTU ([N,N,N′, N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate]) are highly effective. HATU, which incorporates 7-aza-1-hydroxybenzotriazole (HOAt), is generally considered superior due to the electronic properties of the HOAt leaving group, which accelerates the coupling and further suppresses racemization.[9]
-
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a phosphonium-based reagent that also forms a benzotriazole active ester. It is a robust reagent, though sometimes slower than the aminium salts.[9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on Oxyma Pure. It is highly reactive, shows excellent resistance to racemization, and avoids the use of potentially explosive HOBt/HOAt derivatives.[8][12]
Caption: Onium salt activation pathway for peptide coupling.
Experimental Protocols for Comparative Analysis
To provide a framework for empirical comparison, the following standardized protocols can be employed. It is crucial to maintain consistent reaction conditions (concentration, temperature, stoichiometry) when comparing different reagents.
General Experimental Workflow
Caption: General workflow for a comparative coupling experiment.
Protocol 1: HATU Coupling
-
Dissolution: Dissolve Boc-D-Cys(Bzl)-OH (1.0 eq) and the corresponding amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Add HATU (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC or LC-MS.
-
Workup and Purification: Perform a standard aqueous workup followed by purification via flash column chromatography.
Protocol 2: EDC/HOBt Coupling
-
Dissolution: Dissolve Boc-D-Cys(Bzl)-OH (1.0 eq), the amino acid ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Reagent Addition: Add EDC·HCl (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring completion.
-
Workup and Purification: Perform a standard aqueous workup. The water-soluble urea byproduct from EDC simplifies purification compared to DCC.[3]
Recommendations and Best Practices
For the coupling of Boc-D-Cys(Bzl)-OH, where both steric hindrance and racemization are significant concerns, the following recommendations are made based on the available evidence:
-
Prioritize Modern Onium Salts: For critical syntheses where yield and chiral purity are paramount, HATU and COMU are the reagents of choice.[8][9][12] Their high reactivity allows for shorter reaction times, minimizing the window for base-catalyzed epimerization. COMU offers the additional advantage of being a safer, non-explosive reagent.[3][12]
-
Strategic Use of Base: The choice and stoichiometry of the base are critical.
-
Use a hindered base like DIPEA or a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine to minimize racemization.[5][14][15]
-
Avoid excessive amounts of base. For onium salt couplings, 2 equivalents are typically sufficient.
-
Crucially, for cysteine derivatives, avoiding a pre-activation step where the carboxylic acid, coupling reagent, and base are mixed before adding the amine can significantly reduce racemization levels.[5]
-
-
Carbodiimides as a Cost-Effective Alternative: If cost is a major consideration, EDC/HOBt or, even better, EDC/Oxyma Pure can be effective. However, this requires careful optimization of reaction conditions, including lower temperatures (0 °C) and meticulous monitoring to prevent prolonged exposure of the activated acid to the basic environment.[7]
-
Solvent Choice: While DMF is a common solvent for peptide coupling, for particularly racemization-prone couplings, a less polar solvent mixture such as CH2Cl2-DMF (1:1) can be beneficial.[5]
Conclusion
The successful coupling of Boc-D-Cys(Bzl)-OH is a challenging yet achievable task that hinges on the judicious selection of the coupling reagent and reaction conditions. While traditional carbodiimides have their place, the superior performance of modern onium salts like HATU and COMU in terms of efficiency and suppression of racemization makes them the preferred choice for this demanding substrate. By understanding the underlying mechanisms and adhering to best practices, such as the careful selection of a base and avoiding pre-activation, researchers can confidently navigate the complexities of synthesizing peptides containing this critical building block.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
- Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis - ACS Public
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity - Benchchem.
- A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield - Benchchem.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis - Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Technical Support Center: Cysteine Racemiz
- Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II - Johns Hopkins University.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
- Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed.
- Optimizing Peptide Coupling: Key Techniques.
- Peptide synthesis - Wikipedia.
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis - Benchchem.
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jpt.com [jpt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-D-Cys(Bzl)-OL
This guide provides essential safety and logistical information for the proper disposal of Boc-D-Cys(Bzl)-OL (N-α-(t-Butoxycarbonyl)-S-benzyl-D-cysteinol). As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you can work safely and efficiently. This document is designed for researchers, scientists, and drug development professionals who handle this compound.
The following procedures are based on established safety protocols and regulatory guidelines. The core principle is that due to the compound's incompletely characterized toxicological profile, it must be handled and disposed of with caution, treating it as potentially hazardous waste.
Understanding the Compound: Chemical Properties and Hazard Profile
This compound is a protected amino alcohol derivative crucial in synthetic chemistry, particularly in the assembly of peptides and other complex organic molecules. Its structure incorporates two key protecting groups:
-
The tert-Butyloxycarbonyl (Boc) group: Protects the primary amine. It is known to be stable under most basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[1][2]
-
The Benzyl (Bzl) group: Protects the cysteine's thiol moiety, preventing unwanted side reactions, particularly oxidation.[3][4]
While specific toxicological data for this compound is not thoroughly investigated, Safety Data Sheets (SDS) for this and structurally similar compounds provide a baseline for risk assessment.[5][6][7] The primary concerns are:
-
Inhalation and Contact: May cause respiratory tract, skin, or eye irritation upon contact.[6][8]
-
Combustibility: The compound is combustible and, upon burning, may release hazardous decomposition products, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[9][10]
-
Reactivity: Can react violently with strong oxidizing agents.[9][11]
Given the lack of comprehensive toxicity data, all waste containing this compound must be managed to prevent release into the environment and to ensure personnel safety.
Table 1: Key Safety and Chemical Data
| Property | Value | Source(s) |
| Chemical Name | N-alpha-(t-Butoxycarbonyl)-S-benzyl-D-cysteinol | [5] |
| Synonyms | This compound | [5][12] |
| Molecular Formula | C₁₅H₂₃NO₃S | [5] |
| CAS Number | 139428-96-9 | [5] |
| Hazard Summary | Toxicological properties not fully known. Avoid dust inhalation and contact with skin/eyes. | [5][7] |
| Incompatible Materials | Strong oxidizing agents. | [9][11] |
| HazardousDecomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx). | [8][9][10] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposal is to treat this compound as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[9]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) tested according to EN 374. Inspect gloves prior to use.[10][13]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH (US) or CEN (EU) approved particle respirator.[6]
Step 2: Segregate and Collect Waste
Proper segregation is critical to ensure safe and compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, sealable container for all this compound waste. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Solid Waste: Collect all residual solid this compound, including any product that is off-spec or no longer needed. Place it directly into the designated waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, pipette tips, and paper towels used for cleaning spills, must also be placed in the same designated hazardous waste container.[9]
-
Avoid Mixing: Do not mix this waste stream with other incompatible waste types, especially strong oxidizing agents.[11]
Step 3: Labeling the Waste Container
Accurate labeling is a regulatory requirement and ensures the safety of everyone who handles the container.
-
Label the container with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound Waste."
-
List the primary hazards (e.g., "Irritant," "Combustible").
-
Indicate the date when waste was first added to the container.
Step 4: Storage and Final Disposal
-
Temporary Storage: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage area. Ensure it is stored away from heat and incompatible materials.
-
Professional Disposal Service: The only acceptable method for final disposal is through a licensed professional waste disposal company.[6][7] These services are equipped to handle and process chemical waste in accordance with all federal, state, and local environmental control regulations.[8]
-
Recommended Disposal Method: The preferred method of destruction for this type of organic material is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize the resulting acidic gases (SOx, NOx).[6][7]
Note on Chemical Deactivation: While the Boc and Bzl protecting groups can be cleaved chemically, this is not recommended as a routine disposal method in a standard laboratory setting. The deprotection process itself requires the use of other hazardous chemicals (e.g., strong acids, liquid ammonia/sodium) and would generate a more complex hazardous waste mixture. Direct disposal of the parent compound is the safer and more compliant approach.
Emergency Procedures
Accidental Spills
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid creating dust.[6][13]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as contaminated waste.
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing. Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][6]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound from use to final disposal.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Carl ROTH. Safety Data Sheet: Boc-L-Cysteine-(4-Mbzl). Retrieved from [Link]
-
AAPPTec, LLC. MSDS - Safety Data Sheet - Boc-D-Cys(Trt)-OH. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2019, September 27). Material Safety Data Sheet - Boc-D-Cys(Bzl)-OH. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Retrieved from [Link]
-
Capot Chemical. (2019, September 27). Material Safety Data Sheet. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Retrieved from [Link]
-
BuyersGuideChem. Supplier CAS No 102830-49-9. Retrieved from [Link]
-
Texas Biogene. This compound - 5g. Retrieved from [Link]
-
MDPI. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Retrieved from [Link]
-
PubChem. N-tert-Butyloxycarbonyl-S-benzylcysteine. Retrieved from [Link]
-
ResearchGate. Cys thiol protection with the benzyl (Bn/Bzl) protecting group. Retrieved from [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Retrieved from [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. capotchem.cn [capotchem.cn]
- 7. capotchem.com [capotchem.com]
- 8. peptide.com [peptide.com]
- 9. carlroth.com [carlroth.com]
- 10. canbipharm.com [canbipharm.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound - 5g | Texas Biogene [texasbiogene.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Operational Guide: Safe Handling and Personal Protective Equipment for Boc-D-cys(bzl)-OL
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that groundbreaking science is conducted under the highest standards of safety and operational excellence. This guide provides a comprehensive framework for handling Boc-D-cys(bzl)-OL, a key building block in peptide synthesis. The protocols outlined below are designed to be a self-validating system, integrating best practices with the causal logic behind each recommendation to ensure both your safety and the integrity of your work.
Core Principles: Hazard Assessment and Risk Mitigation
This compound, like many protected amino acid derivatives, is typically supplied as a fine crystalline powder. While Safety Data Sheets (SDS) for the closely related N-Boc-S-benzyl-L-cysteine do not classify it as hazardous under OSHA or GHS standards, it is imperative to treat all non-volatile chemical powders with a consistent level of caution.[1][2] The primary, immediate risks are not from acute toxicity but from mechanical and respiratory exposure.
-
Inhalation Risk : Fine powders can easily become airborne, especially during weighing and transfer. One SDS for a related compound notes that inhalation may cause respiratory irritation.[3] Therefore, the central tenet of our handling protocol is the containment of airborne particulates.
-
Dermal and Ocular Exposure : Direct contact with the skin and eyes should always be avoided.[2] Although not classified as a skin irritant, repeated contact can lead to dryness or mild irritation, and any foreign substance can cause eye irritation.
-
The ALARA Principle : Our operational philosophy is grounded in the principle of "As Low As Reasonably Achievable" (ALARA). All engineering controls, personal protective equipment, and handling procedures are designed to minimize chemical exposure to the lowest practical level.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process tailored to the specific task. The following table outlines the required PPE, categorized by the level of protection required for common laboratory operations involving this compound.
| Equipment | Specification | Rationale and Primary Use Case |
| Primary Engineering Control | Certified Chemical Fume Hood or Ventilated Balance Enclosure | This is the most critical safety component. It contains dust at the source, preventing inhalation and contamination of the general lab environment.[4][5] Mandatory for weighing and transferring the solid compound. |
| Protective Clothing | Full-length Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from minor spills and dust.[6][7] |
| Hand Protection | Nitrile or Neoprene Gloves (Powder-Free) | Protects against direct dermal contact. Nitrile is preferred for its chemical resistance and dexterity.[6] Gloves should be inspected before use and cuffs should be tucked under the lab coat sleeves.[7] |
| Eye Protection | ANSI Z87.1-compliant Safety Glasses with Side Shields | The minimum requirement for any laboratory work to protect against flying debris.[2][7] |
| Enhanced Eye Protection | Chemical Splash Goggles | Required when handling the compound in solution or during any operation with a splash hazard. Goggles provide a full seal around the eyes, which safety glasses do not.[7] |
| Respiratory Protection | NIOSH-approved N95 Respirator | Recommended as an additional precaution when weighing large quantities of powder, even within a ventilated enclosure, or if adequate ventilation is not available.[3] |
Standard Operating Procedure (SOP) for Handling
This step-by-step workflow ensures that this compound is handled safely and efficiently, from receipt to disposal.
Step 1: Preparation and Workspace Setup
-
Verify Engineering Controls : Confirm that the chemical fume hood or ventilated enclosure has a current certification and is functioning properly.
-
Don PPE : Put on your lab coat, safety glasses, and nitrile gloves as the minimum required PPE.
-
Prepare the Surface : Cover the work surface within the fume hood with absorbent, disposable bench paper. This simplifies cleanup in case of a small spill.
-
Assemble Equipment : Place all necessary equipment (spatulas, weighing paper/boats, glassware, solvent containers) inside the fume hood before retrieving the chemical. This minimizes traffic in and out of the containment area.
Step 2: Weighing and Transfer of Solid Compound
-
Location : Conduct all weighing and transfer operations exclusively inside the fume hood or a ventilated balance enclosure.
-
Minimize Dust : Open the container slowly. Use a clean spatula to carefully transfer the desired amount of this compound onto weighing paper or into a weighing boat. Avoid tapping or dropping the spatula, which can generate airborne dust.[8]
-
Secure Container : Immediately after dispensing, securely close the primary container to prevent moisture absorption and accidental spills.
-
Transfer to Vessel : Carefully transfer the weighed powder into the reaction vessel. If dissolving, add the solvent to the powder slowly to avoid splashing.
Step 3: Post-Handling Decontamination and Doffing PPE
-
Clean Equipment : Wipe down spatulas and any other reusable equipment with a solvent-dampened cloth before removing them from the fume hood. Dispose of the cloth as chemical waste.
-
Clean Workspace : Carefully fold the disposable bench paper inward, containing any residual powder, and place it in the designated solid waste container. Wipe the surface of the fume hood with an appropriate cleaning agent.
-
Doff PPE : Remove protective gear in the correct order to prevent cross-contamination:
-
First, remove gloves, peeling them off without touching the outer surface.
-
Second, remove your lab coat.
-
Finally, remove eye protection.
-
-
Hand Hygiene : Wash hands thoroughly with soap and water after all work is complete.[2]
Spill and Waste Management Protocol
Accidents can happen, but a clear plan mitigates their impact.
-
Small Powder Spill :
-
Alert others in the immediate area.
-
Ensure proper PPE is worn.
-
Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.
-
Carefully sweep up the contained material and place it in a sealed container for disposal.[3][5] Do not use a dry brush or create dust.
-
Clean the spill area thoroughly.
-
-
Waste Disposal :
-
Contaminated Solids : All contaminated items, including gloves, weighing paper, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Excess Chemical : Unused or excess this compound must be disposed of as chemical waste.[9] Do not dispose of it in the trash or down the drain.[1][3]
-
Disposal Service : All waste must be handled and disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]
-
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of the safe handling procedure, from initial preparation to final disposal, reinforcing the procedural steps outlined above.
Caption: Workflow for handling this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Cysteine-(4-Mbzl). Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH): Boc-(L)-Cysteine-(4-Mbzl). Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2019, September 27). Boc-D-Cys(Bzl)-OH SAFETY DATA SHEET. Retrieved from [Link]
-
NCBioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1. YouTube. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. canbipharm.com [canbipharm.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
